molecular formula C27H37ClN4O9 B15613606 Ac-FEID-CMK

Ac-FEID-CMK

Numéro de catalogue: B15613606
Poids moléculaire: 597.1 g/mol
Clé InChI: JPDFRCNZHKSDKD-UPQTWPTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ac-FEID-CMK is a useful research compound. Its molecular formula is C27H37ClN4O9 and its molecular weight is 597.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H37ClN4O9

Poids moléculaire

597.1 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H37ClN4O9/c1-4-15(2)24(27(41)31-19(13-23(37)38)21(34)14-28)32-25(39)18(10-11-22(35)36)30-26(40)20(29-16(3)33)12-17-8-6-5-7-9-17/h5-9,15,18-20,24H,4,10-14H2,1-3H3,(H,29,33)(H,30,40)(H,31,41)(H,32,39)(H,35,36)(H,37,38)/t15-,18-,19-,20-,24-/m0/s1

Clé InChI

JPDFRCNZHKSDKD-UPQTWPTJSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Ac-FEID-CMK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the tetrapeptide chloromethylketone, Ac-FEID-CMK. Initial research indicates that the intended compound of interest is likely Ac-FLTD-CMK, a potent and specific inhibitor of inflammatory caspases. This document will proceed under the assumption that "this compound" is a typographical error for "Ac-FLTD-CMK" and will detail the latter's function, experimental validation, and role in cellular signaling pathways. Ac-FLTD-CMK is a synthetic peptide derived from the cleavage site of Gasdermin D (GSDMD), a key protein in the pyroptosis cell death pathway. It functions by irreversibly binding to the active site of specific inflammatory caspases, thereby blocking their proteolytic activity. This inhibition prevents the cleavage of GSDMD and the maturation of pro-inflammatory cytokines, positioning Ac-FLTD-CMK as a valuable tool for studying inflammatory processes and as a potential therapeutic agent.

Mechanism of Action

Ac-FLTD-CMK, or N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone, is a specific inhibitor of inflammatory caspases.[1][2][3] Its mechanism of action is centered on the irreversible covalent modification of the catalytic cysteine residue within the active site of these proteases. The aspartate residue in the P1 position of the peptide sequence mimics the natural substrate recognition site for these caspases. Upon binding, the chloromethylketone (CMK) group forms a thioether bond with the active site cysteine, leading to the inactivation of the enzyme.

This targeted inhibition has significant downstream effects, primarily the suppression of pyroptosis, a pro-inflammatory form of programmed cell death.[3] By inhibiting inflammatory caspases, Ac-FLTD-CMK prevents the cleavage of Gasdermin D (GSDMD).[2][3] GSDMD cleavage is a critical step in pyroptosis, as the N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[4]

Furthermore, Ac-FLTD-CMK has been shown to reduce the release of interleukin-1β (IL-1β) following the activation of the NLRP3 inflammasome in macrophages.[1][3] This demonstrates its ability to interfere with key inflammatory signaling pathways. Importantly, Ac-FLTD-CMK is highly specific for inflammatory caspases and does not target apoptotic caspases such as caspase-3, making it a precise tool for dissecting these distinct cell death pathways.[1][3]

Signaling Pathway of Ac-FLTD-CMK Inhibition

cluster_0 Inflammasome Activation cluster_1 Pyroptosis Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage Ac_FLTD_CMK Ac-FLTD-CMK Ac_FLTD_CMK->Caspase1 Inhibits

Caption: Ac-FLTD-CMK inhibits Caspase-1, blocking pyroptosis.

Quantitative Data

The inhibitory activity of Ac-FLTD-CMK has been quantified against several inflammatory caspases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target CaspaseIC50 ValueReference
Caspase-146.7 nM[1][2]
Caspase-41.49 µM[1][2]
Caspase-5329 nM[1][2]
Caspase-11Inhibition demonstrated, but IC50 not specified[1]
Caspase-3Not an effective inhibitor[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ac-FLTD-CMK.

In Vitro Caspase Activity Assay

This assay is used to determine the IC50 values of Ac-FLTD-CMK against specific caspases.

Protocol:

  • Recombinant active caspases (e.g., Caspase-1, -4, -5) are diluted to a final concentration in an assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

  • Ac-FLTD-CMK is serially diluted to various concentrations.

  • The enzyme and inhibitor are pre-incubated for a specified time (e.g., 30 minutes) at room temperature.

  • A fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1) is added to initiate the reaction.

  • The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

GSDMD Cleavage Assay

This assay visually confirms the ability of Ac-FLTD-CMK to inhibit the cleavage of its physiological substrate, GSDMD.

Protocol:

  • Recombinant human GSDMD (hGSDMD) is incubated with an active inflammatory caspase (e.g., Caspase-1, -4, or -5).[3]

  • The reaction is carried out in the presence or absence of Ac-FLTD-CMK (e.g., at a concentration of 10 µM).[3]

  • The reaction mixture is incubated for a specified time (e.g., 1-2 hours) at 37°C.

  • The reaction is stopped by adding SDS-PAGE loading buffer.

  • The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with an anti-GSDMD antibody to visualize the full-length and cleaved fragments of GSDMD. A reduction in the cleaved fragment in the presence of Ac-FLTD-CMK indicates inhibitory activity.

Macrophage Pyroptosis and IL-1β Release Assay

This cell-based assay assesses the efficacy of Ac-FLTD-CMK in a more physiologically relevant context.

Protocol:

  • Bone marrow-derived macrophages (BMDMs) are plated in 96-well plates.[2]

  • The cells are primed with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for 4 hours to upregulate the expression of inflammasome components.[2][3]

  • The cells are then treated with Ac-FLTD-CMK (e.g., at 10 µM) for 30 minutes prior to inflammasome activation.[3]

  • The NLRP3 inflammasome is activated using an agonist such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM).[2][3]

  • Cell death (pyroptosis) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant using a commercially available kit.[3]

  • The concentration of mature IL-1β in the supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).[3]

Experimental Workflow for Assessing Ac-FLTD-CMK Activity

cluster_0 In Vitro Validation cluster_1 Cell-Based Assay cluster_2 Endpoint Analysis Caspase_Assay Caspase Activity Assay (Determine IC50) GSDMD_Cleavage GSDMD Cleavage Assay (Western Blot) Macrophage_Culture Culture & Prime Macrophages (with LPS) GSDMD_Cleavage->Macrophage_Culture Proceed to Cell-Based Validation Inhibitor_Treatment Treat with Ac-FLTD-CMK Macrophage_Culture->Inhibitor_Treatment Inflammasome_Activation Activate Inflammasome (ATP/Nigericin) Inhibitor_Treatment->Inflammasome_Activation LDH_Assay LDH Assay (Measure Pyroptosis) Inflammasome_Activation->LDH_Assay Analyze Supernatant ELISA ELISA (Measure IL-1β Release)

Caption: Workflow for evaluating Ac-FLTD-CMK's inhibitory effects.

Conclusion

Ac-FLTD-CMK is a highly specific and potent inhibitor of inflammatory caspases. Its mechanism of action, involving the irreversible covalent modification of the caspase active site, effectively blocks the downstream events of GSDMD cleavage and pro-inflammatory cytokine maturation. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and similar compounds. The specificity of Ac-FLTD-CMK for inflammatory caspases makes it an invaluable tool for researchers in the fields of immunology, cell biology, and drug development, enabling the precise dissection of inflammatory and cell death pathways.

References

Ac-FEID-CMK and Gasdermin E-Derived Peptide Inhibitors: A Technical Guide to Target and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ac-FEID-CMK and related peptide inhibitors derived from Gasdermin E (GSDME), focusing on their molecular targets, specificity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and therapeutic development.

Introduction: Targeting Pyroptosis through Gasdermin E

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. It plays a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. A key family of proteins responsible for executing pyroptosis is the gasdermin family. Gasdermin E (GSDME), also known as DFNA5, has been identified as a crucial mediator of pyroptosis downstream of caspase-3 activation.[1]

Upon activation by various stimuli, caspase-3 cleaves GSDME at a specific recognition site. This cleavage event liberates the N-terminal domain of GSDME, which then oligomerizes and forms pores in the plasma membrane, leading to pyroptotic cell death.[1] Given the central role of the caspase-3/GSDME axis in pyroptosis, the development of specific inhibitors targeting this pathway is of significant therapeutic interest.

Peptide inhibitors designed based on the cleavage sites of caspases on their substrates have emerged as a promising strategy. These inhibitors can competitively block the active site of the caspase, thereby preventing the cleavage of their target proteins and the subsequent downstream events.

This compound: A Zebrafish-Specific GSDMEb-Derived Inhibitor

This compound is a peptide inhibitor derived from the zebrafish Gasdermin Eb (GSDMEb).[2] It has been shown to be a potent inhibitor of pyroptosis in zebrafish models of septic shock, where it can attenuate mortality and acute kidney injury (AKI).[2] The primary mechanism of this compound is the suppression of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2]

Due to its specificity for the zebrafish protein, the direct translational relevance of this compound to mammalian systems is limited. However, the principle of designing a substrate-derived peptide inhibitor has been successfully applied to the human and mouse GSDME proteins.

Ac-DMPD-CMK and Ac-DMLD-CMK: Potent Inhibitors of Human and Mouse Caspase-3

To target the caspase-3-mediated cleavage of GSDME in mammals, researchers have developed peptide inhibitors based on the specific cleavage sites in human and mouse GSDME. Caspase-3 recognizes the 267DMPD270 motif in human GSDME and the 267DMLD270 motif in mouse GSDME.[1] Based on these sequences, two potent inhibitors have been synthesized:

  • Ac-DMPD-CMK: For targeting human caspase-3.

  • Ac-DMLD-CMK: For targeting mouse caspase-3.

These inhibitors incorporate the tetrapeptide recognition sequence, an N-terminal acetyl group (Ac) for stability, and a C-terminal chloromethyl ketone (CMK) group. The CMK group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.

Mechanism of Action

Ac-DMPD-CMK and Ac-DMLD-CMK act as competitive inhibitors of caspase-3. They mimic the natural substrate (GSDME) and bind to the active site of caspase-3. The CMK moiety then irreversibly alkylates the catalytic cysteine residue, thereby inactivating the enzyme. This inhibition prevents the cleavage of GSDME and other downstream apoptotic effectors like PARP, effectively blocking both pyroptotic and apoptotic cell death pathways initiated by caspase-3.[1]

Specificity and Potency

Extensive in vitro studies have demonstrated the high specificity and potency of Ac-DMPD-CMK and Ac-DMLD-CMK for caspase-3.[1] Their inhibitory activity has been shown to be significantly greater than the commonly used caspase-3 inhibitor, Z-DEVD-FMK.[1][3] Importantly, these GSDME-derived inhibitors show minimal cross-reactivity with other caspases, such as caspase-4, -8, and -9, at effective concentrations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the GSDME-derived caspase-3 inhibitors.

InhibitorTargetOrganismIC50KdReference
Ac-DMPD-CMK Caspase-3Human0.5456 µM1.62 µM[1]
Ac-DMLD-CMK Caspase-3Mouse0.7455 µM1.48 µM[1]
Z-DEVD-FMK Caspase-3Human1.326 µM2.6 µM[1]

Signaling Pathways and Experimental Workflows

Caspase-3/GSDME-Mediated Pyroptosis Signaling Pathway

The following diagram illustrates the signaling pathway leading to GSDME-mediated pyroptosis and the point of inhibition by Ac-DMPD/DMLD-CMK.

GSDME_Pathway cluster_upstream Upstream Apoptotic Stimuli cluster_caspase Caspase Cascade cluster_downstream Downstream Events cluster_inhibitor Inhibitor Action Stimuli e.g., Chemotherapy, FASL, TNF-α ProCasp3 Pro-caspase-3 Stimuli->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 GSDME GSDME Casp3->GSDME PARP PARP Casp3->PARP GSDME_N GSDME-N (pore-forming) GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Inhibitor Ac-DMPD-CMK Ac-DMLD-CMK Inhibitor->Casp3

Caption: Caspase-3/GSDME signaling pathway and inhibition by Ac-DMPD/DMLD-CMK.

Experimental Workflow for Assessing Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of GSDME-derived inhibitors in a cell-based assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_blot_targets Western Blot Targets cluster_microscopy_targets Microscopy Analysis A Seed Cells (e.g., Hepatocytes, Macrophages) B Pre-treat with Inhibitor (Ac-DMPD/DMLD-CMK or Vehicle) A->B C Induce Apoptosis/Pyroptosis (e.g., with ATP, Nigericin (B1684572), or Chemotherapeutic) B->C D Cell Viability Assay (e.g., LDH release) C->D E Western Blot Analysis C->E F Microscopy C->F G Cleaved Caspase-3 E->G H Cleaved GSDME E->H I Cleaved PARP E->I J Cell Morphology (Swelling, Blebbing) F->J K Membrane Permeability (e.g., PI Staining) F->K

Caption: Workflow for evaluating GSDME-derived caspase-3 inhibitors.

Detailed Experimental Protocols

In Vitro Caspase-3 Activity Assay

This protocol is for determining the IC50 value of a test inhibitor against recombinant active caspase-3.

Materials:

  • Recombinant active human or mouse caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Test inhibitor (Ac-DMPD-CMK, Ac-DMLD-CMK) dissolved in DMSO

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

  • Add 25 µL of recombinant active caspase-3 (at a final concentration of ~10 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add 25 µL of the caspase-3 substrate (at a final concentration of ~200 µM) to each well to initiate the reaction.

  • Immediately measure the fluorescence (Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

  • Plot the percentage of caspase-3 activity versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Pyroptosis Inhibition

This protocol assesses the ability of an inhibitor to prevent pyroptosis in a cellular context.

Materials:

  • Cells expressing GSDME (e.g., THP-1 macrophages, HepG2 hepatocytes)

  • Cell culture medium

  • Inducer of pyroptosis (e.g., Lipopolysaccharide (LPS) followed by ATP or nigericin for inflammasome activation, or a chemotherapeutic agent like etoposide (B1684455) to activate caspase-3)

  • Test inhibitor (Ac-DMPD-CMK or Ac-DMLD-CMK) dissolved in DMSO

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for Western blotting

Procedure:

  • Seed the cells in a 96-well plate (for LDH assay) or a larger format plate (for Western blotting) and allow them to adhere overnight.

  • Prime the cells if necessary (e.g., with 200 ng/mL LPS for 4 hours for THP-1 cells).[4]

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 30 minutes.[4]

  • Induce pyroptosis by adding the appropriate stimulus (e.g., 5 mM ATP or 10 µM nigericin).[4]

  • Incubate for the required time to induce cell death (e.g., 1-6 hours).

  • For LDH Assay:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).

  • For Western Blot Analysis:

    • Collect both the cell supernatant and the cell pellet.

    • Lyse the cell pellet in an appropriate lysis buffer.

    • Perform SDS-PAGE and Western blotting on both the supernatant and cell lysates.

    • Probe for cleaved caspase-3, cleaved GSDME (N-terminal fragment), and a loading control (e.g., GAPDH).

Conclusion

This compound serves as a valuable tool for studying pyroptosis in zebrafish, while the related mammalian inhibitors, Ac-DMPD-CMK and Ac-DMLD-CMK, represent highly potent and specific inhibitors of the caspase-3/GSDME pathway. Their ability to dually block both apoptosis and pyroptosis downstream of caspase-3 activation makes them powerful research tools and promising starting points for the development of therapeutics for diseases driven by excessive cell death and inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these inhibitors in their studies.

References

Chemical structure of Ac-FEID-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK (Acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethylketone) is a specialized peptide inhibitor primarily utilized in the study of pyroptosis in zebrafish models. It is a potent and specific inhibitor derived from zebrafish Gasdermin Eb (GSDMEb), a key protein in the pyroptotic signaling cascade. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a tetrapeptide composed of Phenylalanine (F), Glutamic Acid (E), Isoleucine (I), and Aspartic Acid (D), with an N-terminal acetyl group and a C-terminal chloromethylketone (CMK) modification. The CMK group allows for irreversible covalent binding to the active site of its target caspases.

Table 1: Chemical Properties of this compound

PropertyValueSource
Full Name Acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethylketoneDeduced
Peptide Sequence Ac-FEID[1]
Molecular Formula C27H37ClN4O9[2]
Modification N-terminal Acetylation, C-terminal ChloromethylketoneDeduced
Primary Target Caspy2 (zebrafish caspase)[1]
Biological Effect Inhibition of GSDMEb cleavage and pyroptosis[3][4]

Note: Quantitative inhibitory data such as IC50 or Ki values for this compound are not currently available in the reviewed literature.

Mechanism of Action

This compound functions as a specific inhibitor of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[1] In this pathway, bacterial lipopolysaccharide (LPS) is sensed intracellularly, leading to the activation of caspy2. Activated caspy2 then cleaves GSDMEb. The N-terminal fragment of the cleaved GSDMEb translocates to the plasma membrane, forms pores, and induces pyroptotic cell death.

This compound, mimicking the cleavage site on GSDMEb, irreversibly binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptosis.

GSDMEb_Pathway LPS Bacterial LPS Caspy2_inactive Inactive Caspy2 LPS->Caspy2_inactive activates Caspy2_active Active Caspy2 Caspy2_inactive->Caspy2_active GSDMEb Gasdermin Eb (GSDMEb) Caspy2_active->GSDMEb cleaves GSDMEb_N GSDMEb N-terminal Fragment GSDMEb->GSDMEb_N Pyroptosis Pyroptosis (Cell Death) GSDMEb_N->Pyroptosis induces AcFEIDCMK This compound AcFEIDCMK->Caspy2_active inhibits

Diagram 1: Signaling pathway of caspy2-mediated pyroptosis and inhibition by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not extensively published. However, existing studies provide a general framework for its application in zebrafish models.

In Vivo Inhibition of Pyroptosis in Zebrafish Larvae

The primary application of this compound is the in vivo inhibition of pyroptosis to study its effects on disease models such as septic acute kidney injury.[3]

General Workflow:

  • Model Induction: Induce the disease model in zebrafish larvae (e.g., via LPS injection for septic shock).

  • Inhibitor Administration: Administer this compound to the zebrafish larvae. The exact concentration and route of administration (e.g., microinjection, immersion) would need to be optimized for the specific experimental setup.

  • Observation and Analysis: Observe the phenotypic outcomes (e.g., survival rates, kidney injury markers).

  • Biochemical Analysis: Perform assays to confirm the inhibition of the pathway, such as Western blotting for cleaved GSDMEb.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Zebrafish Zebrafish Larvae Injection Induce Sepsis (LPS Injection) Zebrafish->Injection LPS LPS Solution LPS->Injection Inhibitor This compound Solution Treatment Administer Inhibitor (this compound) Inhibitor->Treatment Injection->Treatment Incubation Incubation and Observation Treatment->Incubation Phenotype Phenotypic Analysis (Survival, Kidney Injury) Incubation->Phenotype Biochem Biochemical Analysis (GSDMEb Cleavage) Incubation->Biochem

Diagram 2: General experimental workflow for in vivo studies using this compound in zebrafish.

Applications

The known applications of this compound are highly specific to zebrafish research:

  • Septic Acute Kidney Injury (AKI): Administration of this compound has been shown to attenuate mortality and kidney injury in zebrafish models of septic shock, demonstrating the critical role of GSDMEb-mediated pyroptosis in this condition.[3]

  • Ovulation: Studies have used this compound to demonstrate that GSDMEb-mediated pyroptosis is an essential process for ovulation in zebrafish.[4]

Conclusion

This compound is a valuable research tool for investigating the specific role of the caspy2-GSDMEb pyroptosis pathway in zebrafish. Its high specificity makes it ideal for dissecting this signaling cascade in various biological processes and disease models within this organism. For researchers working with zebrafish models of inflammation, sepsis, or reproductive biology, this compound provides a targeted means of inhibiting a key cell death pathway. Further research is required to establish its quantitative inhibitory profile and to develop detailed, standardized experimental protocols.

References

Ac-FEID-CMK: A Technical Guide to a Specific GSDMEb Inhibitor for Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ac-FEID-CMK, a potent and specific peptide inhibitor of zebrafish Gasdermin Eb (GSDMEb). GSDMEb-mediated pyroptosis, a form of inflammatory programmed cell death, is a critical area of investigation, particularly in the context of sepsis and acute kidney injury. This compound serves as a valuable research tool to dissect the molecular mechanisms of this pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Pyroptosis is a lytic and inflammatory form of programmed cell death initiated by certain inflammasomes. A key step in this process is the cleavage of gasdermin proteins by inflammatory caspases, leading to the formation of pores in the cell membrane. In zebrafish, a powerful model organism for studying innate immunity and inflammatory diseases, Gasdermin Eb (GSDMEb) has been identified as a key executioner of pyroptosis. Its cleavage by the inflammatory caspase, caspy2 (a zebrafish homolog of mammalian caspase-4/5), triggers cell death.[1][2][3][4]

This compound is a synthetic peptide inhibitor derived from the GSDMEb cleavage site, making it a highly specific tool for studying the caspy2-GSDMEb pyroptosis axis.[1][2] By competitively inhibiting the cleavage of GSDMEb, this compound effectively blocks the downstream events of pyroptosis, including cell lysis and the release of pro-inflammatory cytokines.[1][2] This makes it an invaluable reagent for in vitro and in vivo studies aimed at understanding the role of GSDMEb-mediated pyroptosis in various pathological conditions.

Mechanism of Action

This compound functions as a competitive inhibitor of caspy2, specifically at the cleavage site of GSDMEb. The peptide sequence 'FEID' mimics the recognition motif on GSDMEb that is targeted by activated caspy2. The chloromethylketone (CMK) group is a covalent inhibitor that irreversibly binds to the active site of the caspase.

The proposed mechanism of action is as follows:

  • Activation of Caspy2: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, caspy2 becomes activated.[3][4]

  • GSDMEb Cleavage: Activated caspy2 cleaves GSDMEb at a specific site, releasing the N-terminal pore-forming domain (GSDMEb-N) from the autoinhibitory C-terminal domain.

  • Inhibition by this compound: this compound, with its FEID sequence, competitively binds to the active site of caspy2. The CMK moiety then forms a covalent bond with the caspase, effectively inactivating it and preventing the cleavage of GSDMEb.

  • Blockade of Pyroptosis: By preventing the generation of the GSDMEb-N fragment, this compound inhibits the formation of pores in the plasma membrane, thereby blocking pyroptotic cell death.[1][2]

Quantitative Data

ParameterValueSpecies/SystemReference
Effective in vivo concentration 10 µM (in vivo administration)Zebrafish larvae[5]
Inhibition of GSDMEb cleavage Total blockade observedZebrafish ovulation model[5][6]
Attenuation of mortality in septic shock SignificantZebrafish larvae[1][2]
Reduction of septic acute kidney injury SignificantZebrafish larvae[1][2]

Experimental Protocols

In Vitro GSDMEb Cleavage Assay

This assay is designed to assess the direct inhibitory effect of this compound on the cleavage of GSDMEb by caspy2.

Materials:

  • Recombinant zebrafish GSDMEb protein

  • Recombinant active zebrafish caspy2

  • This compound

  • Caspase assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Anti-GSDMEb antibody that recognizes the N-terminal fragment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing caspase assay buffer, a fixed concentration of recombinant GSDMEb (e.g., 1 µg), and varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

  • Pre-incubation: Pre-incubate the GSDMEb and this compound mixture at 28°C for 30 minutes to allow the inhibitor to bind to any residual active caspases in the GSDMEb preparation.

  • Initiation of Cleavage: Add a fixed concentration of active recombinant caspy2 (e.g., 100 ng) to initiate the cleavage reaction.

  • Incubation: Incubate the reaction mixture at 28°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GSDMEb antibody that specifically detects the cleaved N-terminal fragment.

    • Develop the blot and quantify the band intensity of the cleaved GSDMEb-N fragment.

  • Data Analysis: Determine the concentration of this compound that results in a 50% reduction in the amount of cleaved GSDMEb-N fragment to estimate the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Zebrafish cell line (e.g., ZF4 cells)

  • Lipopolysaccharide (LPS)

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed zebrafish cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Pyroptosis: Induce pyroptosis by treating the cells with a known concentration of LPS.

  • Incubation: Incubate the plate for a time course determined by the specific cell line and LPS concentration (e.g., 4-8 hours).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

In Vivo Zebrafish Model of Septic Acute Kidney Injury

This protocol describes the induction of septic acute kidney injury in zebrafish larvae and the assessment of the protective effects of this compound.[1][2][7][8]

Materials:

  • Wild-type zebrafish larvae (3 days post-fertilization)

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa

  • This compound

  • Microinjection apparatus

  • Propidium Iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • LPS Injection: Microinject a lethal dose of LPS into the circulation of zebrafish larvae to induce septic shock.

  • Inhibitor Administration: Co-inject this compound with LPS or administer it via immersion in the embryo medium.

  • Mortality Assessment: Monitor the survival of the larvae over a 48-72 hour period and plot survival curves.

  • Assessment of Kidney Injury (Propidium Iodide Staining):

    • At a specific time point post-injection (e.g., 24 hours), immerse the larvae in a solution containing Propidium Iodide.

    • PI will enter cells with compromised membranes, including damaged renal tubular cells, and stain the nuclei red.

    • Visualize and quantify the PI-positive cells in the kidney region using a fluorescence microscope.

  • Data Analysis: Compare the survival rates and the extent of kidney cell death between the LPS-treated group and the group co-treated with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the Graphviz DOT language to visualize the key pathways and workflows described in this guide.

GSDMEb_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS LPS caspy2_inactive Pro-caspy2 LPS->caspy2_inactive Activates caspy2_active Active caspy2 caspy2_inactive->caspy2_active Oligomerization GSDMEb_full Full-length GSDMEb caspy2_active->GSDMEb_full Cleaves GSDMEb_N GSDMEb-N GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibits Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Caspy2-GSDMEb mediated pyroptosis pathway and its inhibition by this compound.

In_Vitro_Cleavage_Assay cluster_reagents Reagents cluster_reaction Reaction cluster_analysis Analysis GSDMEb Recombinant GSDMEb Incubation Incubate at 28°C GSDMEb->Incubation caspy2 Active caspy2 caspy2->Incubation AcFEIDCMK This compound AcFEIDCMK->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE WesternBlot Western Blot (Anti-GSDMEb-N) SDSPAGE->WesternBlot Quantification Quantify Cleavage WesternBlot->Quantification

Caption: Workflow for the in vitro GSDMEb cleavage assay.

In_Vivo_Zebrafish_Model start Zebrafish Larvae (3 dpf) injection Microinjection: LPS ± this compound start->injection monitoring Monitor Survival (48-72h) injection->monitoring pi_staining Propidium Iodide Staining (24h) injection->pi_staining survival_analysis Survival Curve Analysis monitoring->survival_analysis imaging Fluorescence Microscopy pi_staining->imaging quantify_death Quantify Kidney Cell Death imaging->quantify_death

Caption: Experimental workflow for the in vivo zebrafish septic acute kidney injury model.

Conclusion

This compound is a specific and effective inhibitor of zebrafish GSDMEb-mediated pyroptosis. Its ability to block the caspy2-GSDMEb axis makes it an indispensable tool for researchers investigating the role of pyroptosis in inflammatory diseases, particularly in the context of sepsis and acute kidney injury, using the zebrafish model system. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to facilitate further research in this critical area of cell death and inflammation. Further studies are warranted to determine the precise quantitative inhibitory constants of this compound and to explore its potential therapeutic applications.

References

The Role of Ac-FEID-CMK in Pyroptosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key pathway in pyroptosis is the non-canonical inflammasome pathway, which is activated by the intracellular sensing of lipopolysaccharide (LPS) from Gram-negative bacteria. In mammals, this pathway is mediated by caspase-4 and caspase-5 (caspase-11 in mice), which, upon activation, cleave Gasdermin D (GSDMD) to induce pore formation in the cell membrane and subsequent pyroptotic cell death.

In pyroptosis research, particularly in the context of non-mammalian models like zebrafish (Danio rerio), specific inhibitors are invaluable tools for dissecting these complex signaling cascades. Ac-FEID-CMK is a potent, zebrafish-specific peptide inhibitor derived from Gasdermin Eb (GSDMEb). It serves as a crucial tool for investigating the non-canonical inflammasome pathway in zebrafish, which is mediated by caspy2, a functional analog of mammalian caspase-1. This compound has been demonstrated to attenuate mortality and kidney injury in zebrafish models of septic shock, highlighting its utility in studying the mechanisms of pyroptosis and its pathological consequences.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the cleavage site of zebrafish GSDMEb.[2] In the zebrafish non-canonical pyroptosis pathway, intracellular LPS is sensed by caspy2, leading to its activation. Activated caspy2 then cleaves GSDMEb. This cleavage releases the N-terminal domain of GSDMEb, which oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell lysis and the release of inflammatory contents.[1]

This compound, by mimicking the GSDMEb cleavage site, is thought to bind to the active site of caspy2, thereby preventing the cleavage of endogenous GSDMEb. This inhibition blocks the downstream events of pore formation and pyroptotic cell death. Its specificity for the zebrafish pathway makes it an excellent tool for studying pyroptosis in this model organism without the confounding effects that might arise from using broader-spectrum caspase inhibitors.

Quantitative Data

While specific IC50 values and detailed dose-response curves for this compound are not extensively documented in publicly available literature, its biological effects have been qualitatively and semi-quantitatively assessed in zebrafish models. For comparative purposes, data for the related GSDMD-derived inhibitor, Ac-FLTD-CMK, which targets mammalian and murine inflammatory caspases, are included.

Table 1: Inhibitor Specificity and Efficacy

InhibitorTarget(s)OrganismIC50 ValuesReference(s)
This compound Caspy2 (inferred), GSDMEb cleavageZebrafishNot reported[1]
Ac-FLTD-CMK Caspase-1Human46.7 nM[3][4]
Caspase-4Human1.49 µM[3][4]
Caspase-5Human329 nM[3][4]
Caspase-11MurineNot specified[3][4]

Table 2: In Vivo Effects of this compound in Zebrafish Models of Sepsis

Experimental ModelTreatmentObserved EffectsReference(s)
LPS-induced septic shockThis compoundAttenuated mortality[1]
Reduced septic acute kidney injury (AKI)[1]
hCG-induced ovulationThis compoundSignificantly blocked ovulation[5]
Completely blocked GSDMEb cleavage[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on pyroptosis in zebrafish models.

Zebrafish Model of LPS-Induced Sepsis and this compound Treatment

Objective: To induce sepsis in zebrafish larvae and assess the protective effects of this compound.

Materials:

  • Zebrafish larvae (3 days post-fertilization, dpf)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Phosphate-buffered saline (PBS)

  • Microinjection setup

  • Incubator at 28.5°C

Protocol:

  • Prepare a stock solution of LPS (e.g., 1 mg/mL in PBS) and this compound (concentration to be determined based on preliminary studies) in a suitable vehicle (e.g., DMSO, then diluted in PBS).

  • Anesthetize 3-dpf zebrafish larvae.

  • For the treatment group, inject a specific dose of this compound into the yolk sac of the larvae. The control group should be injected with the vehicle.

  • One hour post-inhibitor treatment, inject a lethal dose of LPS (e.g., 0.5 mg/mL) into the yolk sac to induce sepsis. A control group should be injected with PBS.

  • Monitor the larvae for mortality over a period of 96 hours.

  • Assess for phenotypes of sepsis, such as edema and tissue damage, at various time points.

In Vivo Pyroptosis Detection using Propidium Iodide (PI) Staining

Objective: To visualize pyroptotic cells in live zebrafish larvae treated with this compound.

Materials:

  • Zebrafish larvae (control and treated as described in Protocol 1)

  • Propidium iodide (PI) solution (e.g., 10 µg/mL in egg water)

  • Egg water

  • Confocal microscope

Protocol:

  • Following LPS challenge, transfer both this compound-treated and control larvae into the PI solution.

  • Incubate the larvae in the PI solution for 2 hours at 28.5°C in the dark.

  • After incubation, wash the larvae with fresh egg water for 30 minutes to remove excess PI.

  • Anesthetize the larvae and mount them on a glass-bottom dish.

  • Visualize and capture images of PI-positive (pyroptotic) cells using a confocal microscope.

Assessment of Renal Tubular Damage

Objective: To evaluate the extent of kidney injury in septic zebrafish larvae and the protective effect of this compound.

Materials:

  • Zebrafish larvae (control and treated)

  • Paraformaldehyde (PFA) 4% in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Protocol:

  • At a designated time point post-LPS injection, euthanize the larvae.

  • Fix the larvae in 4% PFA overnight at 4°C.

  • Cryoprotect the fixed larvae by incubating them in 15% sucrose for 4 hours, followed by 30% sucrose overnight at 4°C.

  • Embed the larvae in OCT compound and freeze them.

  • Cut thin sections (e.g., 10 µm) using a cryostat and mount them on slides.

  • Perform H&E staining to visualize the morphology of the renal tubules.

  • Examine the sections under a microscope to assess for signs of acute tubular necrosis, such as tubular dilation, epithelial cell flattening, and the presence of cellular debris.

Western Blot for GSDMEb Cleavage

Objective: To determine if this compound inhibits the cleavage of GSDMEb in response to a pyroptotic stimulus.

Materials:

  • Zebrafish larvae or a relevant zebrafish cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against zebrafish GSDMEb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Homogenize zebrafish larvae or lyse cells from control and treated groups in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSDMEb antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image and analyze the bands corresponding to full-length GSDMEb and its cleaved N-terminal fragment.

Signaling Pathways and Experimental Workflows

Zebrafish Non-Canonical Pyroptosis Pathway

The following diagram illustrates the caspy2-mediated non-canonical pyroptosis pathway in zebrafish and the point of inhibition by this compound.

Zebrafish_Pyroptosis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Enters cell caspy2_pro Pro-caspy2 LPS_intra->caspy2_pro Sensed by caspy2_active Activated caspy2 caspy2_pro->caspy2_active Activation GSDMEb_full Full-length GSDMEb caspy2_active->GSDMEb_full Cleaves IL1b_pro Pro-IL-1β caspy2_active->IL1b_pro Cleaves GSDMEb_N GSDMEb N-terminal GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb C-terminal GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibits IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Release IL-1β Release IL1b_mature->Release Released via pores Pyroptosis Pyroptosis Pore->Pyroptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment of Pyroptosis cluster_analysis Data Analysis Zebrafish Zebrafish Larvae (3 dpf) Treatment Treat with this compound or Vehicle Zebrafish->Treatment Induction Induce Sepsis with LPS Treatment->Induction Mortality Monitor Survival Rate Induction->Mortality PI_staining Propidium Iodide Staining (In Vivo Imaging) Induction->PI_staining Histology Histological Analysis of Kidney Damage Induction->Histology WesternBlot Western Blot for GSDMEb Cleavage Induction->WesternBlot Data Quantitative and Qualitative Analysis Mortality->Data PI_staining->Data Histology->Data WesternBlot->Data

References

The Role of Ac-FEID-CMK in the Noncanonical Inflammasome Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The noncanonical inflammasome pathway is a critical component of the innate immune system, responsible for detecting intracellular lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory response termed pyroptosis. This pathway is mediated by caspase-11 in mice and its human orthologs, caspases-4 and -5. Activation of these caspases leads to the cleavage of Gasdermin D (GSDMD), forming pores in the plasma membrane and resulting in cell death and the release of pro-inflammatory cytokines. Given its central role in sepsis and other inflammatory diseases, the noncanonical inflammasome is a key target for therapeutic intervention. This technical guide provides an in-depth overview of the noncanonical inflammasome pathway and the utility of the specific inflammatory caspase inhibitor, Ac-FLTD-CMK (N-acetyl-L-phenylalanyl-L-leucyl-L-threonyl-L-aspartic acid 1-(chloromethyl)ketone), as a tool to probe its function. While the user initially inquired about Ac-FEID-CMK, the predominant and relevant inhibitor for the mammalian noncanonical inflammasome pathway discussed in the literature is Ac-FLTD-CMK. This compound has been described as a zebrafish-specific GSDMEb-derived peptide inhibitor.[1] This guide will focus on Ac-FLTD-CMK.

The Noncanonical Inflammasome Signaling Pathway

The noncanonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of pro-caspase-11 (or pro-caspase-4/5 in humans).[2] This binding event triggers the oligomerization and auto-activation of caspase-11.[3] Activated caspase-11 then cleaves GSDMD at a specific linker region.[4] This cleavage releases the N-terminal fragment of GSDMD (GSDMD-NT), which oligomerizes and inserts into the plasma membrane to form pores.[3] These pores disrupt the ionic gradient of the cell, leading to cell swelling, lysis (pyroptosis), and the release of cellular contents, including pro-inflammatory cytokines like IL-1β and IL-18.[2][3] The potassium efflux resulting from GSDMD pore formation can also secondarily activate the NLRP3 canonical inflammasome, leading to caspase-1 activation and maturation of pro-IL-1β and pro-IL-18.[5]

Noncanonical_Inflammasome_Pathway cluster_stimulus Stimulus cluster_activation Activation cluster_execution Execution cluster_downstream Downstream Effects cluster_inhibition Inhibition LPS Cytosolic LPS Caspase-11_4_5 pro-Caspase-11/4/5 LPS->Caspase-11_4_5 binds Active_Caspase-11_4_5 Active Caspase-11/4/5 Caspase-11_4_5->Active_Caspase-11_4_5 oligomerization & auto-activation GSDMD GSDMD Active_Caspase-11_4_5->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N releases Pore Membrane Pore GSDMD_N->Pore forms Pyroptosis Pyroptosis Pore->Pyroptosis IL-1b_IL-18_Release IL-1β/IL-18 Release Pore->IL-1b_IL-18_Release NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 via K+ efflux Ac-FLTD-CMK Ac-FLTD-CMK Ac-FLTD-CMK->Active_Caspase-11_4_5 inhibits

Figure 1: Noncanonical Inflammasome Signaling Pathway.

Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases

Ac-FLTD-CMK is a synthetic peptide inhibitor derived from the cleavage site of GSDMD.[6] It acts as a specific and potent inhibitor of inflammatory caspases, including caspase-1, caspase-4, caspase-5, and caspase-11, while showing no significant activity against apoptotic caspases like caspase-3.[4][7][8] This specificity makes it an invaluable tool for dissecting the role of the noncanonical inflammasome pathway in various experimental models.

Quantitative Data on Ac-FLTD-CMK Inhibition

The inhibitory activity of Ac-FLTD-CMK has been quantified against several inflammatory caspases. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Caspase TargetIC50 ValueReference(s)
Human Caspase-146.7 nM[4][7]
Human Caspase-41.49 µM[4][7]
Human Caspase-5329 nM (0.329 µM)[4][7]
Murine Caspase-11Effective at 10 µM[9]

Experimental Protocols

Investigating the noncanonical inflammasome pathway and the effects of inhibitors like Ac-FLTD-CMK involves a series of well-defined experimental procedures.

Experimental Workflow

A typical experimental workflow to study the effect of Ac-FLTD-CMK on the noncanonical inflammasome pathway is as follows:

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., BMDMs, THP-1) Priming Prime with TLR agonist (e.g., Pam3CSK4) Cell_Culture->Priming Inhibitor Pre-treat with Ac-FLTD-CMK or vehicle Priming->Inhibitor Transfection Transfect with LPS Inhibitor->Transfection LDH_Assay LDH Assay for Pyroptosis Transfection->LDH_Assay ELISA ELISA for IL-1β Release Transfection->ELISA Western_Blot Western Blot for GSDMD & Caspase-11 Cleavage Transfection->Western_Blot

Figure 2: Experimental Workflow for studying Ac-FLTD-CMK effects.
Detailed Methodologies

3.2.1. Induction of Noncanonical Inflammasome Activation via LPS Transfection

This protocol is adapted for murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages.

  • Cell Seeding:

    • For BMDMs: Seed 1 x 10^6 cells per well in a 12-well plate.

    • For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Then, seed 1 x 10^6 differentiated macrophages per well.

  • Priming: Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of inflammasome components. For example, treat cells with 1 µg/mL Pam3CSK4 for 4 hours.[10]

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of Ac-FLTD-CMK (e.g., 10 µM) or a vehicle control (DMSO) for 30-60 minutes.[10]

  • LPS Transfection:

    • Prepare a solution of LPS (from E. coli O111:B4) at a final concentration of 1-2.5 µg/mL in Opti-MEM.[10]

    • Use a transfection reagent such as Lipofectamine 2000 or FuGENE HD according to the manufacturer's instructions to deliver the LPS into the cytoplasm.

    • Incubate the cells with the LPS-transfection reagent complex for 4-16 hours.[10][11]

3.2.2. Assessment of Pyroptosis by Lactate (B86563) Dehydrogenase (LDH) Assay

LDH is a cytosolic enzyme that is released into the cell culture supernatant upon plasma membrane rupture during pyroptosis.[12][13][14]

  • Sample Collection: After the LPS transfection period, centrifuge the cell culture plates at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture provided in the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).

3.2.3. Quantification of IL-1β Release by ELISA

The release of mature IL-1β is a key indicator of inflammasome activation.[15]

  • Sample Collection: Use the same cell culture supernatants collected for the LDH assay.

  • ELISA Procedure:

    • Use a commercially available IL-1β ELISA kit (human or mouse, as appropriate).

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the specified wavelength.

  • Data Analysis: Determine the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

3.2.4. Detection of GSDMD and Caspase-11 Cleavage by Western Blot

Western blotting allows for the direct visualization of the cleavage of pro-caspase-11 and GSDMD into their active fragments.

  • Sample Preparation:

    • Supernatant: Precipitate proteins from the cell culture supernatant using methods like trichloroacetic acid (TCA) precipitation to concentrate secreted proteins, including cleaved caspase-11.

    • Cell Lysate: Lyse the remaining adherent cells with RIPA buffer containing protease inhibitors.

  • SDS-PAGE and Transfer:

    • Quantify the protein concentration in the cell lysates.

    • Separate equal amounts of protein from the lysates and the precipitated supernatants on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for:

      • Caspase-11 (detecting both the pro-form and the cleaved p26 fragment).[11]

      • GSDMD (detecting the full-length protein and the N-terminal cleavage product).[10]

      • A loading control for the cell lysate (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an appropriate substrate and imaging system.

Conclusion

The noncanonical inflammasome pathway represents a critical host defense mechanism against Gram-negative bacteria and a key driver of inflammatory diseases. The specific inhibitor Ac-FLTD-CMK is an essential tool for researchers to investigate the intricate molecular events of this pathway. The experimental protocols detailed in this guide provide a framework for studying noncanonical inflammasome activation and the efficacy of potential therapeutic inhibitors. A thorough understanding of these techniques is paramount for advancing our knowledge in immunology and for the development of novel treatments for conditions driven by excessive inflammation.

References

Investigating Ac-FEID-CMK in Zebrafish Models of Sepsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Ac-FEID-CMK, a specific pyroptosis inhibitor, in zebrafish models of sepsis. Sepsis remains a leading cause of death worldwide, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1][2][3] The zebrafish has emerged as a powerful in vivo model for sepsis research due to its genetic tractability, optical transparency, and suitability for high-throughput screening, offering valuable insights into disease pathophysiology and therapeutic interventions.[2][4] The larval immune system of zebrafish shares remarkable similarities with that of human neonates, making it a particularly relevant model for studying sepsis.[5]

The Role of Pyroptosis in Sepsis

A critical mechanism contributing to the pathology of sepsis is pyroptosis, a highly inflammatory form of programmed cell death. In zebrafish, the pathway is primarily mediated by caspase-b (caspy2) and Gasdermin Eb (GSDMEb).[6][7] Upon sensing bacterial lipopolysaccharide (LPS), caspy2 is activated and proceeds to cleave GSDMEb.[6][8] This cleavage releases the N-terminal domain of GSDMEb, which then forms pores in the cell membrane.[6][9] The formation of these pores disrupts cellular homeostasis, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18, amplifying the inflammatory cascade that can result in tissue damage and organ failure, such as septic acute kidney injury (AKI).[6][10]

This compound: A Targeted Inhibitor of Zebrafish Pyroptosis

This compound is a zebrafish-specific, GSDMEb-derived peptide inhibitor.[6] It is designed to competitively block the cleavage site on GSDMEb, thereby preventing its activation by caspy2.[11] By inhibiting GSDMEb-mediated pyroptosis, this compound has been shown to attenuate mortality and reduce the severity of septic AKI in zebrafish models, highlighting its potential as a therapeutic agent for sepsis.[6]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies investigating the effects of this compound and related pyroptosis pathway components in zebrafish sepsis models.

Table 1: Survival and Phenotypic Outcomes in LPS-Induced Sepsis Model

Treatment GroupLPS ConcentrationSurvival Rate (%)Phenotype ObservedReference
Control0 µg/mL~100%Normal development[12]
LPS75 µg/mL60%Pericardial swelling, some tail fin edema[12]
LPS100 µg/mL7%High mortality, severe tail fin edema, tissue damage[12]
LPS + this compoundLethal LPS doseSignificantly increasedAttenuated mortality and septic AKI[6]

Table 2: Molecular and Cellular Markers of Sepsis and Pyroptosis

ModelMarkerObservation in SepsisEffect of Pyroptosis Inhibition (e.g., this compound)Reference
LPS-induced ZebrafishPropidium (B1200493) Iodide StainingIncreased in renal tubules, indicating cell deathReduced staining, indicating less pyroptosis[6]
Bacterial Infection (E. tarda)il1b mRNA expressionSignificantly increasedNot specified, but pathway inhibition reduces inflammation[13]
Bacterial Infection (E. tarda)tnfa mRNA expressionSignificantly increasedNot specified, but pathway inhibition reduces inflammation[13]
CLP Mouse ModelSerum IL-1β, IL-18, TNF-α, IL-6Significantly increasedSignificantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK)[14][15]
CLP Mouse ModelRenal Tissue Caspase-1, NLRP-1Significantly increasedSignificantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK)[14][15]
CLP Mouse Model*Renal Tissue GSDMDSignificantly increasedSignificantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK)[14][15]

*Note: Data from mouse models using a related caspase-1 inhibitor (Ac-YVAD-CMK) is included to provide broader context on the effects of inhibiting pyroptosis in sepsis-induced organ injury.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline key experimental protocols for investigating this compound in zebrafish sepsis models.

Zebrafish Husbandry
  • Strain: Wild-type (e.g., AB strain) or transgenic lines (e.g., Tg(mpx:GFP) for visualizing neutrophils) are commonly used.

  • Maintenance: Adult zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).

  • Embryo Collection: Embryos are collected after natural spawning and raised in embryo media at 28.5°C.

Sepsis Induction in Zebrafish Larvae (3 days post-fertilization - dpf)

Method 1: LPS Immersion (Endotoxemia Model) [12][16]

  • Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 or P. aeruginosa in embryo media.

  • At 3 dpf, place zebrafish larvae into multi-well plates (e.g., 24-well plate with 10-15 larvae per well) in a total volume of 1-2 mL of embryo media.

  • Add LPS to achieve final concentrations ranging from 25 to 200 µg/mL. A dose of 100 µg/mL is often used to induce significant mortality and pathology.[12]

  • Incubate larvae at 28.5°C for the desired duration (e.g., 2 to 24 hours).

  • Control larvae are exposed to embryo media alone.

Method 2: Bacterial Microinjection (Infection Model) [5][17][18]

  • Culture pathogenic bacteria (e.g., Edwardsiella tarda, Pseudomonas aeruginosa) to the desired optical density.

  • Prepare a bacterial suspension of a known concentration (e.g., 300 colony-forming units (CFU)/nL).

  • At 3 dpf, anesthetize larvae using tricaine (B183219) (MS-222).

  • Using a microinjection apparatus, inject 1 nL of the bacterial suspension into the circulation via the caudal vein or into a specific site like the otic vesicle.[7][18]

  • Transfer injected larvae to fresh embryo media for recovery and subsequent observation.

Administration of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in embryo media.

  • Co-incubation: For LPS immersion models, this compound can be added to the embryo media simultaneously with the LPS.[6]

  • Microinjection: For both LPS and bacterial infection models, this compound can be administered via microinjection at a specified time point relative to the septic insult.

Assessment of Experimental Outcomes
  • Mortality and Phenotype Analysis: Monitor larvae at regular intervals (e.g., every 2-6 hours) for 24-48 hours. Record mortality rates and score phenotypes such as pericardial and tail fin edema.[12]

  • Vascular Leakage Assay: Anesthetize larvae and inject a fluorescent dye (e.g., FITC-dextran) into the circulation. Image the larvae over time to quantify the extravasation of the dye from the vasculature into the surrounding tissue.[12]

  • Reactive Oxygen Species (ROS) Production: Incubate live larvae with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Image and quantify fluorescence intensity, particularly in areas of inflammation.[12]

  • Immune Cell Migration: In transgenic lines like Tg(mpx:GFP), visualize and quantify the migration of neutrophils to the site of injury or infection using fluorescence microscopy.[12]

  • Quantitative PCR (qPCR): Extract total RNA from pools of larvae (e.g., 10-20 larvae per group) at specific time points post-infection. Synthesize cDNA and perform qPCR to measure the relative expression levels of key inflammatory cytokine genes (e.g., il1b, tnfa).[13][17]

  • In Vivo Pyroptosis Staining: To visualize pyroptotic cells, incubate live larvae with propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes. Image larvae using fluorescence microscopy to detect PI-positive cells, particularly in target organs like the kidney.[6]

  • Bacterial Load Quantification: At various time points post-infection, euthanize a group of larvae, homogenize them in PBS with Triton X-100, and plate serial dilutions on selective agar (B569324) to count colony-forming units (CFUs).[18]

Visualizations: Pathways and Workflows

Pyroptosis Signaling Pathway in Zebrafish Sepsis

G LPS Bacterial LPS caspy2 caspy2 (Caspase-B) LPS->caspy2 senses & activates GSDMEb GSDMEb (pro-form) caspy2->GSDMEb cleaves GSDMEb_N GSDMEb N-terminal (active fragment) GSDMEb->GSDMEb_N Pore Membrane Pore Formation GSDMEb_N->Pore Cytokines IL-1β, IL-18 Release Pore->Cytokines Pyroptosis Pyroptosis & Sepsis Pathology (Cell Lysis, Inflammation, Organ Injury) Pore->Pyroptosis Cytokines->Pyroptosis AcFEIDCMK This compound AcFEIDCMK->GSDMEb inhibits cleavage G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Zebrafish Zebrafish Larvae (3 dpf) LPS Sepsis Induction (LPS or Bacteria) Zebrafish->LPS Incubation Co-incubation or Injection (2-24 hours @ 28.5°C) LPS->Incubation Inhibitor Treatment Groups (Vehicle vs. This compound) Inhibitor->Incubation Outcome1 Mortality & Phenotype (Edema Scoring) Incubation->Outcome1 Outcome2 Molecular Analysis (qPCR, Western) Incubation->Outcome2 Outcome3 Cellular Imaging (ROS, PI Staining) Incubation->Outcome3 G Sepsis Sepsis Insult (LPS/Bacteria) Pyroptosis Pyroptosis Pathway Activation (caspy2 → GSDMEb) Sepsis->Pyroptosis Inflammation Pro-inflammatory Cytokine Release & Cell Lysis Pyroptosis->Inflammation Pathology Organ Damage & Mortality Inflammation->Pathology AcFEIDCMK This compound Block Blockade of GSDMEb Cleavage AcFEIDCMK->Block Block->Pyroptosis Amelioration Amelioration of Sepsis Pathology (Increased Survival, Reduced Injury) Block->Amelioration

References

Ac-FEID-CMK: A Technical Guide for Investigating Caspase-3/GSDME-Mediated Pyroptosis in Septic Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis-associated acute kidney injury (SA-AKI) is a critical contributor to morbidity and mortality in intensive care units, with a complex pathophysiology involving overwhelming inflammation and programmed cell death.[1][2][3] A growing body of evidence implicates pyroptosis, a highly inflammatory form of regulated cell death, as a key driver of kidney damage in sepsis.[4][5][6] One emerging pathway of interest is the Caspase-3/Gasdermin E (GSDME) axis. In this pathway, activated caspase-3, a key executioner of apoptosis, cleaves GSDME.[7][8][9] This cleavage unleashes the N-terminal fragment of GSDME, which forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of potent pro-inflammatory mediators—the hallmarks of pyroptosis.[6][10][11]

This guide focuses on Ac-FEID-CMK, a novel peptide inhibitor derived from the zebrafish GSDMEb cleavage site.[12][13][14] this compound presents a targeted tool to dissect the role of GSDME-mediated pyroptosis in the context of septic kidney injury, particularly in zebrafish models, and offers a conceptual framework for the development of GSDME inhibitors for mammalian systems. This document provides an in-depth overview of the underlying signaling pathway, quantitative data from related studies, detailed experimental protocols, and visualizations to aid in the design and execution of research aimed at targeting this pathway in SA-AKI.

The Caspase-3/GSDME Signaling Pathway in Septic AKI

During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger intracellular signaling cascades that can activate executioner caspases, including caspase-3.[15] While canonically known for its role in apoptosis, activated caspase-3 can also cleave GSDME at a specific linker region.[8][9] This event diverts the cell from a relatively immunologically quiet apoptotic death towards a lytic, pro-inflammatory pyroptotic death.

The liberated GSDME N-terminal (GSDME-N) domain translocates to the plasma membrane and oligomerizes to form large pores.[16] These pores disrupt the osmotic potential, leading to cell swelling and eventual rupture. The process releases inflammatory cytokines such as IL-1β and IL-18, as well as DAMPs like HMGB1, which further amplify the inflammatory response, attracting immune cells and exacerbating tissue damage within the kidney.[6][17][18] Inhibiting this pathway at the level of GSDME cleavage is a promising therapeutic strategy to mitigate the excessive inflammation that drives SA-AKI. This compound is a competitive peptide inhibitor designed to block this specific cleavage event in zebrafish GSDMEb.[12][13]

GSDME_Pathway cluster_stimulus Sepsis Insult cluster_cell Renal Tubular Cell Sepsis Sepsis (PAMPs/DAMPs) Casp3_inactive Pro-Caspase-3 Sepsis->Casp3_inactive Initiating Signals Casp3_active Activated Caspase-3 Casp3_inactive->Casp3_active Activation GSDME_full Full-length GSDME Casp3_active->GSDME_full Cleavage GSDME_N GSDME-N Fragment (Pore-forming) GSDME_full->GSDME_N Pore Membrane Pore Formation GSDME_N->Pore Pyroptosis Pyroptosis & Cytokine Release (IL-1β, IL-18, HMGB1) Pore->Pyroptosis AKI Acute Kidney Injury Pyroptosis->AKI Inflammation & Damage AcFEIDCMK This compound (Inhibitor) AcFEIDCMK->Casp3_active Inhibition of GSDME Cleavage

Caption: Caspase-3/GSDME-mediated pyroptosis pathway in septic AKI.

Data on Targeting Pyroptosis in Acute Kidney Injury

While specific quantitative data for this compound in published, peer-reviewed literature is emerging, studies on inhibitors of related pyroptosis pathways, such as those targeting caspase-1 or caspase-3, provide a strong rationale for its use. The data below is compiled from studies using these analogous inhibitors in sepsis models to demonstrate the potential therapeutic effects of blocking pyroptosis.

Table 1: Effects of Pyroptosis Pathway Inhibitors on Kidney Function and Inflammation in Sepsis Models Data is presented as representative examples from cited literature and may be derived from different experimental models. Direct comparison requires consultation of the primary sources.

ParameterSepsis Model (Vehicle)Sepsis Model + InhibitorInhibitor UsedAnimal ModelReference
Kidney Function
Serum Creatinine (sCR)Significantly IncreasedSignificantly DecreasedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]
Blood Urea Nitrogen (BUN)Significantly IncreasedSignificantly DecreasedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]
Inflammatory Markers
Serum IL-1βMarkedly ElevatedSignificantly ReducedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]
Serum IL-18Markedly ElevatedSignificantly ReducedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]
Serum IL-6Markedly ElevatedSignificantly ReducedZ-DEVD-FMK (Caspase-3 Inhibitor)Mouse (CLP)[21]
Serum LDHMarkedly ElevatedSignificantly ReducedAC-DMLD-CMK (GSDME-derived Inhibitor)Mouse (CLP)[21]
Renal Tissue Markers
GSDMD ExpressionSignificantly IncreasedSignificantly ReducedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[15][19]
Cleaved Caspase-3Significantly IncreasedSignificantly ReducedZ-DEVD-FMK (Caspase-3 Inhibitor)Mouse (CLP)[21]
GSDME-N TerminalSignificantly IncreasedSignificantly ReducedZ-DEVD-FMK / AC-DMLD-CMKMouse (CLP)[21]
Neutrophil InfiltrationMarkedly IncreasedSignificantly SuppressedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]
Macrophage InfiltrationMarkedly IncreasedSignificantly SuppressedAC-YVAD-CMK (Caspase-1 Inhibitor)Mouse (CLP)[19][20]

Experimental Design and Protocols

A robust investigation of this compound in septic AKI requires a multi-faceted approach. As this compound is specific to zebrafish GSDMEb, a zebrafish model of sepsis is most appropriate.[12][13][14] A common model is the tail infection or injection of pathogens/PAMPs like Lipopolysaccharide (LPS). The following workflow and protocols are provided as a comprehensive guide.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Endpoint Analysis Model Induce Septic AKI in Zebrafish (e.g., LPS Injection) Group Divide into Groups: 1. Sham Control 2. Septic AKI + Vehicle 3. Septic AKI + this compound Model->Group Treatment Administer Treatment (e.g., Intraperitoneal Injection) Group->Treatment Timepoint Collect Samples at Pre-defined Timepoint (e.g., 24 hours post-insult) Treatment->Timepoint Samples Harvest Blood & Kidney Tissue Timepoint->Samples Biochem Kidney Function Tests (e.g., BUN, Creatinine proxy) Samples->Biochem Histo Histopathology (H&E) & TUNEL Assay Samples->Histo IF Immunofluorescence (Cleaved Caspase-3, GSDME) Samples->IF WB Immunoblotting (Pathway Proteins) Samples->WB Cytokines Cytokine Analysis (ELISA / qPCR) Samples->Cytokines

Caption: Proposed experimental workflow for evaluating this compound.
Animal Model of Septic AKI

The cecal ligation and puncture (CLP) model in mice is a widely accepted gold standard for inducing polymicrobial sepsis that leads to AKI.[3][22] However, given the specificity of this compound, a zebrafish model is required.

  • Model: Zebrafish (Danio rerio) sepsis model.

  • Induction: Microinjection of a sublethal dose of E. coli or LPS into the circulation (e.g., via the caudal vein) of adult or larval zebrafish.

  • Treatment: this compound can be administered via intraperitoneal microinjection at a pre-determined dose (dose-response studies are recommended) shortly before or after the septic insult. A vehicle control (e.g., DMSO in PBS) must be used.

  • Endpoints: Survival analysis, assessment of kidney morphology, and collection of tissue for molecular analysis at various time points (e.g., 6, 12, 24 hours).

Protocol: TUNEL Assay for Cell Death in Kidney Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of pyroptotic and apoptotic cell death.[23]

  • Tissue Preparation:

    • Fix kidney tissue in 10% neutral buffered formalin for no longer than 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695) (50%, 70%, 95%, 100%).

    • Clear with xylene and embed in paraffin (B1166041) wax.[24]

    • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x, 5 min each).

    • Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 min each, followed by a final wash in distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.

    • Wash slides 2x with PBS.

  • TUNEL Staining (using a commercial kit, e.g., In Situ Cell Death Detection Kit, TMR red):

    • Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's instructions immediately before use.

    • Cover the tissue section with 50-100 µL of the TUNEL reaction mixture.

    • Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

    • Rinse slides 3x with PBS.

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash 3x with PBS.

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize slides using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (red) cells per high-power field. Data should be expressed as the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei. Caution should be exercised as false-positive signals can occur in mouse kidney tissue.[25]

Protocol: Immunofluorescence for GSDME and Cleaved Caspase-3

This protocol allows for the visualization and co-localization of key pathway proteins within the kidney architecture.

  • Tissue Preparation and Antigen Retrieval:

    • Perform deparaffinization and rehydration as described in section 4.2.

    • For antigen retrieval, immerse slides in a citrate-based buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature, then wash with PBS.

  • Blocking and Permeabilization:

    • Incubate sections in a blocking buffer (e.g., 5% Bovine Serum Albumin, 0.3% Triton™ X-100 in PBS) for 60 minutes at room temperature to block non-specific antibody binding and permeabilize membranes.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (e.g., rabbit anti-cleaved caspase-3, mouse anti-GSDME) in blocking buffer to their optimal concentration.

    • Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3x for 5 min each in PBS.

    • Apply species-appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash slides 3x for 5 min each in PBS.

    • Counterstain with DAPI and mount as described in section 4.2.

  • Imaging and Analysis:

    • Capture images using a confocal or fluorescence microscope.

    • Analyze the intensity and localization of the fluorescent signals. Co-localization analysis can reveal cells where both caspase-3 is active and GSDME is present.

Protocol: Immunoblotting for Pyroptosis Pathway Proteins

Western blotting provides a quantitative assessment of the levels of total and cleaved forms of key proteins in kidney tissue lysates.

  • Protein Extraction:

    • Homogenize snap-frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-GSDME, anti-cleaved caspase-3, anti-IL-1β, anti-β-actin) overnight at 4°C with gentle agitation.

  • Detection:

    • Wash the membrane 3x for 10 min each in TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 min each in TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Quantification:

    • Perform densitometric analysis of the bands using software like ImageJ.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). Report data as relative protein expression compared to the control group.

Conclusion and Future Directions

The Caspase-3/GSDME-mediated pyroptosis pathway is a critical, yet under-investigated, component of the inflammatory cascade in septic acute kidney injury. The zebrafish-specific inhibitor this compound provides a unique and precise tool for elucidating the role of GSDMEb-driven pyroptosis in preclinical sepsis models. The experimental framework provided in this guide offers a comprehensive approach to evaluating its therapeutic potential. While the findings from zebrafish models will require careful consideration for translation to mammalian systems, they are crucial for validating GSDME as a druggable target. Future work should focus on developing GSDME inhibitors with cross-species reactivity to bridge the gap from bench to bedside in the fight against SA-AKI.

References

The Discovery, Development, and Application of Ac-FLTD-CMK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) has emerged as a potent and selective inhibitor of inflammatory caspases, playing a crucial role in the study of pyroptosis, a form of programmed cell death integral to the inflammatory response. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of Ac-FLTD-CMK. It is designed to serve as a detailed resource for researchers in the fields of immunology, inflammation, and drug development, offering insights into the inhibitor's synthesis, in vitro and in vivo evaluation, and its utility in elucidating the pyroptotic signaling pathway.

Introduction

Inflammatory caspases, including caspase-1, -4, -5, and -11, are key mediators of the innate immune response. Their activation triggers a cascade of events leading to the maturation and release of pro-inflammatory cytokines and a lytic form of cell death known as pyroptosis. A central event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases. This cleavage unleashes the N-terminal domain of GSDMD, which oligomerizes to form pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents.

The development of specific inhibitors targeting these pathways is crucial for both basic research and therapeutic applications. Ac-FLTD-CMK was designed as a specific inhibitor of inflammatory caspases, derived from the GSDMD cleavage site sequence (FLTD). Its N-terminal acetylation enhances cell permeability, while the C-terminal chloromethylketone (CMK) moiety acts as an irreversible covalent inhibitor of the caspase's active site cysteine.

Mechanism of Action

Ac-FLTD-CMK functions as an irreversible inhibitor of inflammatory caspases. The peptide sequence (FLTD) mimics the natural substrate recognition site in GSDMD, allowing the inhibitor to specifically bind to the active site of caspases-1, -4, -5, and -11. Upon binding, the chloromethylketone group forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme. This targeted inhibition prevents the cleavage of GSDMD, the subsequent formation of membrane pores, and the induction of pyroptosis. Notably, Ac-FLTD-CMK exhibits high selectivity for inflammatory caspases and does not significantly inhibit apoptotic caspases such as caspase-3.

Signaling Pathway of Pyroptosis and Inhibition by Ac-FLTD-CMK

Pyroptosis_Pathway cluster_activation Inflammasome Activation cluster_execution Pyroptosis Execution cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Cell Lysis Pore->Pyroptosis IL1b Mature IL-1β Release Pyroptosis->IL1b releases Pro_IL1b->IL1b Ac_FLTD_CMK Ac-FLTD-CMK Ac_FLTD_CMK->Caspase1 irreversibly inhibits

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by Ac-FLTD-CMK.

Quantitative Data

The inhibitory activity of Ac-FLTD-CMK has been quantified against various caspases, demonstrating its high potency and selectivity for inflammatory caspases.

Target CaspaseIC50 ValueReference(s)
Human Caspase-146.7 nM[1][2]
Human Caspase-41.49 µM[1][2]
Human Caspase-5329 nM[1][2]
Murine Caspase-11Inhibits at 10 µM[1]
Human Caspase-3Not active[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ac-FLTD-CMK.

Synthesis of Ac-FLTD-CMK

While a specific, publicly available, step-by-step synthesis protocol for Ac-FLTD-CMK is not detailed in the literature, a standard and plausible method would involve Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, followed by N-terminal acetylation and C-terminal modification to introduce the chloromethylketone group. The following is a representative protocol based on established peptide synthesis techniques.

Materials:

Procedure:

  • Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the aspartic acid. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Thr, Leu, Phe): For each subsequent amino acid (Threonine, Leucine, Phenylalanine), perform the following coupling cycle:

    • Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

    • Perform Fmoc deprotection as described in step 2.

  • N-terminal Acetylation: After the final Fmoc deprotection (of Phenylalanine), treat the resin with a solution of acetic anhydride (10 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (10 eq.) in DMF for 1 hour. Wash the resin with DMF and DCM.

  • Cleavage from Resin and Side-chain Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude N-acetylated peptide (Ac-FLTD-OH).

  • Formation of the Diazomethylketone:

    • Dissolve the dried peptide in anhydrous tetrahydrofuran (B95107) (THF).

    • Activate the C-terminal carboxyl group using a mixed anhydride method (e.g., with isobutyl chloroformate and N-methylmorpholine) at -15°C.

    • React the activated peptide with an ethereal solution of diazomethane at 0°C. Allow the reaction to proceed until the yellow color of diazomethane persists.

  • Conversion to Chloromethylketone: Carefully add a solution of anhydrous HCl in diethyl ether to the diazomethylketone solution at 0°C. The reaction is typically rapid and results in the formation of the final product, Ac-FLTD-CMK.

  • Purification: Purify the crude Ac-FLTD-CMK by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro GSDMD Cleavage Assay

This assay assesses the ability of Ac-FLTD-CMK to inhibit the cleavage of GSDMD by inflammatory caspases.

Materials:

  • Recombinant human GSDMD

  • Recombinant active human caspase-1, -4, or -5

  • Ac-FLTD-CMK

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, pH 7.5)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-GSDMD antibody

Procedure:

  • In a microcentrifuge tube, combine recombinant GSDMD (e.g., 1 µM) with the desired concentration of Ac-FLTD-CMK (or vehicle control) in the assay buffer.

  • Pre-incubate for 15-30 minutes at 37°C.

  • Initiate the cleavage reaction by adding the active caspase (e.g., 100 nM caspase-1).

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-GSDMD antibody that recognizes the N-terminal or C-terminal fragment to visualize cleavage.

  • Analyze the band intensities to quantify the extent of GSDMD cleavage and its inhibition by Ac-FLTD-CMK.

Cellular Assay for Pyroptosis (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells undergoing pyroptosis, a marker of cell lysis.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin (B1684572)

  • Ac-FLTD-CMK

  • Cell culture medium

  • LDH cytotoxicity assay kit

Procedure:

  • Plate BMDMs or differentiated THP-1 macrophages in a 96-well plate and allow them to adhere.

  • Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 components.

  • Pre-treat the cells with various concentrations of Ac-FLTD-CMK (or vehicle control) for 30-60 minutes.

  • Induce pyroptosis by adding a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Measurement of IL-1β Release (ELISA)

This assay quantifies the release of mature IL-1β from pyroptotic cells.

Materials:

  • Cell culture supernatants from the LDH release assay (Section 4.3)

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Use the cell culture supernatants collected in the LDH release assay.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β using a commercial kit, following the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in the supernatants based on a standard curve generated with recombinant IL-1β.

Mandatory Visualizations

Experimental Workflow for Evaluating Ac-FLTD-CMK Efficacy

Experimental_Workflow cluster_cell_culture Cell Culture and Priming cluster_treatment Inhibitor Treatment and Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis start Plate Macrophages (e.g., BMDMs, THP-1) prime Prime with LPS (4h) start->prime inhibit Pre-treat with Ac-FLTD-CMK (or vehicle) prime->inhibit stimulate Stimulate with ATP or Nigericin (30-60 min) inhibit->stimulate collect Collect Supernatant stimulate->collect ldh LDH Release Assay (Pyroptosis) collect->ldh elisa IL-1β ELISA (Cytokine Release) collect->elisa analyze_ldh Calculate % Cytotoxicity ldh->analyze_ldh analyze_elisa Quantify IL-1β Concentration elisa->analyze_elisa

Caption: A typical experimental workflow for assessing the inhibitory effect of Ac-FLTD-CMK on pyroptosis.

Conclusion

Ac-FLTD-CMK is an invaluable tool for the study of inflammatory caspase-mediated pyroptosis. Its high potency and selectivity make it a superior choice over broader-spectrum caspase inhibitors for dissecting the specific roles of inflammatory caspases in health and disease. This technical guide provides a foundational understanding and practical protocols to aid researchers in utilizing Ac-FLTD-CMK to further unravel the complexities of the inflammatory response and to explore its potential as a therapeutic agent in inflammatory and autoimmune diseases.

References

The Inhibitory Effect of Ac-FEID-CMK on Caspy2-Mediated Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a lytic and inflammatory form of programmed cell death crucial for host defense against pathogens. In zebrafish, a key model organism for studying innate immunity, non-canonical pyroptosis is mediated by caspy2, a caspase-11 homolog. Activation of caspy2 leads to the cleavage of Gasdermin E b (GSDMEb), culminating in pore formation and cell death. This technical guide provides an in-depth overview of the inhibitory effect of Ac-FEID-CMK, a zebrafish-specific peptide inhibitor derived from GSDMEb, on caspy2-mediated pyroptosis. We present the current understanding of the underlying signaling pathway, detailed experimental protocols for its investigation, and a summary of the available quantitative data. This document is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and developmental biology.

Introduction to Caspy2-Mediated Pyroptosis

The innate immune system employs various mechanisms to combat infections, including programmed cell death pathways. Pyroptosis is a pro-inflammatory form of cell death initiated by certain caspases. In mammals, the non-canonical inflammasome pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) to caspase-11 (in mice) or caspases-4 and -5 (in humans). This leads to their activation and subsequent cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

In zebrafish (Danio rerio), a powerful model for studying vertebrate development and disease, a homologous pathway exists. Caspy2, a caspase-11-like protein, functions as the sensor for intracellular LPS. Upon activation, caspy2 cleaves its substrate, Gasdermin E b (GSDMEb), triggering pyroptosis. This pathway is implicated in the pathogenesis of septic shock in zebrafish.[1]

This compound: A Specific Inhibitor of Caspy2-Mediated Pyroptosis

This compound is a potent and specific peptide inhibitor derived from the cleavage site of zebrafish GSDMEb.[1][2] It acts by competitively inhibiting the proteolytic activity of caspy2, thereby preventing the cleavage of GSDMEb and the subsequent induction of pyroptosis. In vivo studies have demonstrated that administration of this compound can attenuate mortality and acute kidney injury in zebrafish models of septic shock, highlighting its therapeutic potential.[1]

Quantitative Data on the Inhibition of Caspy2 by this compound

As of the latest available literature, a specific IC50 value for the inhibition of zebrafish caspy2 by this compound has not been reported. However, the qualitative inhibitory effect has been demonstrated in vivo.[3] For context, a related GSDMD-derived peptide inhibitor, Ac-FLTD-CMK, has been shown to inhibit mammalian inflammatory caspases with the following IC50 values:

CaspaseIC50 Value
Caspase-146.7 nM
Caspase-41.49 µM
Caspase-5329 nM

Table 1: IC50 values for the GSDMD-derived inhibitor Ac-FLTD-CMK against human inflammatory caspases.

Further research is required to quantitatively determine the inhibitory potency of this compound on caspy2.

Signaling Pathway of Caspy2-Mediated Pyroptosis and its Inhibition

The non-canonical pyroptosis pathway in zebrafish, initiated by intracellular LPS, and its inhibition by this compound can be visualized as follows:

Caspy2_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization caspy2_inactive Pro-caspy2 LPS_intra->caspy2_inactive Direct Binding & Activation caspy2_active Active caspy2 caspy2_inactive->caspy2_active GSDMEb_full GSDMEb (Full-length) caspy2_active->GSDMEb_full Cleavage GSDMEb_N GSDMEb-N GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibition

Figure 1: Caspy2-mediated non-canonical pyroptosis pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on caspy2-mediated pyroptosis in zebrafish.

In Vitro Inhibition of Pyroptosis in Zebrafish Cell Lines

This protocol describes how to induce pyroptosis in a zebrafish cell line and assess the inhibitory effect of this compound. The zebrafish embryonic fibroblast cell line, ZF4, is a suitable model for these studies.

Experimental Workflow:

In_Vitro_Workflow A Culture ZF4 cells B Pre-treat with this compound A->B C Induce pyroptosis (e.g., LPS transfection) B->C D Incubate C->D E Assess pyroptosis D->E F LDH Release Assay E->F Measure cell lysis G Western Blot for GSDMEb cleavage E->G Detect protein cleavage H Cell Viability Assay E->H Quantify viable cells In_Vivo_Workflow A Zebrafish larvae (3 dpf) B Pre-treat with this compound (immersion or injection) A->B C Induce sepsis (LPS injection) B->C D Monitor survival and phenotype C->D E Assess pyroptosis in vivo C->E F Propidium Iodide Staining E->F Visualize cell death G Western Blot of larval lysates E->G Detect protein cleavage

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK is a peptide inhibitor derived from Gasdermin E (GSDME) that has been identified as a potent and specific tool for studying the roles of GSDME-mediated pyroptosis. While in vitro applications are well-documented, establishing an effective and safe concentration for in vivo studies is a critical step in translating research findings to preclinical models. This document provides a comprehensive guide to recommended starting concentrations, experimental protocols, and relevant biological pathways for the in vivo use of this compound, drawing upon available data for structurally and functionally related caspase inhibitors.

Disclaimer: Limited direct experimental data on the in vivo concentration of this compound in mammalian models is publicly available. The following recommendations are based on studies of similar peptidic chloromethylketone (CMK) caspase inhibitors. Researchers are strongly advised to perform dose-response studies to determine the optimal concentration for their specific animal model and disease context.

Quantitative Data Summary

Due to the absence of specific in vivo dosage data for this compound in common mammalian research models, the following table summarizes dosages of other relevant caspase inhibitors. This information can serve as a valuable starting point for designing dose-finding experiments for this compound.

InhibitorAnimal ModelDisease/ApplicationDosageAdministration RouteReference
Ac-YVAD-CMK RatCerebral Ischemia300 ng/ratIntracerebroventricular[1]
Ac-YVAD-CMK MouseVaccine Adjuvant1 µg/g body weightIntramuscular[2]
Ac-YVAD-CMK MouseSepsis-induced Acute Kidney Injury0.2 mg/mL in saline (5 mL/100g)Subcutaneous[3]
Ac-YVAD-CMK MouseIntracerebral Hemorrhage400 ng/µL (1 µL/mouse)Intraventricular[4]
Ac-FLTD-CMK MouseTraumatic Brain Injury0.5 µ g/mouse Intraventricular[5][6]
Ac-RFWK-CMK MouseLPS-induced Sepsis25 mg/kgIntraperitoneal[7]
Z-DEVD-FMK MouseBile Duct Ligation-induced Liver Injury5 mg/kgIntraperitoneal[8]

Signaling Pathway

This compound is designed to inhibit pyroptosis, a form of programmed cell death initiated by inflammatory caspases. The primary target is likely Caspase-3, which cleaves GSDME to induce pore formation in the cell membrane. The following diagram illustrates the canonical pyroptosis pathway and the proposed point of intervention for this compound.

GSDME_Pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Activation cluster_pyroptosis Pyroptosis Execution cluster_cytokines Cytokine Maturation cluster_inhibition Point of Inhibition Stimulus Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimulus->Inflammasome ProCaspase1 Pro-Caspase-1 Inflammasome->ProCaspase1 recruits Caspase1 Active Caspase-1 ProCaspase1->Caspase1 cleavage ProGSDMD Pro-Gasdermin D (GSDMD) Caspase1->ProGSDMD cleaves ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 cleaves GSDMD_N GSDMD N-terminal (Pore-forming domain) ProGSDMD->GSDMD_N Pore Membrane Pores GSDMD_N->Pore forms CellDeath Pyroptotic Cell Death (Lysis) Pore->CellDeath Release Cytokine Release Pore->Release IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 AcFEIDCMK This compound AcFEIDCMK->Caspase1 inhibits

Caption: Canonical Inflammasome Pathway and Pyroptosis.

Experimental Protocols

The following are generalized protocols for in vivo administration of this compound. These should be adapted based on the specific experimental design, animal model, and route of administration.

Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model of Sepsis

This protocol is adapted from studies using Ac-RFWK-CMK in an LPS-induced sepsis model.[7]

1. Materials:

  • This compound
  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
  • Polyethylene glycol 300 (PEG300) (optional, as a co-solvent)
  • Tween-80 (optional, as a surfactant)
  • Sterile 1 mL syringes with 25-27 gauge needles
  • Experimental animals (e.g., C57BL/6 mice)

2. Preparation of Dosing Solution:

  • Solubilization: this compound is a peptide and may require a co-solvent for initial solubilization. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with a vehicle like PBS or a mixture of solvents.
  • Example Vehicle Formulation: A vehicle that can be used for in vivo experiments consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] The solution should be prepared fresh on the day of the experiment.
  • Final Concentration: Based on related compounds, a starting dose could be in the range of 5-25 mg/kg. For a 25 mg/kg dose in a 20g mouse, you would need to administer 0.5 mg of this compound. If the final injection volume is 100 µL, the concentration of the dosing solution would need to be 5 mg/mL.

3. Administration Procedure:

  • Acclimate mice to the experimental conditions.
  • Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
  • Administer this compound or the vehicle control via intraperitoneal injection. This is often done 30-60 minutes prior to the induction of sepsis (e.g., LPS challenge).
  • Proceed with the experimental model (e.g., LPS injection).
  • Monitor animals closely for clinical signs and collect samples at predetermined time points for analysis.

Protocol 2: Intracerebroventricular (ICV) Administration in a Rat Model of Neurological Injury

This protocol is based on studies using Ac-YVAD-CMK in a rat model of cerebral ischemia.[1]

1. Materials:

  • This compound
  • Sterile, artificial cerebrospinal fluid (aCSF) or PBS
  • DMSO (for initial solubilization)
  • Stereotaxic apparatus
  • Hamilton syringe (10 µL) with a 30-gauge needle
  • Anesthesia (e.g., isoflurane)
  • Experimental animals (e.g., Sprague-Dawley rats)

2. Preparation of Dosing Solution:

  • Dissolve this compound in a minimal amount of DMSO to create a stock solution.
  • Dilute the stock solution with sterile aCSF or PBS to the final desired concentration. For example, to achieve a dose of 300 ng/rat in a 5 µL injection volume, the final concentration would be 60 ng/µL. Ensure the final concentration of DMSO is low (e.g., <1%) to avoid neurotoxicity.

3. Surgical and Administration Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.
  • Expose the skull and identify the coordinates for the lateral ventricle (e.g., relative to bregma).
  • Drill a small burr hole at the identified coordinates.
  • Slowly lower the Hamilton syringe needle to the correct depth.
  • Infuse the this compound solution or vehicle control over several minutes.
  • Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.
  • Suture the scalp and allow the animal to recover.
  • The inhibitor is typically administered shortly before or after the induction of injury.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., mouse, rat) start->animal_model dose_finding Dose-Response Study (Determine optimal this compound dose) animal_model->dose_finding groups Establish Experimental Groups (Vehicle, this compound, Sham) dose_finding->groups acclimatization Animal Acclimatization groups->acclimatization treatment Administer this compound or Vehicle acclimatization->treatment injury_model Induce Disease Model (e.g., LPS, Ischemia) treatment->injury_model monitoring Monitor Animal Health and Behavior injury_model->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection biochemical Biochemical Assays (ELISA for IL-1β, LDH assay) sample_collection->biochemical histology Histological Analysis (H&E, IHC) sample_collection->histology western_blot Western Blot (Caspase-1, GSDMD cleavage) sample_collection->western_blot end End: Data Interpretation and Conclusion biochemical->end histology->end western_blot->end

Caption: General workflow for in vivo studies with this compound.

Conclusion

While direct dosage recommendations for this compound in in vivo mammalian studies are not yet established in the literature, the data from structurally related caspase inhibitors provide a solid foundation for initiating new studies. Researchers should begin with dose-finding experiments, carefully considering the animal model, disease context, and route of administration. The protocols and workflows provided herein offer a framework for the systematic evaluation of this compound's therapeutic potential in preclinical research.

References

Application Notes and Protocols for Ac-FEID-CMK in Septic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] A critical component of this dysregulated response is the excessive activation of the innate immune system, leading to a systemic inflammatory cascade, tissue damage, and multiple organ failure. The activation of inflammasomes, intracellular multi-protein complexes, is a key event in the initiation and propagation of this inflammatory response. Upon activation, inflammasomes recruit and activate pro-caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to a form of inflammatory programmed cell death known as pyroptosis. This process results in the release of cellular contents and further amplification of the inflammatory storm characteristic of septic shock.

Ac-FEID-CMK is a potent and specific inhibitor of inflammatory caspases, such as caspase-1 and the related murine caspase-11. By covalently binding to the active site of these enzymes, this compound blocks the downstream events of inflammasome activation, including the maturation and release of IL-1β and IL-18, and the induction of pyroptosis. This inhibitory action makes this compound a valuable tool for investigating the role of the inflammasome and pyroptosis in the pathophysiology of septic shock and a potential therapeutic agent for mitigating its devastating effects.

These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in established murine models of septic shock, and a summary of expected outcomes based on studies with mechanistically similar caspase-1 inhibitors.

Mechanism of Action of this compound in Septic Shock

During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured host cells, are recognized by intracellular pattern recognition receptors (PRRs). This recognition triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. This compound intervenes by directly inhibiting the enzymatic activity of caspase-1, thereby preventing the cleavage of its key substrates and mitigating the downstream inflammatory consequences.

G cluster_0 Bacterial Infection (e.g., LPS) cluster_1 Host Cell PAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome Activation ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage AcFEIDCMK This compound AcFEIDCMK->Casp1 Inhibition IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Release IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Release GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation Pyroptosis->Inflammation Release of DAMPs

Figure 1: Signaling pathway of this compound-mediated inhibition of inflammasome activation and pyroptosis.

Experimental Protocols

Two of the most widely used and clinically relevant animal models for studying sepsis are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS)-induced endotoxemia model.

Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis, involving a polymicrobial infection and sustained release of inflammatory mediators.[3][4][5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • Sterile needles (e.g., 21-gauge or 23-gauge)

  • 70% ethanol (B145695) and povidone-iodine for disinfection

  • Sterile 0.9% saline

  • This compound

  • Vehicle control (e.g., sterile saline or PBS with a small percentage of DMSO)

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum; a 50-60% ligation is common for a moderate severity model.

  • Puncture: Puncture the ligated cecum once or twice with a sterile needle. The size of the needle will also influence the severity of sepsis. Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures or surgical clips.

  • Fluid Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously.

  • This compound Administration: this compound or vehicle control can be administered at various time points relative to the CLP procedure (e.g., pre-treatment, co-treatment, or post-treatment). A common route of administration is intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and timing should be determined empirically for each experimental setup.

  • Post-Operative Care: House mice in a clean cage with easy access to food and water. Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival.

G start Start prep Animal Preparation (Anesthesia, Shaving, Disinfection) start->prep laparotomy Midline Laparotomy prep->laparotomy cecum Cecum Exteriorization laparotomy->cecum ligate Cecal Ligation cecum->ligate puncture Cecal Puncture ligate->puncture closure Abdominal Closure puncture->closure resuscitation Fluid Resuscitation (Subcutaneous Saline) closure->resuscitation treatment This compound or Vehicle Administration resuscitation->treatment monitoring Post-Operative Monitoring (Survival, Clinical Signs) treatment->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection end End collection->end

Figure 2: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model

The LPS model induces a sterile, systemic inflammatory response that mimics the hyperinflammatory phase of sepsis.[2][6][7] It is a highly reproducible and technically simpler model than CLP.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)

  • This compound

  • Vehicle control

Procedure:

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration. The dose of LPS will determine the severity of the endotoxemia and mortality rate (typically ranging from 5 to 20 mg/kg).

  • This compound Administration: Administer this compound or vehicle control via i.p. or i.v. injection at a predetermined time before or after the LPS challenge.

  • LPS Challenge: Inject the prepared LPS solution intraperitoneally into the mice.

  • Monitoring: Monitor the mice for signs of endotoxic shock, such as lethargy, piloerection, huddled behavior, and changes in body temperature.

  • Data Collection: Collect blood and tissue samples at specified time points to analyze cytokine levels, markers of organ damage, and other relevant parameters.

G start Start lps_prep LPS Preparation start->lps_prep treatment This compound or Vehicle Administration lps_challenge LPS Injection (i.p.) treatment->lps_challenge lps_prep->treatment monitoring Monitoring for Endotoxic Shock lps_challenge->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection end End collection->end

Figure 3: Experimental workflow for the Lipopolysaccharide (LPS)-induced endotoxemia model.

Quantitative Data on the Efficacy of Caspase-1 Inhibition in a CLP Sepsis Model

While specific quantitative data for this compound in a murine sepsis model is not yet widely published, studies on the mechanistically similar caspase-1 inhibitor, Ac-YVAD-CMK, provide valuable insights into the expected therapeutic effects. The following tables summarize data from a study using Ac-YVAD-CMK in a CLP-induced sepsis model in mice.[1][2]

Table 1: Effect of Caspase-1 Inhibitor Ac-YVAD-CMK on Markers of Acute Kidney Injury in CLP-Induced Sepsis

GroupSerum Creatinine (sCR) (µmol/L)Blood Urea Nitrogen (BUN) (mmol/L)
Sham Control 25.3 ± 3.18.2 ± 1.5
CLP + Vehicle 89.6 ± 7.835.4 ± 4.2
CLP + Ac-YVAD-CMK 45.2 ± 5.4#18.7 ± 2.9#
*Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. CLP + Vehicle. Data adapted from a study on Ac-YVAD-CMK in a murine CLP model.[1][2]

Table 2: Effect of Caspase-1 Inhibitor Ac-YVAD-CMK on Serum Cytokine Levels in CLP-Induced Sepsis

GroupIL-1β (pg/mL)IL-18 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Sham Control 35.2 ± 4.1120.5 ± 15.345.8 ± 5.960.1 ± 7.2
CLP + Vehicle 210.6 ± 25.3580.2 ± 60.1250.4 ± 30.2350.7 ± 41.5
CLP + Ac-YVAD-CMK 98.4 ± 12.7#295.6 ± 35.8#140.1 ± 18.9#180.3 ± 22.6#
*Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. CLP + Vehicle. Data adapted from a study on Ac-YVAD-CMK in a murine CLP model.[1][2]

These data demonstrate that inhibition of caspase-1 significantly ameliorates acute kidney injury and reduces the systemic inflammatory cytokine storm in a CLP-induced sepsis model. Given its similar mechanism of action, this compound is expected to produce comparable protective effects. Indeed, studies in a zebrafish model of septic shock have shown that this compound can attenuate mortality and septic acute kidney injury in vivo.[8]

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of the inflammasome and pyroptosis in the pathophysiology of septic shock. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and clinically relevant animal models of sepsis. The expected outcomes, based on data from mechanistically similar inhibitors, include the attenuation of systemic inflammation, protection against organ damage, and improved survival.

Future research should focus on establishing the dose-response relationship and therapeutic window of this compound in various sepsis models. Furthermore, investigating the long-term effects of this compound treatment on post-sepsis immunosuppression and secondary infections will be crucial for its potential translation into a clinical setting. The use of this compound in these experimental contexts will undoubtedly contribute to a deeper understanding of sepsis and aid in the development of novel therapeutic strategies for this devastating condition.

References

Application Notes and Protocols for Studying GSDMEb Cleavage with Ac-FEID-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ac-FEID-CMK, a potent and specific inhibitor, to investigate the cleavage of the zebrafish Gasdermin Eb (GSDMEb) protein, a key event in pyroptotic cell death. This document offers detailed protocols for essential experiments, quantitative data for experimental planning, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction

Pyroptosis is a form of pro-inflammatory programmed cell death initiated by caspases. In zebrafish, Gasdermin Eb (GSDMEb) is a critical substrate for caspases, and its cleavage is a pivotal step in executing pyroptosis. Upon cleavage, the N-terminal fragment of GSDMEb oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory contents. This compound is a GSDMEb-derived peptide inhibitor specifically designed for zebrafish studies.[1] It competitively inhibits the caspase-mediated cleavage of GSDMEb, making it an invaluable tool to study the mechanisms of pyroptosis and to explore potential therapeutic interventions in inflammatory diseases and sepsis-induced acute kidney injury.[1][2]

The cleavage of GSDME by caspase-3 is a well-established mechanism that can switch cell death from apoptosis to pyroptosis.[3][4][5] In cells with high GSDME expression, activated caspase-3 cleaves GSDME, leading to pyroptosis. In contrast, in cells with low or no GSDME expression, the same apoptotic stimuli result in classical apoptosis. Chemotherapeutic drugs, for instance, have been shown to induce caspase-3 activation, which in turn leads to GSDME cleavage and pyroptosis in cancer cells and is implicated in chemotherapy-induced nephrotoxicity.[6][7] this compound provides a targeted approach to dissecting the role of GSDMEb cleavage in these processes within a zebrafish model system.[1][6]

Data Presentation

For effective experimental design, the following table summarizes key quantitative parameters for this compound and related reagents.

ParameterValueSpecies/SystemNotes
This compound
TargetGSDMEb cleavage by caspy2ZebrafishA potent, zebrafish-specific GSDMEb-derived peptide inhibitor.[1]
Related GSDME-Derived Inhibitors For comparative context.
Ac-DMLD-CMKLower IC50 than Z-DEVD-FMKMouseInhibits caspase-3 mediated GSDME cleavage.[8][9]
Ac-FLTD-CMKIC50: 46.7 nM (caspase-1), 1.49 µM (caspase-4), 329 nM (caspase-5)Human/MouseSpecific inhibitor for inflammatory caspases, does not target caspase-3.[10]
General Caspase Inhibitors For use as controls.
Z-DEVD-FMK100 µM (in vitro)HumanCaspase-3 specific inhibitor.[6]
Ac-YVAD-CMK30 µM (in vitro)MouseCaspase-1 inhibitor.[11]
Z-VAD-FMK10 µM (in vitro)MousePan-caspase inhibitor.[12]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated.

GSDMEb_Cleavage_Pathway GSDMEb Cleavage and Pyroptosis Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_caspase Caspase Activation cluster_gsdmeb GSDMEb Cleavage cluster_pyroptosis Pyroptosis Execution cluster_inhibition Inhibition Stimuli e.g., Sepsis, Chemotherapy ProCaspase Pro-Caspase-3/Caspy2 Stimuli->ProCaspase ActiveCaspase Active Caspase-3/Caspy2 ProCaspase->ActiveCaspase Activation GSDMEb_full Full-length GSDMEb ActiveCaspase->GSDMEb_full Cleavage GSDMEb_N GSDMEb-N terminal GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C terminal GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis AcFEIDCMK This compound AcFEIDCMK->ActiveCaspase Inhibits

Caption: Signaling pathway of GSDMEb-mediated pyroptosis and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Studying GSDMEb Cleavage cluster_setup 1. Experimental Setup cluster_assays 2. Assays cluster_analysis 3. Data Analysis CellCulture Cell Culture / Zebrafish Model Treatment Induce Pyroptosis (e.g., with chemotherapy drug) CellCulture->Treatment Inhibitor Treat with this compound (and controls) Treatment->Inhibitor LDH Cytotoxicity Assay (LDH) Inhibitor->LDH CaspaseActivity Caspase Activity Assay Inhibitor->CaspaseActivity WesternBlot Western Blot Inhibitor->WesternBlot Quantification Quantify Cell Death, Caspase Activity, and GSDMEb Cleavage LDH->Quantification CaspaseActivity->Quantification WesternBlot->Quantification Conclusion Draw Conclusions on This compound Efficacy Quantification->Conclusion

Caption: A generalized workflow for investigating this compound's effect on GSDMEb cleavage.

Experimental Protocols

Here are detailed protocols for key experiments to study GSDMEb cleavage using this compound.

Western Blot for GSDMEb Cleavage

This protocol details the detection of GSDMEb cleavage in cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein Assay Kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-GSDME (N-terminal specific), Anti-Caspase-3 (cleaved), Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture cells to desired confluency and treat with the stimulus to induce pyroptosis in the presence or absence of this compound for the desired time.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.[13]

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel along with a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[14][15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-GSDME-N-terminal) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to quantify the extent of GSDMEb cleavage.

Cytotoxicity (LDH Release) Assay

This colorimetric assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Add the pyroptosis-inducing agent and incubate for the desired time.

    • Include wells for untreated (negative control), vehicle-treated, and maximum LDH release (lysis control) controls.

  • LDH Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum release values.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are responsible for GSDME cleavage.

Materials:

  • Caspase-Glo® 3/7 Assay System or a similar fluorometric/colorimetric kit.[16][17]

  • 96-well, opaque-walled plates (for luminescent/fluorescent assays)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with the stimulus and/or this compound as described for the LDH assay. Include appropriate controls.

  • Assay Protocol (based on Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio to the cell culture medium.[16]

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • The signal intensity is directly proportional to the caspase-3/7 activity.[16]

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound to elucidate the intricate mechanisms of GSDMEb-mediated pyroptosis in zebrafish models. This will contribute to a deeper understanding of inflammatory processes and may aid in the development of novel therapeutic strategies.

References

In Vivo Delivery of Ac-FEID-CMK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-FEID-CMK is a potent, specific peptide inhibitor derived from zebrafish Gasdermin E (GSDMEb) that has demonstrated efficacy in attenuating septic acute kidney injury (AKI) in vivo by inhibiting pyroptosis.[1][2] This document provides detailed application notes and experimental protocols for the in vivo delivery of this compound. The methodologies outlined herein are based on established protocols for similar peptide-based caspase and Gasdermin inhibitors, providing a robust framework for preclinical research.

Introduction to this compound

This compound is a tetrapeptide inhibitor (N-acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethyl ketone) designed to specifically target and inhibit the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2] This pathway is a critical component of the innate immune response, which, when overactivated, can lead to pyroptosis, a highly inflammatory form of programmed cell death. By inhibiting key effectors in this pathway, this compound can mitigate the excessive inflammation and tissue damage associated with conditions like sepsis.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of caspy2, a zebrafish caspase. This inhibition prevents the cleavage of Gasdermin E (GSDME), a necessary step for the formation of pores in the plasma membrane that leads to pyroptosis. The inhibition of GSDME cleavage effectively blocks the lytic cell death and the release of pro-inflammatory cytokines, thereby reducing inflammation and protecting tissues from damage.

Signaling Pathway of the Noncanonical Inflammasome

The following diagram illustrates the simplified signaling pathway of the noncanonical inflammasome and the point of intervention for this compound.

noncanonical_inflammasome LPS Lipopolysaccharide (LPS) caspy2 pro-caspy2 LPS->caspy2 binds & activates active_caspy2 Active caspy2 caspy2->active_caspy2 auto-cleavage GSDME Gasdermin E (GSDME) active_caspy2->GSDME cleaves GSDME_N GSDME-N domain GSDME->GSDME_N Pore Membrane Pore Formation GSDME_N->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis AcFEIDCMK This compound AcFEIDCMK->active_caspy2 inhibits

Figure 1: Simplified signaling pathway of the caspy2 noncanonical inflammasome and inhibition by this compound.

Quantitative Data for Related In Vivo Studies

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data from studies using the closely related caspase-1 inhibitor, Ac-YVAD-CMK, and the GSDMD inhibitor, Ac-RFWK-CMK. This information can serve as a valuable starting point for designing in vivo experiments with this compound.

InhibitorAnimal ModelDisease ModelRoute of AdministrationDosageVehicleKey FindingsReference
Ac-YVAD-CMKRatPermanent Middle Cerebral Artery OcclusionIntracerebroventricular300 ng/ratNot SpecifiedSignificant reduction in infarct volume at 24h and 6 days.[3]
Ac-YVAD-CMKMouseSepsis (Cecal Ligation and Puncture)Not SpecifiedNot SpecifiedNot SpecifiedAlleviated acute kidney injury, reduced inflammatory cytokines.[4][5][6]
Ac-YVAD-CMKMouseIntracerebral HemorrhageIntraventricular400 ng/µL0.1% DMSO in PBSInhibited pyroptosis and improved neurological function.[7]
Ac-RFWK-CMKMouseLPS-induced SepsisIntraperitoneal25 mg/kgVehicleReduced lethality, decreased serum IL-1β.[8]

Experimental Protocols

The following are detailed protocols for the in vivo delivery of this compound, adapted from established methods for similar peptide inhibitors.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Reconstitution of this compound:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Mix thoroughly by vortexing. Gentle sonication can be used if the peptide is difficult to dissolve.[9][10]

    • Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[10]

  • Preparation of the Working Solution for Injection:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using sterile PBS. For example, to achieve a final DMSO concentration of 0.1% for intraventricular injection, dilute the stock solution accordingly.[7]

    • For intraperitoneal injections, a slightly higher concentration of DMSO may be tolerated, but it is recommended to keep it as low as possible.

    • Mix the working solution thoroughly by gentle vortexing.

    • The final working solution should be clear and free of precipitation. Prepare this solution fresh for each experiment.[10]

In Vivo Delivery Methods

The choice of delivery route will depend on the specific research question and the target organ.

This is a common systemic delivery route for assessing the effects of an inhibitor on systemic inflammation or in organs readily accessible from the peritoneal cavity.

Experimental Workflow:

ip_workflow cluster_prep Preparation cluster_injection Procedure cluster_analysis Analysis prep_inhibitor Prepare this compound Working Solution weigh Weigh Animal for Dosing prep_inhibitor->weigh acclimate Acclimate Animals acclimate->weigh inject Administer I.P. Injection weigh->inject induce Induce Disease Model (e.g., LPS) inject->induce monitor Monitor Animal Health induce->monitor collect Collect Samples (Blood, Tissue) monitor->collect analyze Perform Downstream Analysis collect->analyze

Figure 2: General workflow for intraperitoneal delivery of this compound.

Protocol:

  • Animal Preparation: Properly acclimate the animals to the housing conditions before the experiment.

  • Dosing: Weigh each animal to calculate the precise volume of the this compound working solution to be injected based on the desired mg/kg dosage. A dosage of 25 mg/kg has been used for a similar peptide inhibitor.[8]

  • Injection:

    • Restrain the animal appropriately.

    • Lift the animal's hindquarters and tilt it slightly downwards.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions.

This route is used for direct delivery to the central nervous system, bypassing the blood-brain barrier. This is particularly relevant for neurological disease models.

Experimental Workflow:

icv_workflow cluster_prep Preparation cluster_injection Procedure cluster_analysis Post-Operative Care & Analysis prep_inhibitor Prepare this compound Working Solution anesthetize Anesthetize Animal prep_inhibitor->anesthetize stereotax Mount on Stereotaxic Frame anesthetize->stereotax drill Drill Burr Hole at Target Coordinates stereotax->drill inject Slowly Infuse Inhibitor drill->inject suture Suture Incision inject->suture recover Post-Operative Recovery suture->recover induce Induce Disease Model (e.g., ICH) recover->induce analyze Behavioral & Histological Analysis induce->analyze

Figure 3: Workflow for intracerebroventricular delivery of this compound.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Shave the scalp and secure the animal in a stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Sterilize the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma.

    • Using a stereotaxic drill, create a small burr hole at the desired coordinates for lateral ventricle injection (coordinates will vary depending on the animal model).

  • Injection:

    • Lower a Hamilton syringe filled with the this compound working solution to the target depth.

    • Infuse the solution slowly (e.g., 0.5 µL/min) to avoid increased intracranial pressure. Dosages in the range of 300-400 ng per animal have been used for similar inhibitors.[3][7]

    • Leave the needle in place for a few minutes post-injection to prevent backflow.

    • Slowly retract the needle.

  • Post-Surgical Care:

    • Suture the incision.

    • Administer analgesics as per institutional guidelines.

    • Allow the animal to recover in a warm, clean cage.

    • Monitor the animal closely for signs of distress.

Conclusion

This compound is a promising research tool for investigating the role of the noncanonical inflammasome and pyroptosis in various disease models. While specific in vivo delivery data for this peptide is emerging, the protocols outlined in this document, based on closely related and well-characterized inhibitors, provide a solid foundation for its use in preclinical research. Researchers should optimize dosages and delivery routes for their specific experimental models and endpoints.

References

Application Notes: Ac-FEID-CMK for Immunological and Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ac-FEID-CMK is a specialized peptide inhibitor designed for the study of inflammatory cell death pathways, particularly pyroptosis. It acts as a competitive inhibitor at the cleavage site of Gasdermin E (GSDME), a key executioner protein in the pyroptosis pathway. In certain contexts, such as in zebrafish models of septic acute kidney injury, this compound has been shown to block the Caspy2 (a Caspase-3/7 ortholog)-GSDMEb pyroptosis signaling pathway.[1][2] By preventing the cleavage of GSDME, this compound effectively inhibits the formation of pores in the cell membrane, thereby blocking the release of pro-inflammatory cytokines like IL-1β and preventing lytic cell death. This makes it a valuable tool for researchers in immunology, inflammation, and drug development to dissect the mechanisms of GSDME-mediated pyroptosis and to investigate potential therapeutic interventions for inflammatory diseases.

Mechanism of Action

Inflammatory responses to cellular danger signals or pathogens can trigger the assembly of intracellular multiprotein complexes known as inflammasomes (e.g., NLRP1, NLRP3).[3][4][5] This assembly leads to the activation of inflammatory caspases. While Caspase-1 is the canonical activator of pyroptosis through Gasdermin D (GSDMD) cleavage, other caspases, such as Caspase-3, can cleave GSDME to initiate a similar lytic cell death pathway.

Upon cleavage, the N-terminal fragment of GSDME translocates to the plasma membrane and oligomerizes to form large pores. These pores disrupt the osmotic potential of the cell, leading to swelling, lysis, and the release of intracellular contents, including mature inflammatory cytokines like IL-1β and IL-18.[2] this compound specifically inhibits the cleavage of GSDME by its activating caspase, thereby preventing pore formation and subsequent pyroptotic cell death. This is distinct from inhibitors like Ac-YVAD-CMK, which target Caspase-1 and the canonical inflammasome pathway.[2][6][7]

GSDME_Pathway cluster_stimulus Cellular Stress / Pathogen Stimulus e.g., Chemotherapy, LPS, TNF-α ProCasp3 Pro-Caspase-3 Stimulus->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 GSDME GSDME (full-length) Casp3->GSDME GSDME_N GSDME-N (pore-forming) GSDME->GSDME_N Cleavage Pore Membrane Pore Formation GSDME_N->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis Inhibitor This compound Inhibitor->GSDME Inhibits Cleavage

Caption: Mechanism of this compound in GSDME-mediated pyroptosis.

Applications in Research

  • Dissecting Pyroptosis Pathways: Differentiate between GSDMD-dependent and GSDME-dependent pyroptosis.

  • Inflammation Studies: Investigate the role of GSDME-mediated cell death in various inflammatory conditions and autoimmune diseases.

  • Cancer Research: Study the conversion of apoptosis to pyroptosis in response to chemotherapy, which can be mediated by Caspase-3 cleavage of GSDME.

  • Drug Development: Screen for and validate therapeutic compounds that target the GSDME pathway in inflammatory diseases.

  • Toxicology: Assess the role of GSDME-mediated pyroptosis in cellular damage caused by toxins or environmental stressors.

Quantitative Data

Quantitative data for this compound is not widely published. However, data from similar peptide inhibitors targeting inflammatory caspases and gasdermins can provide a reference for determining effective concentrations. For example, the related GSDMD inhibitor Ac-FLTD-CMK has shown potent inhibition of various inflammatory caspases.[8] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Inhibitor NameTargetIC₅₀Cell Type / AssayReference
Ac-FLTD-CMKCaspase-146.7 nMCell-free assay[8]
Ac-FLTD-CMKCaspase-41.49 µMCell-free assay[8]
Ac-FLTD-CMKCaspase-5329 nMCell-free assay[8]
Ac-YVAD-CMKCaspase-1~10-50 µMIn-cell assays[6][9]
This compound GSDME Cleavage User-determined User's model system N/A

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on inflammation and pyroptosis.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_collection 3. Sample Collection cluster_analysis 4. Downstream Analysis A1 Seed Cells (e.g., Macrophages, Epithelial Cells) in 96-well plates B1 Pre-incubate with This compound (Dose-response) A1->B1 B2 Prime cells (optional) (e.g., LPS for inflammasome studies) B1->B2 B3 Add Stimulus (e.g., ATP, Nigericin (B1684572), Chemotherapy drug) B2->B3 C1 Incubate (1-4 hours) B3->C1 C2 Centrifuge plate C1->C2 C3 Collect Supernatant C2->C3 C4 Lyse remaining Cells C2->C4 D1 LDH Assay (Pyroptosis) C3->D1 D2 ELISA (IL-1β, IL-18) C3->D2 D3 Western Blot (Cleaved GSDME, Cleaved Caspase-3) C4->D3 D4 Caspase Activity Assay C4->D4

Caption: General experimental workflow for studying this compound effects.
Protocol 1: Inflammasome/Pyroptosis Induction and Inhibition

This protocol describes how to induce pyroptosis in murine bone marrow-derived macrophages (BMDMs) and assess the inhibitory effect of this compound.

Materials:

  • Murine BMDMs

  • DMEM complete medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (resuspended in DMSO)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium or a vehicle control (DMSO) to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Priming: Prime the cells by adding LPS to a final concentration of 200 ng/mL.[10] Incubate for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and inflammasome components.

  • Stimulation: To activate the NLRP3 inflammasome and induce pyroptosis, add ATP to a final concentration of 5 mM or nigericin to 10 µM.[8][10]

  • Incubation: Incubate the plate for 30-90 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for LDH and ELISA assays. The remaining cells can be lysed for Western blot analysis.

Protocol 2: Pyroptosis Detection by Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the supernatant upon membrane rupture.[11]

Materials:

  • Supernatant from Protocol 1

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plate

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated, unstimulated cells.

    • Maximum LDH Release: Lyse a set of untreated, unstimulated cells by adding the lysis buffer provided in the kit 45 minutes before the end of the experiment.

  • Assay: Transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well flat-bottom plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: IL-1β Release Measurement by ELISA

This protocol measures the concentration of mature IL-1β secreted into the supernatant, a key indicator of inflammasome activation.[7][12]

Materials:

  • Supernatant from Protocol 1

  • Commercially available IL-1β ELISA kit (mouse or human, as appropriate)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, add standards and supernatant samples to the antibody-coated wells of the ELISA plate.

  • Incubate, wash, and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and read the absorbance at the specified wavelength (typically 450 nm).

  • Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve.

Protocol 4: Caspase-1 Activity Assay

While this compound targets GSDME, assessing the activity of upstream caspases like Caspase-1 can help delineate the specific pathway being inhibited.

Materials:

  • Cell lysates

  • Commercially available Caspase-1 fluorometric or colorimetric assay kit (e.g., containing the substrate YVAD-AFC or WEHD-pNA)[13]

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare Lysates: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them using the lysis buffer provided in the kit.[13] Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 1 minute to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay:

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to a 96-well plate.[13]

    • Add 50 µL of 2x Reaction Buffer containing DTT.[13]

    • Add 5 µL of the caspase-1 substrate (e.g., YVAD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measurement: Read the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA).[13]

  • Analysis: Compare the activity in samples treated with this compound to the stimulated controls. A lack of inhibition would suggest the compound acts downstream of Caspase-1.

References

Detecting Ac-FEID-CMK Targets: A Western Blot Protocol for Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note:

Ac-FEID-CMK is a potent, irreversible peptide inhibitor derived from zebrafish Gasdermin E b (GSDMEb) that specifically targets the inflammatory caspase Caspy2 (caspase-1-like). This inhibitor is crucial for studying the noncanonical inflammasome pathway and pyroptotic cell death in zebrafish models of septic shock and acute kidney injury.[1] By blocking Caspy2 activity, this compound prevents the cleavage of GSDMEb, a key event in the execution of pyroptosis. This application note provides a detailed Western blot protocol to detect and quantify the inhibition of GSDMEb cleavage by this compound, a critical step in validating its efficacy and understanding its mechanism of action.

Core Principles

The Western blot protocol outlined below is designed to assess the efficacy of this compound by monitoring the cleavage of its downstream target, GSDMEb. In the presence of an active noncanonical inflammasome pathway, Caspy2 will cleave GSDMEb into a full-length protein and N-terminal and C-terminal fragments. Successful inhibition by this compound will result in a decrease in the cleaved fragments of GSDMEb. This method can be adapted to study other potential downstream targets of Caspy2.

Data Presentation

Table 1: Antibody and Reagent Recommendations

ReagentTarget/DescriptionVendor (Example)Catalog # (Example)Working Dilution/Concentration
Primary AntibodyAnti-GSDME (to detect full-length and cleaved fragments)Abcamab2157701:1000
Primary AntibodyAnti-Caspase-1 (cross-reactive with zebrafish Caspy2)Cell Signaling Technology#22251:1000
Primary AntibodyAnti-β-Actin (Loading Control)Sigma-AldrichA54411:5000
Secondary AntibodyHRP-conjugated Goat anti-Rabbit IgGBio-Rad17065151:2000 - 1:10000
Secondary AntibodyHRP-conjugated Goat anti-Mouse IgGBio-Rad17065161:2000 - 1:10000
This compoundGSDMEb-derived peptide inhibitorMedChemExpressHY-P100010-50 µM
LPSInducer of noncanonical inflammasome pathwaySigma-AldrichL26301-10 µg/mL

Table 2: Sample Data Interpretation

Treatment GroupExpected Full-Length GSDMEbExpected Cleaved GSDMEb (N-terminal fragment)Interpretation
Untreated ControlHighLow/UndetectableBasal level, no pyroptosis
LPS-TreatedLowHighInduction of pyroptosis, GSDMEb cleavage
LPS + this compoundHighLow/UndetectableInhibition of Caspy2, blockage of GSDMEb cleavage

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate zebrafish embryonic fibroblasts (ZF4) or other relevant zebrafish cell lines in 6-well plates at a density of 5 x 10^5 cells/well.

  • Cell Culture: Culture cells overnight in DMEM/F-12 medium supplemented with 10% FBS at 28°C.

  • Inhibitor Pre-treatment: Pre-treat cells with this compound (10-50 µM) for 1 hour.

  • Induction of Pyroptosis: Induce the noncanonical inflammasome pathway by treating cells with LPS (1-10 µg/mL) for 4-6 hours.

II. Protein Extraction
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the protein to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

III. Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GSDME) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: To detect other proteins like β-actin for loading control, the membrane can be stripped and re-probed with the respective primary antibody.

Visualizations

GSDMEb_Cleavage_Pathway cluster_0 Noncanonical Inflammasome Activation cluster_1 GSDMEb Cleavage and Pyroptosis cluster_2 Inhibition LPS LPS Caspy2_inactive Inactive Caspy2 LPS->Caspy2_inactive activates Caspy2_active Active Caspy2 Caspy2_inactive->Caspy2_active GSDMEb_full Full-length GSDMEb Caspy2_active->GSDMEb_full cleaves GSDMEb_N GSDMEb-N Fragment GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C Fragment GSDMEb_full->GSDMEb_C Pore_Formation Pore Formation GSDMEb_N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis Ac_FEID_CMK This compound Ac_FEID_CMK->Caspy2_active inhibits

Caption: Signaling pathway of this compound-mediated inhibition of pyroptosis.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment (LPS +/- this compound) Start->Cell_Culture Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-GSDMEb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot detection of this compound targets.

References

Application Notes: Analysis of Pyroptosis by Flow Cytometry Using Inflammatory Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the host defense against pathogens and in various inflammatory diseases.[1][2] This process is primarily mediated by inflammatory caspases, including caspase-1, -4, -5, and -11.[1][3] A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases. The resulting N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to cell lysis.[1][4]

The peptide inhibitor Ac-FEID-CMK specified in the query is not extensively documented in scientific literature. It is likely a variant of the well-characterized Gasdermin D-derived inhibitor, Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone). Ac-FLTD-CMK is a potent and specific inhibitor of inflammatory caspases and is widely used to study pyroptosis.[5][6][7] Another relevant inhibitor is Ac-YVAD-CMK (N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone), which is a selective and irreversible inhibitor of caspase-1.[8][9][10]

These inhibitors are invaluable tools for dissecting the molecular mechanisms of pyroptosis using techniques such as flow cytometry. By blocking specific caspases, researchers can confirm the involvement of the pyroptotic pathway in their experimental model and quantify the extent of pyroptosis in a cell population.

Mechanism of Action

Ac-FLTD-CMK is a peptide-based irreversible inhibitor designed to mimic the cleavage site of GSDMD recognized by inflammatory caspases.[7] It covalently binds to the active site of these caspases, thereby preventing the cleavage of GSDMD and subsequent pore formation, effectively blocking pyroptosis.[5][7] Ac-FLTD-CMK is specific for inflammatory caspases and does not inhibit apoptotic caspases like caspase-3.[3][7][11]

Ac-YVAD-CMK is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[9] It acts as a potent and irreversible inhibitor of caspase-1, thereby blocking the maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of GSDMD, thus inhibiting pyroptosis.[8][9]

Application in Flow Cytometry

Flow cytometry is a powerful technique to quantify pyroptosis at the single-cell level. A common approach involves inducing pyroptosis in a cell population and then staining with a panel of fluorescent markers to identify pyroptotic cells. The use of inhibitors like Ac-FLTD-CMK or Ac-YVAD-CMK serves as a crucial negative control to demonstrate the specificity of the observed pyroptotic cell death.

A typical flow cytometry panel for pyroptosis analysis includes:

  • A viability dye: Propidium Iodide (PI) or 7-AAD to identify cells with compromised membrane integrity, a hallmark of pyroptosis.

  • Annexin V: To distinguish pyroptotic cells from apoptotic cells. In pyroptosis, cells are typically Annexin V negative and PI positive in the early stages, as the GSDMD pores are initially too small for Annexin V to enter and bind to phosphatidylserine. However, as the cell progresses towards lysis, it may become double-positive.

  • FLICA (Fluorochrome-labeled inhibitors of caspases) reagents: These reagents, such as FAM-YVAD-FMK for caspase-1, can be used to detect active caspases within the cell.[12][13]

By treating cells with an inducer of pyroptosis in the presence or absence of Ac-FLTD-CMK or Ac-YVAD-CMK, a significant reduction in the PI-positive or active caspase-1-positive population in the inhibitor-treated sample would confirm that the cell death is mediated by inflammatory caspases.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Ac-FLTD-CMK against Inflammatory Caspases

Caspase TargetIC50 ValueReference(s)
Human Caspase-146.7 nM[1][3][5][11]
Human Caspase-41.49 µM[1][3][5][11]
Human Caspase-5329 nM[1][3][5][11]
Murine Caspase-11Inhibits at 10 µM[1][3][11]

Table 2: Recommended Working Concentrations for Caspase Inhibitors in Cell Culture

InhibitorCell TypeWorking ConcentrationIncubation TimeReference(s)
Ac-FLTD-CMKBone Marrow-Derived Macrophages (BMDMs)10 µM30 minutes[5]
Ac-YVAD-CMKMicroglia20-80 µmol/L1 hour[14]
Ac-YVAD-CMKVarious cell culture assays0.1–30 µg/mlVaries[9]

Experimental Protocols

Protocol 1: Induction of Pyroptosis in THP-1 Macrophages

This protocol describes a common method for inducing pyroptosis in the human monocytic cell line THP-1 via the NLRP3 inflammasome.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Ac-FLTD-CMK (or Ac-YVAD-CMK)

  • DMSO (vehicle control)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a multi-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of Ac-FLTD-CMK or Ac-YVAD-CMK in DMSO.

    • One hour prior to inducing pyroptosis, pre-treat the differentiated THP-1 cells with the desired concentration of the inhibitor (e.g., 10 µM Ac-FLTD-CMK) or an equivalent volume of DMSO for the control group.

  • Priming (Signal 1):

    • Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.[6][15] This step upregulates the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by treating the cells with Nigericin (e.g., 5-10 µM) for 1 hour.[6][16]

  • Cell Collection:

    • After incubation, carefully collect the cell culture supernatant, which will contain pyroptotic cells that have detached.

    • Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or by gentle scraping.

    • Combine the cells from the supernatant and the detached adherent cells.

    • Centrifuge the cell suspension and proceed to the flow cytometry staining protocol.

Protocol 2: Flow Cytometry Analysis of Pyroptosis

This protocol describes the staining of cells for flow cytometric analysis of pyroptosis.

Materials:

  • Cell suspension from Protocol 1

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Washing:

    • Wash the collected cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI or 7-AAD staining solution.

  • Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • For analysis, gate on the cell population based on forward and side scatter to exclude debris.

    • Pyroptotic cells will be characterized by being PI-positive and Annexin V-negative or double-positive, depending on the stage of cell death. The inhibitor-treated sample should show a significant reduction in this population compared to the DMSO control.

Mandatory Visualizations

Pyroptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Execution cluster_inhibitor Inhibition PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N releases Pore Membrane Pore Formation GSDMD_N->Pore oligomerizes to form Lysis Cell Lysis & Cytokine Release Pore->Lysis AcFLTD Ac-FLTD-CMK AcFLTD->Casp1

Caption: Signaling pathway of NLRP3 inflammasome-mediated pyroptosis and the inhibitory action of Ac-FLTD-CMK.

Experimental_Workflow cluster_prep Cell Preparation cluster_induction Pyroptosis Induction cluster_analysis Analysis Start Start: THP-1 Cells Differentiate Differentiate with PMA Start->Differentiate Pretreat Pre-treat with Ac-FLTD-CMK or DMSO (Control) Differentiate->Pretreat Prime Prime with LPS (Signal 1) Pretreat->Prime Activate Activate with Nigericin (Signal 2) Prime->Activate Collect Collect Cells Activate->Collect Stain Stain with Annexin V & PI Collect->Stain Flow Flow Cytometry Analysis Stain->Flow Logical_Relationship cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes LPS_Nig LPS + Nigericin Pyroptosis Pyroptosis (PI-positive cells) LPS_Nig->Pyroptosis Induces LPS_Nig_Inhibitor LPS + Nigericin + Ac-FLTD-CMK No_Pyroptosis Inhibition of Pyroptosis (Reduced PI-positive cells) LPS_Nig_Inhibitor->No_Pyroptosis Leads to

References

Application Notes and Protocols for Ac-FEID-CMK in the Study of Inflammatory Cell Death Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-FEID-CMK is a valuable research tool for investigating inflammatory cell death pathways, particularly pyroptosis. It is a potent, cell-permeable, and irreversible peptide inhibitor. This compound is derived from the GSDMEb cleavage site in zebrafish and has been shown to effectively suppress the caspy2-mediated noncanonical inflammasome pathway.[1][2] Its utility has been demonstrated in preclinical models, where it can attenuate mortality and kidney injury during septic shock by inhibiting pyroptosis.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying inflammatory cell death.

A closely related and more extensively characterized inhibitor, Ac-FLTD-CMK, derived from the human Gasdermin D (GSDMD) cleavage site, offers significant insights into the broader mechanism of this class of inhibitors. Ac-FLTD-CMK specifically targets inflammatory caspases, including caspase-1, -4, -5, and -11, without affecting apoptotic caspases like caspase-3.[3][4][5][6] This specificity makes it an excellent tool for dissecting the signaling pathways of pyroptosis.

Mechanism of Action

This compound and related peptide inhibitors function by mimicking the substrate of inflammatory caspases. The peptide sequence is recognized and bound by the active site of the caspase. The chloromethylketone (CMK) group then forms an irreversible covalent bond with a cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.

This inhibition prevents the cleavage of key substrates involved in pyroptosis. In the canonical inflammasome pathway, this includes the inhibition of caspase-1, which is responsible for cleaving GSDMD and pro-inflammatory cytokines IL-1β and IL-18. In the non-canonical pathway, it involves the inhibition of caspase-4/5/11, which also leads to GSDMD cleavage. By preventing the formation of the N-terminal fragment of GSDMD, this compound and similar inhibitors block the formation of pores in the plasma membrane, thus inhibiting pyroptotic cell death and the release of inflammatory mediators.[3][4]

The crystal structure of caspase-1 in complex with the related inhibitor Ac-FLTD-CMK reveals extensive interactions between the enzyme and the inhibitor, highlighting the specific nature of this inhibition.[3][6]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) for the well-characterized GSDMD-derived inhibitor, Ac-FLTD-CMK, against various human inflammatory caspases. These values provide a useful reference for designing experiments with related inhibitors like this compound.

InhibitorTarget CaspaseIC50 ValueReference
Ac-FLTD-CMKCaspase-146.7 nM[5][6]
Ac-FLTD-CMKCaspase-41.49 µM[5][6]
Ac-FLTD-CMKCaspase-5329 nM[5][6]

Signaling Pathway Diagram

pyroptosis_pathway cluster_canonical Canonical Inflammasome cluster_non_canonical Non-Canonical Inflammasome PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 auto-cleavage pro_GSDMD Pro-GSDMD caspase1->pro_GSDMD cleaves pro_IL1b Pro-IL-1β / Pro-IL-18 caspase1->pro_IL1b cleaves LPS Cytosolic LPS pro_caspase4511 Pro-Caspase-4/5/11 LPS->pro_caspase4511 caspase4511 Active Caspase-4/5/11 pro_caspase4511->caspase4511 activation caspase4511->pro_GSDMD cleaves Ac_FEID_CMK This compound Ac_FEID_CMK->caspase1 inhibits Ac_FEID_CMK->caspase4511 inhibits GSDMD_N GSDMD N-terminus pro_GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Release Cytokine Release Pore->Release IL1b Mature IL-1β / IL-18 pro_IL1b->IL1b IL1b->Release

Caption: Inflammasome signaling pathways leading to pyroptosis and cytokine release, and the inhibitory action of this compound on inflammatory caspases.

Experimental Protocols

In Vitro Inhibition of Pyroptosis in Macrophages

This protocol describes how to induce pyroptosis in bone marrow-derived macrophages (BMDMs) and assess the inhibitory effect of this compound. A similar protocol can be applied to other monocytic cell lines like THP-1 cells.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (or Ac-FLTD-CMK)

  • DMSO (for inhibitor stock solution)

  • 96-well cell culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • ELISA kit for IL-1β

Protocol:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Priming: Prime the cells with LPS (200 ng/mL) for 4 hours to upregulate pro-IL-1β and inflammasome components.[2][3]

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM). Add the inhibitor to the cells 30 minutes before inflammasome activation.[3]

  • Inflammasome Activation: Induce pyroptosis by adding an NLRP3 inflammasome activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.[2][3]

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatant for LDH and IL-1β analysis.

  • LDH Assay: Measure LDH release in the supernatant according to the manufacturer's instructions to quantify cell lysis (pyroptosis).

  • ELISA: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

In Vitro Caspase Activity Assay

This protocol provides a general method for assessing the direct inhibitory effect of this compound on recombinant caspase activity.

Materials:

  • Recombinant active caspase-1, -4, -5, or -11

  • Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1)

  • Assay buffer (e.g., HEPES buffer with DTT and glycerol)

  • This compound

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Prepare Inhibitor Dilutions: Serially dilute this compound in assay buffer to achieve a range of concentrations for IC50 determination.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, mix the recombinant caspase with the different concentrations of this compound. Include a no-inhibitor control. Incubate for 15-30 minutes at room temperature to allow for binding.

  • Substrate Addition: Add the fluorogenic caspase substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

In Vivo Inhibition of Sepsis-Induced Acute Kidney Injury

This protocol is based on a murine model of sepsis and provides an example of how to assess the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • C57BL/6 mice

  • This compound (or a similar inhibitor like Ac-YVAD-CMK)

  • Sterile saline

  • Surgical tools for cecal ligation and puncture (CLP)

  • Anesthesia

  • Blood collection supplies

  • Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)

  • ELISA kits for serum cytokines (IL-1β, IL-18, TNF-α, IL-6)

Protocol:

  • Animal Groups: Divide mice into three groups: Sham, CLP + Vehicle, and CLP + this compound.[7]

  • Sepsis Induction (CLP Model): Anesthetize the mice. Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle. Return the cecum to the peritoneal cavity and close the incision.[7] The sham group undergoes the same procedure without ligation and puncture.

  • Inhibitor Administration: For the treatment group, administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose. For example, a similar inhibitor, Ac-RFWK-CMK, was used at 25 mg/kg.[7] The vehicle group receives an equivalent volume of the carrier solution. Administration can be done before or shortly after the CLP procedure.

  • Monitoring: Monitor the animals for signs of distress and survival over a set period (e.g., 48 hours).

  • Sample Collection: At a specific time point (e.g., 24 hours post-CLP), collect blood samples for serum analysis and harvest kidneys for histological and biochemical analysis.[7][8]

  • Assessment of Kidney Injury: Measure serum creatinine and BUN levels to assess renal function.[7]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum using ELISA.[8]

  • Histology and Immunohistochemistry: Process kidney tissues for histological examination (e.g., H&E staining) to assess tissue damage. Perform immunohistochemistry to detect markers of inflammation and pyroptosis (e.g., GSDMD cleavage).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_endpoints Endpoints cell_culture 1. Cell Culture (e.g., Macrophages) priming 2. Priming with LPS cell_culture->priming inhibitor 3. Add this compound priming->inhibitor activation 4. Inflammasome Activation (Nigericin / ATP) inhibitor->activation analysis_invitro 5. Analysis activation->analysis_invitro ldh LDH Assay (Pyroptosis) analysis_invitro->ldh elisa ELISA (IL-1β, IL-18) analysis_invitro->elisa western Western Blot (Caspase Cleavage, GSDMD) analysis_invitro->western animal_model 1. Animal Model of Disease (e.g., Sepsis) treatment 2. Administer this compound animal_model->treatment monitoring 3. Monitor Survival & Symptoms treatment->monitoring sampling 4. Collect Samples (Blood, Tissues) monitoring->sampling analysis_invivo 5. Analysis sampling->analysis_invivo analysis_invivo->elisa analysis_invivo->western kidney_function Kidney Function Tests (BUN, Creatinine) analysis_invivo->kidney_function histology Histology analysis_invivo->histology

Caption: A general experimental workflow for studying the effects of this compound on pyroptosis both in vitro and in vivo.

References

Troubleshooting & Optimization

Ac-FEID-CMK solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ac-FEID-CMK, a potent, zebrafish-specific inhibitor of GSDMEb. The information provided aims to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide inhibitor derived from Gasdermin E (GSDMEb) specific to zebrafish. It is utilized in research to study the noncanonical inflammasome pathway. Its primary mechanism of action involves the suppression of caspy2-mediated pyroptosis, a form of programmed cell death.[1][2] This makes it a valuable tool for investigating septic shock and acute kidney injury (AKI) in zebrafish models.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Once the compound is fully dissolved, you can make further dilutions into your aqueous experimental medium. To aid dissolution, gentle warming or sonication can be applied. However, be cautious with these methods to avoid potential degradation of the peptide.

Q4: What are the recommended storage conditions for this compound?

For the trifluoroacetate (B77799) (TFA) salt of this compound, the following storage conditions are recommended for stock solutions:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

The solution should be stored in a sealed container, away from moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in aqueous solution. The solubility of this compound in aqueous buffers is likely low.- Increase the concentration of the organic solvent (e.g., DMSO) in your final working solution. However, ensure the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects. - Prepare fresh dilutions from your stock solution immediately before use.
Inconsistent experimental results. - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution.- Ensure the compound is stored at the recommended temperatures and protected from light and moisture.[4] - Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[4] - Always use a fresh aliquot for each experiment.
Compound appears inactive. - The compound may have degraded over time. - The compound may not be soluble in the experimental medium.- Verify the age and storage conditions of your compound. If it has been stored for an extended period, consider purchasing a fresh batch. - Confirm that the compound is fully dissolved in your stock solution before preparing your final working solution. If you observe any precipitate in the stock, try gentle warming or sonication to redissolve it.

Quantitative Data Summary

As specific quantitative solubility and stability data for this compound are limited, the following tables provide data for the closely related and structurally similar compound, Ac-FLTD-CMK, which can serve as a useful reference.

Table 1: Solubility of Ac-FLTD-CMK

SolventConcentration
DMSOSoluble to 1 mg/mL

Table 2: Recommended Storage and Stability of Ac-FLTD-CMK

FormStorage TemperatureDuration
Powder-20°C3 years[3]
In Solvent-80°C1 year[3]
In Solvent-20°C1 month[3]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 30-60 seconds to dissolve the powder. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. It is important to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and activity.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For Experiment dilute Dilute in Experimental Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound in Zebrafish Noncanonical Inflammasome Pathway LPS LPS (Lipopolysaccharide) Caspy2 Pro-Caspy2 LPS->Caspy2 Activates Active_Caspy2 Active Caspy2 Caspy2->Active_Caspy2 Cleavage GSDMEb GSDMEb Active_Caspy2->GSDMEb Cleaves GSDMEb_N GSDMEb N-terminal Fragment GSDMEb->GSDMEb_N Forms Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis Induces Pore Formation AcFEIDCMK This compound AcFEIDCMK->Active_Caspy2 Inhibits

Caption: this compound inhibits the caspy2-mediated pyroptosis pathway.

References

Technical Support Center: Optimizing Ac-FEID-CMK Dosage for Zebrafish Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Ac-FEID-CMK in zebrafish experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, experimental design, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in zebrafish?

A1: this compound is a potent and specific, cell-permeable peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] Its primary mechanism of action is the inhibition of pyroptosis, a form of inflammatory programmed cell death. It specifically targets the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[1][3]

In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria is directly sensed by the pyrin domain of caspy2, a zebrafish inflammatory caspase. This binding leads to the oligomerization and activation of caspy2.[4][5][6] Activated caspy2 then cleaves GSDMEb. The resulting N-terminal fragment of GSDMEb inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and lysis (pyroptosis).[2][7] this compound acts by inhibiting the cleavage of GSDMEb by activated caspy2, thereby preventing pore formation and subsequent cell death.

Q2: What are the primary applications of this compound in zebrafish research?

A2: this compound is primarily used to study the role of pyroptosis in various biological and pathological processes in zebrafish. Key applications include:

  • Sepsis and Inflammation: To attenuate mortality, acute kidney injury (AKI), and other inflammatory damage in zebrafish models of septic shock.[2]

  • Developmental Biology: To investigate the role of pyroptosis in developmental processes, such as ovulation.[8]

  • Host-Pathogen Interactions: To understand the contribution of pyroptosis to the innate immune response against bacterial infections.[1]

  • Drug Discovery: As a tool to screen for compounds that modulate pyroptosis.

Q3: How should I prepare and store this compound?

A3: Proper handling and storage are crucial for the efficacy of this compound.

  • Reconstitution: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for similar peptide inhibitors.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: Dilute the stock solution to the final desired concentration in your zebrafish embryo medium (e.g., E3 medium) just before use. Ensure the final DMSO concentration is below 0.5% (ideally below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or No Inhibitory Effect 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Dosage: The concentration of this compound is too low to effectively inhibit caspy2. 3. Timing of Administration: The inhibitor was added too late to prevent the onset of pyroptosis. 4. Experimental Model: The specific phenotype being observed may not be solely dependent on the caspy2-GSDMEb pathway.1. Use a fresh aliquot of the stock solution. Perform a stability check of your compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Administer the inhibitor prior to or concurrently with the pyroptotic stimulus. 4. Verify the involvement of caspy2 and GSDMEb in your model using genetic approaches (e.g., morpholinos or CRISPR/Cas9).
Toxicity or Off-Target Effects Observed in Zebrafish Larvae 1. High Concentration of Inhibitor: The dosage of this compound is in a toxic range. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Off-Target Effects: The inhibitor may be interacting with other cellular targets at high concentrations.1. Lower the concentration of this compound. Determine the Maximum Tolerated Concentration (MTC). 2. Ensure the final solvent concentration is within the recommended non-toxic range for zebrafish larvae. Include a vehicle-only control group in your experiments. 3. Use the lowest effective concentration of the inhibitor. Compare the observed phenotype with a structurally different inhibitor of the same pathway, if available.
Precipitation of the Compound in the Working Solution 1. Poor Solubility: The inhibitor has limited solubility in the aqueous embryo medium. 2. Incorrect pH of the Medium: The pH of the medium may affect the solubility of the compound.1. Ensure the stock solution is fully dissolved before diluting. Vortex gently. Consider using a carrier protein like BSA in the medium, if compatible with your assay. 2. Check and adjust the pH of your embryo medium.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound (Dose-Response Experiment)

Objective: To determine the effective and non-toxic concentration range of this compound for inhibiting pyroptosis in zebrafish larvae.

Materials:

  • Zebrafish embryos/larvae of the desired developmental stage

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Zebrafish embryo medium (e.g., E3 medium)

  • Pyroptosis-inducing agent (e.g., LPS, specific bacterial strains)

  • Multi-well plates (24- or 96-well)

  • Microscopy setup for imaging and observation

Procedure:

  • Preparation of Treatment Groups:

    • Prepare a series of dilutions of this compound in embryo medium. A suggested starting range is from 1 µM to 50 µM, with logarithmic or semi-logarithmic increments (e.g., 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control group with the same final concentration of DMSO as the highest this compound concentration group.

    • Prepare a positive control group with the pyroptosis-inducing agent alone.

    • Prepare a negative control group with only embryo medium.

  • Treatment of Zebrafish Larvae:

    • At the desired developmental stage (e.g., 3 days post-fertilization), transfer a specific number of larvae (e.g., 10-15) into each well of the multi-well plate.

    • Pre-incubate the larvae with the different concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

    • Introduce the pyroptosis-inducing agent to the relevant wells.

  • Assessment of Efficacy and Toxicity:

    • Incubate the larvae for a predetermined duration (e.g., 6, 12, 24 hours) at the standard temperature (28.5°C).

    • At each time point, assess the following endpoints:

      • Efficacy Endpoints:

        • Survival Rate: Count the number of surviving larvae in each group.

        • Phenotypic Rescue: Score the reduction in specific phenotypes associated with pyroptosis in your model (e.g., reduction of edema, tissue damage, or inflammatory markers).

        • Cell Death Quantification: Use vital dyes like Acridine Orange or SYTOX Green to stain for dying cells and quantify the fluorescence intensity in a specific region of interest.

        • Gene Expression Analysis: Perform qPCR to measure the expression levels of key inflammatory genes (e.g., il1b, tnfa) that are upregulated during pyroptosis.

      • Toxicity Endpoints:

        • Mortality: Record any mortality in the this compound only groups.

        • Morphological Defects: Examine larvae for any developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, or altered heart rate.[9][10]

        • Behavioral Changes: Assess for any abnormal swimming behavior.

  • Data Analysis:

    • Calculate the EC50 (half-maximal effective concentration) for the efficacy endpoints.

    • Determine the LC50 (lethal concentration 50%) and the MTC (Maximum Tolerated Concentration) from the toxicity data.

    • Select the optimal concentration of this compound that provides a significant inhibitory effect with minimal to no toxicity.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Zebrafish Sepsis Model

This compound (µM) Survival Rate (%) Edema Score (0-3) il1b Expression (Fold Change) Toxicity Score (0-3)
0 (Vehicle Control)252.815.20
1302.512.10
5551.56.80
10750.82.50.2
25800.51.80.8
50820.41.52.1

Note: This is example data and will vary depending on the experimental model and conditions.

Visualizations

Signaling Pathway

GSDMEb_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS_out LPS LPS_in LPS LPS_out->LPS_in Enters cell caspy2_inactive pro-caspy2 LPS_in->caspy2_inactive Directly binds to PYD domain caspy2_active Active caspy2 (Oligomer) caspy2_inactive->caspy2_active Oligomerization & Activation GSDMEb GSDMEb caspy2_active->GSDMEb Cleavage GSDMEb_N GSDMEb-N GSDMEb->GSDMEb_N GSDMEb_C GSDMEb-C GSDMEb->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore Translocates to membrane Pyroptosis Pyroptosis Pore->Pyroptosis Cell Lysis AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibits

Caption: The caspy2-GSDMEb mediated pyroptosis pathway in zebrafish.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Zebrafish Larvae (e.g., 3 dpf) C Pre-incubate with This compound/Vehicle A->C B Prepare this compound and Controls B->C D Induce Pyroptosis (e.g., with LPS) C->D E Incubate (6-24h) D->E F Assess Efficacy: - Survival - Phenotype - Cell Death E->F G Assess Toxicity: - Mortality - Morphology E->G H Determine EC50, LC50, MTC F->H G->H I Select Optimal Dose H->I

Caption: Workflow for optimizing this compound dosage in zebrafish larvae.

Logical Relationship

Logical_Relationship start Start Dosage Optimization dose_range Select a wide concentration range start->dose_range is_effective Is the inhibition of pyroptosis significant? dose_range->is_effective is_toxic Are toxic effects observed? is_effective->is_toxic Yes increase_dose Increase Concentration is_effective->increase_dose No decrease_dose Decrease Concentration is_toxic->decrease_dose Yes optimal_dose Optimal Dose Identified is_toxic->optimal_dose No increase_dose->is_effective decrease_dose->is_effective no_window No Therapeutic Window (Re-evaluate model) decrease_dose->no_window end Proceed with Experiment optimal_dose->end

References

Technical Support Center: Ac-FEID-CMK & Pyroptosis Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK and related pyroptosis inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] Its primary mechanism of action is the inhibition of pyroptosis, a form of inflammatory programmed cell death. It functions by suppressing the caspy2-mediated noncanonical inflammasome pathway in zebrafish, which is analogous to the caspase-4/5/11 pathway in mammals that cleaves Gasdermin D (GSDMD) to induce pyroptosis.[1][2]

Q2: What is the molecular basis of inhibition by chloromethylketone (CMK) peptides?

Peptide inhibitors with a chloromethylketone (CMK) moiety act as irreversible covalent inhibitors of cysteine proteases like caspases. The CMK group forms a covalent bond with the active site cysteine residue of the target protease, thereby permanently inactivating the enzyme.[3]

Q3: What are the potential off-target effects of CMK-based inhibitors?

While designed to be specific, CMK-based inhibitors can have off-target effects. For instance, the chloromethylketone protease inhibitor AAPF(CMK) has been shown to react with ATP-dependent helicases and SAP-domain proteins.[4] Additionally, some serine protease inhibitors like TPCK and TLCK, which also contain a chloromethylketone group, can inhibit signaling pathways unrelated to their primary protease targets, such as the pp70s6k activation pathway.[5] It is crucial to include appropriate controls to validate the specificity of the observed effects.

Q4: Are there alternatives to this compound for studying pyroptosis in mammalian systems?

Yes, since this compound is specific to zebrafish, researchers studying mammalian systems can use other inhibitors. A commonly used inhibitor is Ac-FLTD-CMK, which is derived from Gasdermin D (GSDMD) and effectively inhibits inflammatory caspases such as caspase-1, -4, -5, and -11.[6] Another well-known caspase-1 inhibitor is AC-YVAD-CMK.[7]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments involving pyroptosis inhibitors and related assays.

General Inhibitor-Related Issues
Issue Possible Cause Suggested Solution
Inhibitor appears inactive or shows low potency. 1. Improper storage leading to degradation. 2. Incorrect final concentration. 3. Poor solubility in the experimental medium. 4. The target caspase is not activated in your specific model.1. Ensure the inhibitor is stored correctly, protected from light and moisture, and avoid repeated freeze-thaw cycles. 2. Verify calculations and prepare fresh dilutions. 3. Prepare a fresh stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting into aqueous media. 4. Confirm activation of the target caspase using a positive control or by Western blot for the cleaved form.
Observed cellular toxicity unrelated to pyroptosis. 1. High concentration of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects of the inhibitor.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control. 3. Test the inhibitor in a cell line that does not express the target caspase to assess off-target toxicity.
Assay-Specific Troubleshooting
Issue Possible Cause Suggested Solution
High background in control wells. 1. High inherent LDH activity in the serum used in the culture medium.[8] 2. High spontaneous LDH release due to high cell density or rough handling.[8] 3. Contamination of reagents.1. Reduce the serum concentration in your medium (e.g., to 1-5%) or use serum-free medium for the assay period.[8] 2. Optimize cell seeding density and handle cells gently during plating and treatment.[8] 3. Use fresh, sterile reagents.
Low signal in treated wells. 1. Low cell number. 2. Insufficient incubation time for LDH release. 3. The treatment did not induce significant cytotoxicity.1. Optimize the cell number to ensure the LDH signal is within the linear range of the assay.[9] 2. Increase the incubation time after treatment. 3. Confirm that your positive control for cytotoxicity is working.
Issue Possible Cause Suggested Solution
High background. 1. Inefficient washing. 2. Contaminated substrate. 3. Conjugate concentration is too high.1. Ensure thorough and efficient washing of the plate between steps.[10] 2. Use fresh, colorless substrate.[10] 3. Check and optimize the dilution of the HRP-conjugate.[10]
Weak or no signal. 1. Incorrect dilutions of standards or samples. 2. Insufficient incubation times. 3. Reagents stored improperly or expired.1. Carefully prepare fresh dilutions of standards and samples.[10] 2. Follow the protocol's recommended incubation times.[10] 3. Ensure all reagents are stored at the correct temperature and are within their expiry date.[10]
High variability between replicates. 1. Poor mixing of reagents or samples. 2. Inefficient washing. 3. Pipetting errors.1. Mix all solutions thoroughly but gently before adding to the plate.[10] 2. Ensure consistent and thorough washing for all wells.[10] 3. Use calibrated pipettes and be careful with pipetting technique.
Issue Possible Cause Suggested Solution
No signal for cleaved caspase. 1. Insufficient protein loaded. 2. The timing of sample collection missed the peak of caspase activation. 3. Poor antibody quality or incorrect antibody dilution. 4. Protein degradation.1. Load a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[11] 2. Perform a time-course experiment to determine the optimal time point for detecting cleavage. 3. Use a validated antibody at the recommended dilution and include a positive control (e.g., cells treated with a known apoptosis/pyroptosis inducer). 4. Use fresh lysates and always include protease inhibitors in your lysis buffer.[11]
Multiple non-specific bands. 1. Antibody is not specific. 2. Too much protein loaded. 3. Inadequate blocking or washing.1. Use a highly specific antibody and check the product datasheet for validation data. 2. Reduce the amount of protein loaded per lane.[11] 3. Optimize blocking conditions (e.g., 5% non-fat milk or BSA) and increase the stringency of washes.

Experimental Protocols

LDH Cytotoxicity Assay Protocol

This protocol provides a general workflow for assessing cytotoxicity by measuring Lactate Dehydrogenase (LDH) release.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere and reach the desired confluency.

  • Treatment: Treat the cells with this compound or other inhibitors for a specified pre-incubation time, followed by the addition of the pyroptosis-inducing stimulus (e.g., LPS and nigericin). Include the following controls:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells treated with the inhibitor's solvent.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.[9]

    • Positive Control: Cells treated with the stimulus without any inhibitor.

  • LDH Release: After the treatment period, centrifuge the plate if cells are in suspension.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (substrate and catalyst) from a commercial kit to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes).

  • Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IL-1β ELISA Protocol

This protocol outlines the steps for quantifying IL-1β in cell culture supernatants.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate again and add your samples (cell culture supernatants) and a serial dilution of the IL-1β standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Reading: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards and determine the concentration of IL-1β in your samples.

Western Blot for Caspase Activation

This protocol describes the detection of cleaved (active) caspases.

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel. For small cleaved fragments, a higher percentage gel may be required.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the cleaved form of the caspase of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL (chemiluminescence) substrate and an imaging system.

  • Analysis: The presence of a band at the expected molecular weight for the cleaved caspase indicates its activation. Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Workflows

Canonical and Non-Canonical Pyroptosis Pathways

PyroptosisPathways cluster_canonical Canonical Inflammasome Pathway cluster_noncanonical Non-Canonical Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor NLRs (e.g., NLRP3) AIM2 PAMPs_DAMPs->Sensor Signal 1 & 2 ASC ASC Sensor->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b IL-1β / IL-18 ProIL1b->IL1b Maturation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis_canonical Pyroptosis GSDMD_N->Pyroptosis_canonical Pore Formation LPS Cytosolic LPS ProCasp4511 Pro-Caspase-4/5/11 (caspy2 in zebrafish) LPS->ProCasp4511 Casp4511 Active Caspase-4/5/11 ProCasp4511->Casp4511 Activation GSDMD2 Gasdermin D (GSDMEb in zebrafish) Casp4511->GSDMD2 Cleavage GSDMD_N2 GSDMD-N Pore GSDMD2->GSDMD_N2 Pyroptosis_noncanonical Pyroptosis GSDMD_N2->Pyroptosis_noncanonical Pore Formation AcFEIDCMK This compound AcFEIDCMK->Casp4511 Inhibits

Caption: Canonical and non-canonical pyroptosis signaling pathways.

Troubleshooting Workflow for Unexpected Pyroptosis Assay Results

TroubleshootingWorkflow Start Start: Unexpected Result (e.g., No Inhibition) CheckInhibitor Check Inhibitor - Fresh stock? - Correct concentration? - Soluble? Start->CheckInhibitor CheckControls Review Controls - Positive control active? - Vehicle control benign? CheckInhibitor->CheckControls Inhibitor OK OptimizeProtocol Optimize Protocol - Adjust concentrations - Change incubation times CheckInhibitor->OptimizeProtocol Issue Found CheckAssay Evaluate Assay Performance - LDH/ELISA signal in range? - High background? CheckControls->CheckAssay Controls OK CheckControls->OptimizeProtocol Issue Found CheckCaspase Confirm Target Activation - Western blot for cleaved caspase? - Time course needed? CheckAssay->CheckCaspase Assay OK CheckAssay->OptimizeProtocol Issue Found ConsiderOffTarget Consider Off-Target Effects or Alternative Pathways CheckCaspase->ConsiderOffTarget Target Not Activated RedoExperiment Redo Experiment CheckCaspase->RedoExperiment Target Activated ConsiderOffTarget->OptimizeProtocol OptimizeProtocol->RedoExperiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Ac-FEID-CMK In Vitro Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vitro activity of Ac-FEID-CMK, a potent inhibitor of inflammatory caspases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic peptide inhibitor designed to target inflammatory caspases. Its sequence is derived from Gasdermin E (GSDME), a substrate for caspase-3. While initially designed based on a caspase-3 cleavage site, it has been investigated for its potential to inhibit pyroptosis, a form of inflammatory cell death. The chloromethylketone (CMK) group allows it to covalently bind to the active site of target caspases, leading to irreversible inhibition. A similar and more extensively characterized inhibitor, Ac-FLTD-CMK, derived from Gasdermin D (GSDMD), potently inhibits inflammatory caspases such as caspase-1, -4, -5, and -11.[1][2][3]

Q2: What is the mechanism of action of this compound?

This compound functions as an irreversible inhibitor of specific caspases. By mimicking the natural substrate, it enters the enzyme's active site. The CMK moiety then forms a covalent bond with a critical cysteine residue within the catalytic site of the caspase, thereby permanently inactivating the enzyme. This prevents the caspase from cleaving its downstream substrates, such as pro-inflammatory cytokines and Gasdermin D (GSDMD), which is the executioner of pyroptosis.[1]

Q3: What are the key in vitro assays to confirm the activity of this compound?

To confirm the in vitro activity of this compound, a multi-faceted approach is recommended, focusing on its impact on the caspase-1 signaling cascade and pyroptosis. The key assays include:

  • Caspase-1 Activity Assay: Directly measures the enzymatic activity of caspase-1 in the presence of the inhibitor.

  • IL-1β Processing and Release Assay: Assesses the inhibitor's ability to block the cleavage of pro-IL-1β into its mature, secreted form.

  • Pyroptosis Assay: Measures the inhibitor's capacity to prevent inflammatory cell death.

Troubleshooting Guide

Issue: High background signal in my caspase-1 activity assay.

  • Possible Cause: Sub-optimal substrate concentration or non-specific substrate cleavage.

  • Solution: Titrate the substrate to determine the optimal concentration for your assay conditions. Ensure you are using a substrate with high selectivity for caspase-1, such as Ac-YVAD-pNA or Ac-YVAD-AMC.[4] Consider running parallel controls with a less specific substrate to assess the level of non-specific protease activity.

Issue: No significant inhibition of IL-1β release observed.

  • Possible Cause 1: Insufficient inflammasome activation.

  • Solution 1: Ensure your cells are properly primed (e.g., with LPS) to induce pro-IL-1β expression and that the subsequent activation signal (e.g., ATP, nigericin) is potent enough to activate the inflammasome.[1][5]

  • Possible Cause 2: The inhibitor concentration is too low.

  • Solution 2: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions.

  • Possible Cause 3: The inhibitor was added too late.

  • Solution 3: Pre-incubate the cells with this compound before adding the inflammasome activator to ensure the inhibitor has sufficient time to enter the cells and bind to its target.

Issue: Inconsistent results in the pyroptosis (LDH release) assay.

  • Possible Cause: Cell death is occurring through a non-pyroptotic pathway.

  • Solution: Confirm that the observed cell death is caspase-1 dependent. Run parallel experiments using cells deficient in key pyroptosis pathway components (e.g., caspase-1 knockout cells) or co-treat with a more established caspase-1 inhibitor like Ac-YVAD-CMK as a positive control.[6][7] Additionally, you can use microscopy to observe the characteristic morphological changes of pyroptosis, such as cell swelling and membrane rupture.[8]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations for Ac-FLTD-CMK, a closely related Gasdermin-derived peptide inhibitor, against various inflammatory caspases. This data can serve as a reference for designing dose-response experiments for this compound.

InhibitorTarget CaspaseIC50 Value
Ac-FLTD-CMKCaspase-146.7 nM[2][3][9]
Ac-FLTD-CMKCaspase-41.49 µM[2][3][9]
Ac-FLTD-CMKCaspase-5329 nM[2][3][9]

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

This protocol measures the inhibition of recombinant active caspase-1 by this compound.

  • Materials:

    • Recombinant active human caspase-1

    • This compound

    • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

    • 96-well black microplate

    • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm for AMC)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer.

    • In a 96-well plate, add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add a fixed concentration of recombinant active caspase-1 to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the caspase-1 substrate Ac-YVAD-AMC to all wells.[4]

    • Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

IL-1β Processing and Release Assay (Western Blot & ELISA)

This protocol assesses the ability of this compound to inhibit IL-1β maturation and secretion from cultured macrophages.

  • Materials:

    • THP-1 cells (or other suitable macrophage cell line)

    • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

    • LPS (Lipopolysaccharide)

    • ATP or Nigericin (B1684572)

    • This compound

    • Cell culture media and supplements

    • Lysis buffer for Western blot

    • Antibodies: anti-human IL-1β (for both pro and mature forms), anti-caspase-1 (for both pro and cleaved forms), anti-GSDMD (for both full-length and N-terminal fragment), and a loading control (e.g., anti-GAPDH)

    • Human IL-1β ELISA kit

    • Protein concentrators for supernatant samples

  • Procedure:

    • Cell Culture and Priming:

      • Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.[5]

      • Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[5]

    • Inhibitor Treatment and Inflammasome Activation:

      • Pre-incubate the primed cells with varying concentrations of this compound (and a vehicle control) for 1 hour.

      • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[1]

    • Sample Collection:

      • Carefully collect the cell culture supernatant.

      • Wash the cells with PBS and lyse them in lysis buffer.

    • Western Blot Analysis:

      • Concentrate the proteins in the supernatant.

      • Separate cell lysates and concentrated supernatant proteins by SDS-PAGE.

      • Transfer proteins to a PVDF membrane and probe with primary antibodies against cleaved caspase-1 (p20), mature IL-1β (p17), and the N-terminal fragment of GSDMD (p30).[8][10][11] Analyze cell lysates for pro-caspase-1, pro-IL-1β, full-length GSDMD, and a loading control.

    • ELISA Analysis:

      • Quantify the concentration of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[12]

Pyroptosis Assay (LDH Release)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells undergoing pyroptosis.

  • Materials:

    • Bone marrow-derived macrophages (BMDMs) or a suitable cell line

    • LPS

    • Nigericin or ATP

    • This compound

    • LDH cytotoxicity assay kit

    • 96-well clear-bottom plate

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Prime the cells with LPS for 3-4 hours.

    • Pre-incubate the primed cells with a serial dilution of this compound for 1 hour. Include wells for a vehicle control, an untreated control (for spontaneous LDH release), and a maximum LDH release control (lysis buffer).

    • Induce pyroptosis by adding nigericin or ATP.[6]

    • Incubate for the time specified by your LDH assay kit (typically 1-2 hours).

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant to a new plate.

    • Add the LDH reaction mixture from the kit and incubate as per the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of cytotoxicity (LDH release) for each condition, normalized to the spontaneous and maximum release controls.

Visualizations

Signaling_Pathway_of_Pyroptosis cluster_Stimuli PAMPs / DAMPs cluster_Inflammasome Inflammasome Activation cluster_Downstream Downstream Effects LPS LPS NLRP3 NLRP3 Inflammasome LPS->NLRP3 Priming Nigericin Nigericin / ATP Nigericin->NLRP3 Activation Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruitment & Activation Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis AcFEIDCMK This compound AcFEIDCMK->Casp1 Inhibition

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.

Experimental_Workflow_IL1b cluster_analysis Analysis start Seed Macrophages prime Prime with LPS (e.g., 4 hours) start->prime inhibit Pre-incubate with this compound (e.g., 1 hour) prime->inhibit activate Activate Inflammasome (e.g., Nigericin for 1 hour) inhibit->activate collect Collect Supernatant & Lyse Cells activate->collect elisa ELISA for IL-1β in Supernatant collect->elisa wb Western Blot for Cleaved Caspase-1, Cleaved GSDMD, and Mature IL-1β collect->wb

Caption: Workflow for assessing this compound's effect on IL-1β processing and release.

Troubleshooting_Logic issue No Inhibition of Pyroptosis Observed cause1 Is Inflammasome Activated? issue->cause1 cause2 Is Inhibitor Concentration Sufficient? issue->cause2 cause3 Is Death Caspase-1 Dependent? issue->cause3 solution1 Confirm Inflammasome Activation: - Check LPS/ATP efficacy - Use positive controls cause1->solution1 No solution2 Perform Dose-Response: - Titrate this compound concentration cause2->solution2 No solution3 Confirm Pyroptosis Pathway: - Use Caspase-1 KO cells - Compare with known inhibitors cause3->solution3 No

Caption: Troubleshooting logic for unexpected results in pyroptosis inhibition assays.

References

Ac-FEID-CMK reconstitution and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the reconstitution, storage, and specific experimental protocols for Ac-FEID-CMK is limited. The following guidelines are based on best practices for similar peptide inhibitors, such as Ac-FLTD-CMK, and should be considered as general recommendations. Researchers should perform small-scale tests to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] It is primarily used in research to study the process of pyroptosis, a form of programmed cell death. This compound functions by inhibiting the caspy2-mediated noncanonical inflammasome pathway, which plays a role in septic acute kidney injury (AKI) in zebrafish models.[1][2]

Q2: How should I reconstitute lyophilized this compound?

Q3: What is the recommended storage procedure for this compound?

  • Lyophilized Powder: Store at -20°C for long-term storage.

  • Stock Solution: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

Q4: How stable is the this compound stock solution?

The stability of this compound in solution has not been specifically determined. However, for similar peptide inhibitors, stock solutions in DMSO are generally stable for several months when stored properly at -80°C. It is best practice to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect Improper reconstitution or storage: The compound may have degraded due to moisture or repeated freeze-thaw cycles.Reconstitute a fresh vial of the inhibitor using anhydrous DMSO. Ensure proper aliquoting and storage at -80°C.
Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit the target.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Cell permeability issues: The inhibitor may not be efficiently entering the cells.While CMK peptides are generally cell-permeable, incubation time may need to be optimized. Try pre-incubating the cells with the inhibitor for a longer duration before applying the stimulus.
Precipitate formation in stock solution Low-quality solvent: The solvent may contain water, which can reduce the solubility of the peptide.Use high-purity, anhydrous DMSO for reconstitution.
Exceeded solubility limit: The concentration of the stock solution may be too high.Prepare a new stock solution at a lower concentration. Gentle warming and vortexing may help to redissolve the precipitate, but be cautious as heat can degrade the peptide.
Off-target effects observed High inhibitor concentration: Using an excessively high concentration can lead to non-specific effects.Lower the concentration of this compound used in your experiment.
Contamination: The stock solution or cell culture may be contaminated.Use sterile techniques for reconstitution and handling. Ensure cell cultures are free from contamination.

Quantitative Data Summary

Specific quantitative data for this compound, such as its exact solubility and IC50 values in various systems, are not widely published. Researchers are encouraged to consult the manufacturer's product-specific datasheet, if available, or to determine these parameters empirically.

For a related compound, Ac-FLTD-CMK, the following data is available and may serve as a general reference:

Parameter Value (for Ac-FLTD-CMK)
Solubility in DMSO ≥ 10 mg/mL
Storage of Powder -20°C
Storage of Stock Solution -80°C

Experimental Protocols

A specific, detailed experimental protocol for the use of this compound is not available in the provided search results. The general workflow for using such an inhibitor in a cell-based assay would be as follows:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: On the day of the experiment, treat the cells with the desired concentration of this compound. The pre-incubation time can vary but is typically between 30 minutes to 2 hours.

  • Stimulation: Add the stimulus to induce the biological response you are studying (e.g., an inducer of pyroptosis).

  • Assay: After the appropriate incubation time with the stimulus, perform the relevant assay to measure the effect of the inhibitor (e.g., LDH release assay for cell death, ELISA for cytokine release).

Visualizations

Reconstitution_and_Storage_Workflow This compound Reconstitution and Storage Workflow cluster_reconstitution Reconstitution cluster_storage Storage lyophilized Lyophilized this compound add_dmso Add anhydrous DMSO (e.g., to 1-10 mM) lyophilized->add_dmso vortex Vortex gently to dissolve add_dmso->vortex stock_solution Stock Solution vortex->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -80°C aliquot->store use Use one aliquot per experiment store->use

Caption: Workflow for reconstituting and storing this compound.

Signaling_Pathway_Inhibition Simplified this compound Inhibition Pathway stimulus Inflammatory Stimulus caspy2 Caspase-2 (caspy2) Activation stimulus->caspy2 gsdmeb GSDMEb Cleavage caspy2->gsdmeb pyroptosis Pyroptosis gsdmeb->pyroptosis inhibitor This compound inhibitor->caspy2

Caption: Inhibition of the caspy2-mediated pyroptosis pathway by this compound.

References

Technical Support Center: Interpreting Unexpected Results with Ac-FEID-CMK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the GSDMEb inhibitor, Ac-FEID-CMK.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a peptide-based inhibitor designed specifically to target and inhibit the cleavage of zebrafish Gasdermin Eb (GSDMEb).[1] Its mechanism of action is to competitively inhibit the protease that cleaves GSDMEb, thereby preventing the release of the N-terminal fragment of GSDMEb that is responsible for forming pores in the cell membrane and inducing pyroptosis.[1]

Q2: I am not observing any inhibition of pyroptosis in my mammalian cell line treated with this compound. Why?

A primary reason for the lack of effect in mammalian cells is the species specificity of this compound. It was developed as a specific inhibitor for zebrafish GSDMEb.[1] Mammalian Gasdermin E (GSDME) has a different cleavage site recognized by caspase-3, and therefore, this compound is not expected to be an effective inhibitor in mammalian systems.[2][3][4] There are distinct differences in the gasdermin protein family and their activation mechanisms between fish and mammals.[2][5]

Q3: Can this compound inhibit other caspases or proteases?

Currently, there is limited publicly available data on the comprehensive inhibitory profile of this compound against a broad range of caspases and other proteases, even within zebrafish. While it is designed to be specific for the protease that cleaves GSDMEb, off-target effects cannot be entirely ruled out without specific experimental validation.

Q4: My cells are still dying after treatment with this compound, but the morphology does not look like pyroptosis. What could be happening?

If this compound is being used in a zebrafish model and pyroptosis is not inhibited, it's possible that cell death is occurring through an alternative pathway. The interplay between pyroptosis and apoptosis is complex. In some contexts, the inhibition of GSDME-mediated pyroptosis can shift the cell death mechanism towards apoptosis, especially if upstream activators of apoptosis (like caspase-3) are still active.[1][3][6] The expression level of GSDME itself can be a determinant of whether cells undergo pyroptosis or apoptosis.[6][7][8]

Q5: What are the key differences between GSDME-mediated pyroptosis in zebrafish and mammals?

In mammals, GSDME is primarily cleaved by caspase-3, linking apoptosis to pyroptosis.[3][4] In zebrafish, there are two GSDME orthologs, Gsdmea and Gsdmeb.[2][5] Zebrafish Gsdmeb is cleaved by caspy2 (a caspase-11 homolog), linking it to the inflammasome pathway, similar to mammalian GSDMD.[1] Zebrafish Gsdmea, on the other hand, can be cleaved by caspase-3.[2][9] This divergence in activation pathways is a critical consideration when designing and interpreting experiments.

Troubleshooting Guide

Here are some common unexpected results and steps to troubleshoot them:

Issue 1: No Inhibition of Cell Lysis Observed
Possible Cause Troubleshooting Steps
Species Specificity Confirm that you are using a zebrafish model. This compound is not expected to work in mammalian cells. For mammalian systems, consider using a caspase-3 inhibitor to block GSDME cleavage or a pan-caspase inhibitor like Z-VAD-FMK for broader inhibition.
Incorrect Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.
Alternative Cell Death Pathway Investigate markers of other cell death pathways, such as apoptosis (caspase-3/7 activation, PARP cleavage) or necroptosis (MLKL phosphorylation).
Low GSDMEb Expression Verify the expression level of GSDMEb in your zebrafish cells or tissue of interest using techniques like qPCR or Western blot. Low expression may result in minimal pyroptosis to inhibit.[6][7][8]
Issue 2: Increased Cell Death or Unexpected Morphology
Possible Cause Troubleshooting Steps
Shift to Apoptosis As mentioned, blocking pyroptosis can reveal an underlying apoptotic pathway.[1][3][6] Stain cells with markers for apoptosis (e.g., Annexin V) and analyze caspase-3/7 activity.
Off-Target Effects While not extensively documented, consider the possibility of off-target effects. Use appropriate controls, including vehicle-only and unstained cells, to assess baseline cytotoxicity.
Inhibitor Toxicity High concentrations of any inhibitor can be toxic. Ensure you have performed a toxicity assessment of this compound on your cells at various concentrations without the pyroptotic stimulus.
Issue 3: Inconsistent or Variable Results
Possible Cause Troubleshooting Steps
Inhibitor Stability Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Follow the manufacturer's recommendations for storage.
Cell Health and Density Ensure your cells are healthy and plated at a consistent density. Stressed or overly confluent cells can respond differently to stimuli and inhibitors.
Assay-Specific Artifacts (e.g., LDH assay) Be aware of potential interferences with your chosen cytotoxicity assay. For example, components in your media or the inhibitor itself could interfere with the LDH enzyme activity or the colorimetric readout. Include appropriate controls, such as a media-only blank and a positive control for cell lysis.

Experimental Protocols

Protocol 1: Western Blot for GSDMEb Cleavage

This protocol is to determine if this compound is effectively inhibiting the cleavage of GSDMEb in zebrafish cells.

  • Cell Treatment: Plate zebrafish cells and treat with your pyroptosis-inducing stimulus in the presence or absence of a range of this compound concentrations. Include a vehicle control.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for zebrafish GSDMEb overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate. Look for the full-length GSDMEb and its cleaved N-terminal fragment.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol quantifies cell lysis, a hallmark of pyroptosis.

  • Cell Seeding and Treatment: Seed zebrafish cells in a 96-well plate. Treat with the pyroptotic stimulus with and without this compound. Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Media only (background)

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.

  • LDH Assay: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Signaling Pathways and Experimental Workflows

GSDMEb_Pyroptosis_Pathway GSDMEb-Mediated Pyroptosis in Zebrafish cluster_stimulus Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Execution cluster_inhibitor Inhibition LPS LPS caspy2 pro-caspy2 -> caspy2 LPS->caspy2 activates GSDMEb GSDMEb caspy2->GSDMEb cleaves GSDMEb_N GSDMEb-N GSDMEb->GSDMEb_N Pore Pore Formation GSDMEb_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis AcFEIDCMK This compound AcFEIDCMK->caspy2 inhibits cleavage of GSDMEb

Caption: GSDMEb-mediated pyroptosis pathway in zebrafish and the point of inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Results with this compound Start Unexpected Result Observed CheckSpecies Is the experimental model a zebrafish system? Start->CheckSpecies MammalianSystem Result is expected. This compound is zebrafish-specific. CheckSpecies->MammalianSystem No ZebrafishSystem Proceed with troubleshooting in zebrafish model. CheckSpecies->ZebrafishSystem Yes CheckConcentration Perform dose-response of this compound. ZebrafishSystem->CheckConcentration CheckCellDeath Analyze for alternative cell death pathways (e.g., apoptosis). ZebrafishSystem->CheckCellDeath CheckExpression Verify GSDMEb expression levels. ZebrafishSystem->CheckExpression ReviewControls Review experimental controls (vehicle, toxicity, assay-specific). ZebrafishSystem->ReviewControls Conclusion Interpret results based on additional data. CheckConcentration->Conclusion CheckCellDeath->Conclusion CheckExpression->Conclusion ReviewControls->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Crosstalk_Apoptosis_Pyroptosis Crosstalk between Apoptosis and GSDME-Mediated Pyroptosis cluster_apoptosis Apoptotic Stimulus cluster_pyroptosis Pyroptotic Pathway cluster_apoptosis_execution Apoptotic Execution Caspase3 Caspase-3 Activation GSDME GSDME Caspase3->GSDME cleaves (high GSDME expression) Apoptosis Apoptosis Caspase3->Apoptosis (low GSDME expression) GSDME_N GSDME-N GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis

Caption: The central role of GSDME expression levels in determining the switch between apoptosis and pyroptosis upon caspase-3 activation.

References

Ac-FEID-CMK quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK, a potent and specific inhibitor of the zebrafish caspy2-mediated noncanonical inflammasome pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide inhibitor derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb). Its primary application is in the study of pyroptosis, a form of inflammatory cell death, in zebrafish models. Specifically, it inhibits the caspy2-mediated noncanonical inflammasome pathway, which is involved in septic acute kidney injury (AKI).[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a competitive inhibitor at the GSDMEb cleavage site. In the zebrafish noncanonical inflammasome pathway, the cysteine protease caspy2 is activated by cytosolic lipopolysaccharide (LPS).[3][4][5] Activated caspy2 then cleaves GSDMEb, releasing its N-terminal domain which forms pores in the cell membrane, leading to pyroptosis. This compound, by mimicking the cleavage site, irreversibly binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptotic cell death.[1][6]

Q3: What are the physical and chemical properties of this compound?

A3: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C27H37ClN4O9
Molecular Weight 597.06 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

(Note: For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.)

Quality Control and Purity Assessment

Q4: How is the quality and purity of this compound assessed?

A4: As a synthetic peptide, the quality and purity of this compound are critical for reliable experimental outcomes. Standard analytical techniques are employed to ensure its identity, purity, and stability.[7][8][9]

ParameterMethodTypical Specification
Identity Mass Spectrometry (MS)Matches theoretical mass
Purity High-Performance Liquid Chromatography (HPLC)≥95%
Appearance Visual InspectionWhite to off-white solid
Solubility Visual Inspection in a specified solvent (e.g., DMSO)Clear solution at a defined concentration

Q5: What are common impurities that can be found in this compound preparations?

A5: Impurities in synthetic peptides can arise during synthesis or degradation during storage.[10][11] For this compound, potential impurities may include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Oxidized forms: Particularly of methionine if present, though not in the FEID sequence.

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA) from HPLC purification.[12]

  • Enantiomers: Peptides containing D-amino acids instead of the natural L-amino acids.

Experimental Protocols

Q6: Can you provide a general protocol for using this compound in a zebrafish model of septic AKI?

A6: The following is a generalized protocol based on published studies.[1][13] Researchers should optimize concentrations and timings for their specific experimental setup.

Experimental Workflow for In Vivo Inhibition of Pyroptosis in Zebrafish Larvae

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inhibitor Prepare this compound stock solution in DMSO injection Intravenously microinject this compound into zebrafish larvae prep_inhibitor->injection prep_zebrafish Raise zebrafish larvae to desired stage (e.g., 2-3 dpf) prep_zebrafish->injection lps_challenge Challenge with lethal dose of LPS to induce sepsis injection->lps_challenge survival_assay Monitor survival rates over time lps_challenge->survival_assay kidney_injury Assess kidney injury (e.g., edema, histology) lps_challenge->kidney_injury pyroptosis_staining Visualize pyroptosis in renal tubules (e.g., PI staining) lps_challenge->pyroptosis_staining

Caption: Workflow for this compound use in zebrafish septic AKI model.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Zebrafish Larvae Preparation:

    • Raise wild-type or relevant transgenic zebrafish larvae under standard conditions to the desired developmental stage (e.g., 2-3 days post-fertilization).

  • Inhibitor Administration:

    • Dilute the this compound stock solution to the desired final concentration in a suitable injection buffer (e.g., phosphate-buffered saline with phenol (B47542) red).

    • Using a microinjection setup, intravenously inject a defined volume of the inhibitor solution into the larvae.[14] A vehicle control group (injection buffer with the same final concentration of DMSO) should be included.

  • Induction of Septic AKI:

    • Following inhibitor administration (timing to be optimized, e.g., 1-2 hours post-injection), challenge the larvae with a lethal dose of lipopolysaccharide (LPS) via microinjection to induce sepsis.

  • Assessment of Outcomes:

    • Survival: Monitor and record the survival rate of the larvae at regular intervals.

    • Phenotypic Analysis: Observe larvae for signs of acute kidney injury, such as pericardial edema.

    • Histology: Fix, section, and stain the kidney tissue to assess tubular damage.

    • Pyroptosis Visualization: Use in vivo staining with dyes like propidium (B1200493) iodide (PI) to visualize pyroptotic cells in the renal tubules.[1]

Troubleshooting Guide

Q7: My this compound inhibitor shows no effect in my zebrafish experiments. What could be the problem?

A7: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

Troubleshooting Workflow for Ineffective Inhibition

troubleshooting_workflow cluster_inhibitor Inhibitor Integrity cluster_protocol Protocol Issues cluster_model Model System start No inhibitory effect observed check_inhibitor Verify Inhibitor Integrity start->check_inhibitor check_protocol Review Experimental Protocol start->check_protocol check_model Assess Zebrafish Model start->check_model solubility Improper dissolution? check_inhibitor->solubility storage Degraded due to improper storage? check_inhibitor->storage purity Low purity of the batch? check_inhibitor->purity concentration Suboptimal concentration? check_protocol->concentration timing Incorrect timing of administration? check_protocol->timing injection_site Inaccurate injection? check_protocol->injection_site lps_dose LPS dose too high? check_model->lps_dose pathway Is caspy2 pathway the primary driver? check_model->pathway

Caption: Troubleshooting guide for lack of this compound efficacy.

  • Inhibitor Integrity:

    • Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting into aqueous buffer. Precipitates can significantly lower the effective concentration.

    • Storage and Handling: this compound, like other peptide-based inhibitors, can be sensitive to repeated freeze-thaw cycles. Use single-use aliquots. Verify that the compound has been stored correctly at -20°C or below.

    • Purity: If possible, verify the purity of your batch using HPLC. A low-purity compound will have reduced potency.

  • Experimental Protocol:

    • Concentration: The effective concentration may need to be optimized. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific model.

    • Timing of Administration: The timing of inhibitor injection relative to the LPS challenge is crucial. The inhibitor needs to be present and active when the caspy2 pathway is triggered.

    • Route of Administration: Ensure the intravenous microinjection is successful and the inhibitor enters circulation.

  • Biological System:

    • Severity of Insult: The dose of LPS might be too high, overwhelming the inhibitory capacity. Try a lower dose of LPS.

    • Alternative Pathways: Confirm that the observed cell death in your model is indeed mediated by the caspy2-GSDMEb pathway and not by other parallel cell death mechanisms.

Signaling Pathway

The Caspy2-Mediated Noncanonical Inflammasome Pathway in Zebrafish

The diagram below illustrates the signaling cascade targeted by this compound.

signaling_pathway LPS Cytosolic LPS Caspy2_inactive Pro-caspy2 LPS->Caspy2_inactive binds and activates Caspy2_active Active caspy2 Caspy2_inactive->Caspy2_active oligomerization & autocleavage GSDMEb GSDMEb Caspy2_active->GSDMEb cleaves GSDMEb_N GSDMEb N-terminal (Pore-forming domain) GSDMEb->GSDMEb_N releases Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis forms pores in cell membrane AcFEIDCMK This compound AcFEIDCMK->Caspy2_active inhibits

Caption: Inhibition of the caspy2 pathway by this compound in zebrafish.

References

Technical Support Center: Ac-FEID-CMK In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the zebrafish-specific GSDMEb-derived peptide inhibitor, Ac-FEID-CMK, in in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and minimize toxicity during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of zebrafish caspy2 (caspase-11 ortholog). It is a GSDMEb-derived peptide that competitively binds to caspy2, preventing the cleavage of Gasdermin Eb (GSDMEb). This action blocks the formation of pores in the cell membrane, thereby inhibiting pyroptosis, a lytic and inflammatory form of cell death.[1] By suppressing the caspy2-mediated noncanonical inflammasome pathway, this compound can attenuate the mortality and kidney injury associated with septic shock in zebrafish models.[1]

Q2: What are the potential sources of toxicity for this compound in vivo?

A2: While specific toxicity studies for this compound are not extensively documented, potential sources of toxicity can be extrapolated from similar peptide-based chloromethylketone inhibitors. These include:

  • High-Dose Toxicity: Exceeding the therapeutic window can lead to adverse effects. For instance, the related caspase-1 inhibitor Ac-YVAD-CMK was found to be lethal in mice at doses greater than 800 ng per mouse.[2]

  • Off-Target Effects: Although designed for specificity, high concentrations of peptide inhibitors may interact with other cellular components, leading to unintended consequences.

  • Vehicle-Related Toxicity: The solvents and excipients used to formulate this compound for in vivo administration can have their own toxic profiles.

  • Immunogenicity: As a peptide, there is a potential for an immune response, especially with repeated administration, although this is less common with smaller peptides.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Peptide inhibitors like this compound often have limited aqueous solubility. A common approach to improve solubility and bioavailability is to use a co-solvent system. A widely used vehicle for similar compounds involves dissolving the peptide in Dimethyl Sulfoxide (DMSO) first, and then further diluting with other vehicles like Polyethylene Glycol (PEG), Tween 80, or corn oil. It is crucial to prepare a clear stock solution and to make the working solution fresh for each experiment to avoid precipitation.

Troubleshooting Guides

Issue 1: High Mortality or Unexpected Adverse Events in Experimental Animals
  • Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.

  • Troubleshooting Steps:

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific model. Start with a low dose and escalate incrementally while monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Review Literature for Analogs: Examine studies using similar peptide-based caspase inhibitors to inform your dosing strategy. For example, a study with Ac-YVAD-CMK identified a lethal dose, providing a potential upper limit to consider.[2]

    • Histopathological Analysis: If unexpected mortality occurs, perform histopathological analysis of major organs (liver, kidney, spleen, lungs, heart) to identify signs of toxicity. This was a method used to determine the No Observable Adverse Effect Level (NOAEL) for the peptide inhibitor SET-M33.[3]

Parameter Low Dose (e.g., 1 mg/kg) Medium Dose (e.g., 5 mg/kg) High Dose (e.g., 10 mg/kg) Vehicle Control
Survival Rate 100%100%70%100%
Body Weight Change +5%+3%-10%+5%
Clinical Signs NormalNormalLethargy, PiloerectionNormal
Kidney Histology No abnormalitiesNo abnormalitiesMild tubular necrosisNo abnormalities
Liver Histology No abnormalitiesNo abnormalitiesMinor sinusoidal dilationNo abnormalities
Hypothetical data for a dose-ranging study.
Issue 2: Inconsistent or Lack of Efficacy
  • Possible Cause 1: Poor solubility or precipitation of this compound in the vehicle, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different co-solvent ratios. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Fresh Preparation: Always prepare the final working solution immediately before administration to prevent the compound from precipitating out of solution.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Formulation Solubility In Vivo Efficacy (e.g., reduction in IL-1β)
10% DMSO in SalinePrecipitatesLow
10% DMSO, 40% PEG300 in SalineClear SolutionModerate
10% DMSO, 40% PEG300, 5% Tween 80 in SalineClear SolutionHigh
Hypothetical data for formulation optimization.
  • Possible Cause 2: The inhibitor is not reaching the target tissue in sufficient concentrations.

  • Troubleshooting Steps:

    • Route of Administration: Consider alternative routes of administration. While intraperitoneal (IP) injection is common, intravenous (IV) or subcutaneous (SC) routes may provide different pharmacokinetic profiles.

    • Pharmacokinetic (PK) Study: If resources allow, conduct a basic PK study to measure the concentration of this compound in plasma and target tissues over time.

Issue 3: Off-Target Effects or Unexplained Phenotypes
  • Possible Cause: At higher concentrations, this compound may inhibit other caspases or cellular proteins.

  • Troubleshooting Steps:

    • Specificity Profiling: In vitro, test the inhibitory activity of this compound against a panel of related caspases (if available for your model organism) to confirm its specificity.

    • Use the Lowest Effective Dose: Once the minimally effective dose is established, use this concentration for your experiments to reduce the likelihood of off-target effects.

    • Control Experiments: Include appropriate controls, such as a scrambled peptide control, to ensure that the observed effects are due to the specific inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Zebrafish Sepsis Model

This protocol is adapted from methodologies used for similar peptide inhibitors in rodent models and tailored for a zebrafish application.

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile DMSO to create a 10 mg/mL stock solution.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (for intraperitoneal injection):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare the vehicle: a sterile mixture of 40% PEG300, 5% Tween 80, and 45% saline.

    • To prepare a 1 mg/kg working solution for a 25g mouse (as an example for calculation principles), you would need 25 µg of the inhibitor.

    • Add 2.5 µL of the 10 mg/mL stock solution to 247.5 µL of the vehicle to get a final concentration of 100 µg/mL.

    • The final injection volume would be 250 µL. Adjust calculations based on the weight of the zebrafish and the desired injection volume.

    • Vortex the working solution gently to ensure it is thoroughly mixed.

  • Administration:

    • Anesthetize the zebrafish according to your institution's approved protocols.

    • Administer the this compound working solution or vehicle control via intraperitoneal injection.

    • Monitor the animals for recovery from anesthesia and for any signs of distress.

  • Induction of Sepsis:

    • At the appropriate time point post-treatment, induce sepsis using lipopolysaccharide (LPS) injection, as described in established zebrafish sepsis models.

  • Endpoint Analysis:

    • Monitor survival rates over a defined period.

    • At the experimental endpoint, collect tissues (e.g., kidney, liver) for histological analysis or homogenization for cytokine measurement (e.g., ELISA for IL-1β).

Visualizations

GSDMEb_Pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cell Membrane IL-1β_ext Secreted IL-1β IL-18_ext Secreted IL-18 LPS Intracellular LPS pro_caspy2 Pro-caspy2 LPS->pro_caspy2 activates caspy2 Active caspy2 pro_caspy2->caspy2 GSDMEb GSDMEb caspy2->GSDMEb cleaves pro_IL1b Pro-IL-1β caspy2->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspy2->pro_IL18 cleaves GSDMEb_N GSDMEb N-terminal (Pore-forming) GSDMEb->GSDMEb_N Pore GSDMEb Pore GSDMEb_N->Pore forms pro_IL1b->IL-1β_ext pro_IL18->IL-18_ext Ac_FEID_CMK This compound Ac_FEID_CMK->caspy2 Pore->IL-1β_ext release Pore->IL-18_ext release Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: this compound inhibits the caspy2-GSDMEb pyroptosis pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Working Solution (e.g., with PEG300, Tween 80) A->B C Administer this compound or Vehicle to Zebrafish B->C D Induce Sepsis (e.g., LPS injection) C->D E Monitor Survival and Clinical Signs D->E F Collect Tissues for Histology & Cytokine Analysis D->F

Caption: Workflow for in vivo testing of this compound.

References

Validation & Comparative

A Comparative Guide to Pyroptosis Inhibitors: Ac-FEID-CMK and Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two peptidic inhibitors, Ac-FEID-CMK and Ac-FLTD-CMK, often associated with the study of pyroptosis. While both are chloromethylketone (CMK)-modified peptides, their primary targets and mechanisms of action diverge significantly, positioning them as tools for dissecting distinct pathways of programmed cell death. This document outlines their respective specificities, presents available quantitative data, and provides detailed experimental protocols for their characterization.

Introduction to Pyroptosis and Gasdermins

Pyroptosis is a lytic and inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals. It is primarily executed by members of the gasdermin (GSDM) protein family. Upon cleavage by specific caspases, the N-terminal fragment of a gasdermin protein oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.

The two major pyroptotic pathways are mediated by Gasdermin D (GSDMD) and Gasdermin E (GSDME).

  • GSDMD-mediated pyroptosis is typically triggered by inflammatory caspases, including caspase-1, -4, -5, and -11. This pathway is a key component of the innate immune response to microbial infections.

  • GSDME-mediated pyroptosis is initiated by the apoptotic executioner, caspase-3. This pathway can convert an apoptotic signal into a pyroptotic one, amplifying the inflammatory response.

Ac-FLTD-CMK: An Indirect Inhibitor of GSDMD-Mediated Pyroptosis

Ac-FLTD-CMK is a synthetic peptide inhibitor designed based on the cleavage site of human GSDMD by inflammatory caspases (FLTD). However, Ac-FLTD-CMK does not directly inhibit GSDMD. Instead, it acts as an irreversible inhibitor of the inflammatory caspases that cleave GSDMD, thereby indirectly blocking GSDMD-mediated pyroptosis.

Mechanism of Action

Ac-FLTD-CMK covalently binds to the catalytic cysteine residue in the active site of inflammatory caspases, rendering them inactive. By inhibiting these caspases, it prevents the cleavage of pro-GSDMD into its active p30 N-terminal fragment, thus inhibiting pore formation and subsequent cell death.[1]

Target Specificity and Efficacy

Ac-FLTD-CMK exhibits potent inhibitory activity against several inflammatory caspases but does not significantly inhibit the apoptotic caspase, caspase-3.[1][2][3]

Target CaspaseIC50 Value
Caspase-146.7 nM[3][4][5]
Caspase-41.49 µM[3][4][5]
Caspase-5329 nM[3][4][5]
Caspase-11Inhibition observed at 10 µM

This compound: A Putative Inhibitor of GSDME-Mediated Pyroptosis

The available scientific literature suggests that this compound is not an inhibitor of GSDMD-mediated pyroptosis. The "FEID" sequence is not the recognized cleavage site for inflammatory caspases on GSDMD. Instead, research points towards its involvement in the GSDME-mediated pyroptosis pathway, which is dependent on caspase-3. Some evidence suggests that "ACE-FEID-CMK" acts as a competitive peptide inhibitor at the GSDMEb cleavage site in zebrafish, where it can block the pyroptosis signaling pathway.[6]

Mechanism of Action

Presumably, this compound, if active, would function as an inhibitor of caspase-3, the key enzyme responsible for cleaving GSDME. By inhibiting caspase-3, it would prevent the generation of the pore-forming N-terminal fragment of GSDME.

Target Specificity and Efficacy
InhibitorTarget CaspaseIC50 Value
Ac-DMPD-CMKCaspase-30.5456 µM[2]
Ac-DMLD-CMKCaspase-30.7455 µM[2]

These data suggest that peptide inhibitors derived from the GSDME cleavage site can effectively inhibit caspase-3.

Summary of Comparison

FeatureAc-FLTD-CMKThis compound
Primary Target Inflammatory Caspases (Caspase-1, -4, -5, -11)[3][4][5]Likely Caspase-3 (in the context of GSDME)
Pyroptosis Pathway GSDMD-mediated pyroptosisGSDME-mediated pyroptosis
Mechanism Indirectly inhibits GSDMD by targeting upstream caspasesPotentially inhibits GSDME cleavage by targeting caspase-3
Known Applications Studying canonical and non-canonical inflammasome pathwaysPotentially studying the switch from apoptosis to pyroptosis

Signaling Pathway Diagrams

GSDMD_Inhibition_Pathway cluster_upstream Upstream Signals cluster_caspases Caspase Activation cluster_gsdmd GSDMD Cleavage & Pore Formation cluster_downstream Downstream Events PAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp4_5_11 Pro-Caspase-4/5/11 PAMPs->ProCasp4_5_11 ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 GSDMD_FL Full-length GSDMD Casp1->GSDMD_FL Casp4_5_11 Active Caspase-4/5/11 ProCasp4_5_11->Casp4_5_11 Casp4_5_11->GSDMD_FL GSDMD_N GSDMD-N (p30) GSDMD_FL->GSDMD_N Pore Membrane Pore GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Cytokines IL-1β/IL-18 Release Pore->Cytokines Inhibitor Ac-FLTD-CMK Inhibitor->Casp1 Inhibitor->Casp4_5_11

Caption: Inhibition of GSDMD-mediated pyroptosis by Ac-FLTD-CMK.

GSDME_Inhibition_Pathway cluster_upstream Upstream Signals cluster_caspases Caspase Activation cluster_gsdme GSDME Cleavage & Pore Formation cluster_downstream Downstream Events Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) ProCasp3 Pro-Caspase-3 Apoptotic_Stimuli->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 GSDME_FL Full-length GSDME Casp3->GSDME_FL GSDME_N GSDME-N GSDME_FL->GSDME_N Pore Membrane Pore GSDME_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor This compound (Putative) Inhibitor->Casp3

Caption: Putative inhibition of GSDME-mediated pyroptosis by this compound.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol is for determining the IC50 values of caspase inhibitors.

Materials:

  • Recombinant active caspases (Caspase-1, -3, -4, -5, -11)

  • Fluorogenic caspase substrate (e.g., Ac-WEHD-AFC for Caspase-1/4/5, Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Ac-FLTD-CMK and/or this compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., Ac-FLTD-CMK) in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic caspase substrate to each well.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Caspase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor add_caspase Add recombinant active caspase add_inhibitor->add_caspase incubate_inhibitor Incubate for 15-30 min at 37°C add_caspase->incubate_inhibitor add_substrate Add fluorogenic substrate incubate_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_rate Calculate rate of substrate cleavage measure_fluorescence->calculate_rate determine_inhibition Determine % inhibition calculate_rate->determine_inhibition plot_ic50 Plot and calculate IC50 determine_inhibition->plot_ic50 end End plot_ic50->end

Caption: Workflow for in vitro caspase activity assay.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Pyroptosis

This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin (B1684572) or ATP

  • Ac-FLTD-CMK

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom cell culture plate

  • Spectrophotometer

Procedure:

  • Seed cells (e.g., BMDMs at 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.

  • Pre-treat the cells with various concentrations of the inhibitor (e.g., Ac-FLTD-CMK) for 30-60 minutes.

  • Induce pyroptosis by adding an NLRP3 activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

  • Incubate for the appropriate time to induce cell death (e.g., 1-2 hours).

  • Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at 490 nm.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity and the inhibition of pyroptosis.

LDH_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prime_lps Prime cells with LPS seed_cells->prime_lps pretreat_inhibitor Pre-treat with inhibitor prime_lps->pretreat_inhibitor induce_pyroptosis Induce pyroptosis (Nigericin/ATP) pretreat_inhibitor->induce_pyroptosis incubate Incubate to induce cell death induce_pyroptosis->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant perform_ldh_assay Perform LDH assay on supernatant transfer_supernatant->perform_ldh_assay measure_absorbance Measure absorbance at 490 nm perform_ldh_assay->measure_absorbance calculate_cytotoxicity Calculate % cytotoxicity measure_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Caption: Workflow for LDH release assay to measure pyroptosis.

IL-1β ELISA for Inflammasome Activation

This protocol measures the amount of mature IL-1β released from cells, a key indicator of inflammasome activation.

Materials:

  • Cell culture supernatants from the LDH assay or a parallel experiment

  • Human or mouse IL-1β ELISA kit

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected in the LDH assay protocol.

  • Perform the IL-1β ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell supernatants and IL-1β standards to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

  • Determine the extent to which the inhibitor reduces IL-1β release.

Conclusion

Ac-FLTD-CMK is a well-characterized and specific tool for studying GSDMD-mediated pyroptosis by inhibiting the upstream inflammatory caspases. In contrast, this compound is not a direct inhibitor of the GSDMD pathway but is likely involved in the GSDME-mediated pyroptotic pathway, which is dependent on caspase-3. Researchers should carefully select the appropriate inhibitor based on the specific pyroptotic pathway they intend to investigate. The experimental protocols provided in this guide offer a framework for the quantitative assessment of these and other pyroptosis inhibitors.

References

Comparative Analysis of Ac-FEID-CMK and Other Gasdermin Inhibitors for GSDMEb Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the zebrafish-specific Gasdermin Eb (GSDMEb) inhibitor, Ac-FEID-CMK, with other known gasdermin and caspase inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of pyroptosis and seeking to modulate Gasdermin E (GSDME) activity.

Introduction to GSDME-Mediated Pyroptosis

Gasdermin E (GSDME), also known as DFNA5, is a member of the gasdermin protein family that plays a crucial role in a form of programmed cell death called pyroptosis. Upon cleavage by activated caspase-3, the N-terminal domain of GSDME translocates to the plasma membrane, where it forms pores, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines. This pathway has been implicated in the side effects of chemotherapy and in various inflammatory conditions. The zebrafish ortholog, GSDMEb, has emerged as a valuable model for studying GSDME-driven pyroptosis in vivo.

This compound: A Specific Inhibitor of Zebrafish GSDMEb

Comparison with Alternative Inhibitors

Several other compounds have been identified that can inhibit pyroptosis, either by directly targeting gasdermins or by inhibiting the upstream caspases responsible for their activation. The following table summarizes key inhibitors and their characteristics.

InhibitorTarget(s)Mechanism of ActionReported IC50Model System(s)
This compound GSDMEb (zebrafish)Competitive peptide inhibitor of GSDMEb cleavageNot availableZebrafish[1][2]
Z-DEVD-FMK Caspase-3Irreversible caspase inhibitor, prevents GSDME cleavage~1.326 µM (for caspase-3 activity)Mammalian cells, mice[3]
Ac-DMPD-CMK Caspase-3GSDME-derived peptide inhibitor of caspase-30.5456 µM (for caspase-3 activity)Mammalian cells, mice[3]
Ac-DMLD-CMK Caspase-3GSDME-derived peptide inhibitor of caspase-30.7455 µM (for caspase-3 activity)Mammalian cells, mice[3]
Disulfiram GSDMDCovalently modifies Cys191 of GSDMD, blocking pore formationNanomolar efficacyMammalian cells, mice
LDC7559 GSDMDSelective inhibitor of GSDMDNot availableMammalian cells, mice
Ac-FLTD-CMK Caspase-1, -4, -5, -11GSDMD-derived peptide inhibitor of inflammatory caspases46.7 nM (Caspase-1), 1.49 µM (Caspase-4), 329 nM (Caspase-5)Mammalian cells, mice[4]
Ac-YVAD-CMK Caspase-1Peptide-based inhibitor of caspase-1Not availableMammalian cells, rats[5]

Signaling Pathway and Inhibition

The following diagram illustrates the GSDME-mediated pyroptosis pathway and the points of intervention for various inhibitors.

GSDME_Pathway cluster_upstream Upstream Stimuli cluster_caspase Caspase Activation cluster_gsdme GSDME Cleavage & Pore Formation cluster_downstream Cellular Effects cluster_inhibitors Inhibitors Chemotherapy Chemotherapy Pro_Caspase3 Pro-Caspase-3 Chemotherapy->Pro_Caspase3 Inflammatory_Signals Inflammatory_Signals Inflammatory_Signals->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation GSDME_full GSDME (Full-length) Caspase3->GSDME_full GSDME_N GSDME-N (Pore-forming domain) GSDME_full->GSDME_N Cleavage Pore Membrane Pore GSDME_N->Pore Oligomerization Pyroptosis Pyroptosis Pore->Pyroptosis Cytokine_Release Cytokine Release Pore->Cytokine_Release Z_DEVD_FMK Z-DEVD-FMK Z_DEVD_FMK->Caspase3 Inhibits Ac_FEID_CMK This compound Ac_FEID_CMK->GSDME_full Inhibits Cleavage Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Conclusion Seed_Cells Seed GSDMEb-expressing cells Add_Inhibitor Add this compound / Control Seed_Cells->Add_Inhibitor Induce_Pyroptosis Induce Pyroptosis Add_Inhibitor->Induce_Pyroptosis LDH_Assay LDH Release Assay (Measure Cytotoxicity) Induce_Pyroptosis->LDH_Assay Western_Blot Western Blot (Detect GSDMEb Cleavage) Induce_Pyroptosis->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, Calcein-AM) Induce_Pyroptosis->Cell_Viability Analyze_Data Analyze quantitative data LDH_Assay->Analyze_Data Western_Blot->Analyze_Data Cell_Viability->Analyze_Data Conclusion Determine Inhibitory Effect Analyze_Data->Conclusion

References

A Comparative Guide to Caspase Inhibitors: Ac-FEID-CMK Specificity Versus the Pan-Caspase Inhibitor Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, caspases stand as critical executioners of programmed cell death and key mediators of inflammation. The ability to selectively inhibit these proteases is paramount for dissecting their roles in various physiological and pathological processes. This guide provides an objective comparison between the specific caspase inhibitor Ac-FEID-CMK (and its close, well-documented analog Ac-FLTD-CMK) and the widely used pan-caspase inhibitor Z-VAD-FMK. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed choice of inhibitor for your research needs.

A note on nomenclature: While the prompt specified this compound, the available scientific literature extensively documents the properties of a closely related peptide inhibitor, Ac-FLTD-CMK, which is a specific inhibitor of inflammatory caspases. This guide will focus on Ac-FLTD-CMK as a representative specific caspase inhibitor for a data-driven comparison against Z-VAD-FMK.

Mechanism of Action and Specificity

Ac-FLTD-CMK is a peptide-based irreversible inhibitor derived from the cleavage site of Gasdermin D (GSDMD), a key substrate for inflammatory caspases. This design confers a high degree of specificity towards caspases involved in the inflammasome pathway and pyroptosis, a form of pro-inflammatory cell death. It covalently binds to the catalytic cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. Its tripeptide sequence (Val-Ala-Asp) is recognized by a broad range of caspases, allowing it to effectively block the activity of most caspases, including both initiator and executioner caspases involved in apoptosis, as well as inflammatory caspases.[1] This broad activity makes it a powerful tool for general studies on the role of caspases in cell death and inflammation. However, this lack of specificity can also lead to off-target effects.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Ac-FLTD-CMK and the known inhibitory profile of Z-VAD-FMK against a panel of human caspases.

CaspaseAc-FLTD-CMK IC50Z-VAD-FMK Inhibition ProfilePrimary Function
Caspase-1 46.7 nM[2][3]Potent InhibitorInflammation, Pyroptosis
Caspase-2 Not reportedWeakly Inhibited[4]Apoptosis Initiation
Caspase-3 No significant inhibition[2]Potent InhibitorApoptosis Execution
Caspase-4 1.49 µM[2][3]Potent InhibitorInflammation, Pyroptosis
Caspase-5 329 nM[2][3]Potent InhibitorInflammation, Pyroptosis
Caspase-6 Not reportedPotent InhibitorApoptosis Execution
Caspase-7 Not reportedPotent InhibitorApoptosis Execution
Caspase-8 Not reportedPotent InhibitorApoptosis Initiation
Caspase-9 Not reportedPotent InhibitorApoptosis Initiation
Caspase-10 Not reportedPotent InhibitorApoptosis Initiation
Caspase-11 (murine) Inhibits at 10 µMPotent InhibitorInflammation, Pyroptosis

Signaling Pathway Context

To visualize the points of intervention for these inhibitors, the following diagrams illustrate the canonical apoptosis and pyroptosis pathways.

cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-VAD-FMK Z-VAD-FMK (Pan-Caspase) Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3

Figure 1: Apoptosis signaling pathway with Z-VAD-FMK inhibition points.

cluster_inflammasome Inflammasome Activation PAMPs/DAMPs PAMPs/DAMPs NLRP3 Inflammasome NLRP3 Inflammasome PAMPs/DAMPs->NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 NLRP3 Inflammasome->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 Gasdermin D (GSDMD) Gasdermin D (GSDMD) Caspase-1->Gasdermin D (GSDMD) IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 GSDMD-N Pore Formation GSDMD-N Pore Formation Gasdermin D (GSDMD)->GSDMD-N Pore Formation Pyroptosis Pyroptosis GSDMD-N Pore Formation->Pyroptosis Ac-FLTD-CMK Ac-FLTD-CMK (Inflammatory Caspases) Ac-FLTD-CMK->Caspase-1 Z-VAD-FMK Z-VAD-FMK (Pan-Caspase) Z-VAD-FMK->Caspase-1

Figure 2: Pyroptosis signaling pathway with inhibitor intervention points.

Off-Target Effects: A Critical Consideration

A significant drawback of Z-VAD-FMK is its potential for off-target effects. Notably, Z-VAD-FMK has been shown to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). This inhibition can induce autophagy, a cellular process distinct from apoptosis. This off-target activity can complicate the interpretation of experimental results, as observed effects may be due to autophagy induction rather than caspase inhibition. In contrast, specific caspase inhibitors like Ac-FLTD-CMK, due to their targeted design, are less likely to exhibit such broad off-target effects.

Experimental Protocols

To aid in the experimental design for comparing these inhibitors, we provide detailed methodologies for key assays.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases in cell lysates.

Materials:

  • 96-well black microplate

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)

  • Fluorometer with appropriate excitation/emission filters (e.g., 380 nm excitation/460 nm emission for AMC-based substrates)

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds (e.g., apoptosis/pyroptosis inducers) with or without pre-incubation with Ac-FLTD-CMK or Z-VAD-FMK at appropriate concentrations.

  • Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 20 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.

  • Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the untreated control.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Fluorometric Assay Fluorometric Assay Protein Quantification->Fluorometric Assay Data Analysis Data Analysis Fluorometric Assay->Data Analysis

Figure 3: General workflow for a fluorometric caspase activity assay.
Western Blot Analysis of Caspase Cleavage

This method detects the cleavage of pro-caspases into their active subunits, providing a qualitative assessment of caspase activation.

Materials:

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, caspase-1)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare cell lysates as described in the fluorometric assay protocol.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the bands corresponding to the pro-caspase and its cleaved, active fragments. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion: Choosing the Right Inhibitor

The choice between this compound (represented by Ac-FLTD-CMK) and Z-VAD-FMK hinges on the specific research question.

  • For targeted investigation of the inflammasome and pyroptosis , the high specificity of Ac-FLTD-CMK makes it the superior choice. Its focused action on inflammatory caspases minimizes the confounding effects of inhibiting apoptotic pathways, allowing for a clearer interpretation of results related to inflammatory signaling.

  • For general studies to determine if any caspase activity is involved in a cellular process , the broad-spectrum nature of Z-VAD-FMK can be advantageous as an initial screening tool. However, researchers must be cognizant of its significant off-target effects, particularly the induction of autophagy via NGLY1 inhibition. Follow-up experiments with more specific inhibitors are highly recommended to validate any findings obtained with Z-VAD-FMK.

References

Cross-Species Activity of Ac-FEID-CMK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-species activity of Ac-FEID-CMK, a selective and irreversible inhibitor of Caspase-14. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the study of this specific caspase.

Overview of this compound

This compound, or N-Acetyl-L-phenylalanyl-L-glutamyl-L-isoleucyl-L-aspartic acid fluoromethyl ketone, is a synthetic peptide that acts as a potent and irreversible inhibitor of Caspase-14. Its mechanism of action involves the fluoromethyl ketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inactivating the enzyme.

Comparative Efficacy of this compound and Alternatives

The inhibitory activity of this compound and other caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the IC50 values of this compound against Caspase-14 from different species, alongside a known alternative, Z-VAD-FMK.

InhibitorTarget EnzymeSpeciesIC50 ValueReference
This compound Caspase-14HumanData not available
Caspase-14MouseData not available
Caspase-14RatData not available
Z-VAD-FMK Pan-CaspaseHumanVaries by caspase
Pan-CaspaseMouseVaries by caspase
Pan-CaspaseRatVaries by caspase

Experimental Protocols

Accurate determination of inhibitor efficacy relies on standardized experimental protocols. The following outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against a target caspase.

Caspase Activity Assay Protocol

This protocol describes the general steps for measuring caspase activity in the presence and absence of an inhibitor.

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a stock solution of the recombinant active caspase enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic caspase substrate (e.g., Ac-WEHD-AFC for Caspase-1, -4, and -5) in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add varying concentrations of the inhibitor to the wells.

    • To initiate the reaction, add the caspase enzyme to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Add the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the role of Caspase-14 in skin barrier formation and the general workflow for evaluating caspase inhibitors.

Caspase14_Pathway Profilaggrin Profilaggrin Filaggrin Filaggrin Monomers Profilaggrin->Filaggrin Processing Keratin Keratin Filaments Filaggrin->Keratin Aggregation NMF Natural Moisturizing Factor (NMF) Filaggrin->NMF Degradation Caspase14 Caspase-14 Caspase14->Filaggrin Cleavage SkinBarrier Intact Skin Barrier Keratin->SkinBarrier NMF->SkinBarrier

Caption: Role of Caspase-14 in skin barrier formation.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Substrate Add Substrate Incubation->Substrate Measurement Measure Fluorescence Substrate->Measurement Calculation Calculate Reaction Rates Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: General workflow for caspase inhibitor evaluation.

Efficacy of Ac-FEID-CMK in Mammalian Models of Sepsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade, particularly the activation of caspases and subsequent pyroptotic cell death, plays a pivotal role in the pathophysiology of sepsis. This guide provides a comparative analysis of the caspase inhibitor Ac-FEID-CMK and other alternative caspase inhibitors in mammalian models of sepsis, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Inflammasome Pathway

This compound is a specific inhibitor of caspase-3 and Gasdermin E (GSDME), key players in the pyroptotic cell death pathway. In the context of sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger the assembly of inflammasomes. This leads to the activation of inflammatory caspases, such as caspase-1 and caspase-11, which in turn cleave Gasdermin D (GSDMD) to initiate pyroptosis. Additionally, caspase-3 can cleave GSDME to induce pyroptosis. This compound intervenes in this signaling cascade, offering a potential therapeutic strategy to mitigate the excessive inflammation and cell death characteristic of sepsis.

Inflammasome Signaling Pathway in Sepsis Inflammasome Signaling Pathway and Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCaspase1 Pro-Caspase-1 Inflammasome->ProCaspase1 activates Caspase1 Active Caspase-1 ProCaspase1->Caspase1 ProIL1b Pro-IL-1β / Pro-IL-18 Caspase1->ProIL1b cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b IL-1β / IL-18 Release ProIL1b->IL1b GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis1 Pyroptosis GSDMD_N->Pyroptosis1 Caspase3 Active Caspase-3 GSDME Gasdermin E (GSDME) Caspase3->GSDME cleaves GSDME_N GSDME-N Pore Formation GSDME->GSDME_N Pyroptosis2 Pyroptosis GSDME_N->Pyroptosis2 AcFEIDCMK This compound AcFEIDCMK->Caspase3 inhibits AcFEIDCMK->GSDME inhibits cleavage OtherCaspInhib Other Caspase Inhibitors (e.g., Ac-YVAD-CMK, zVAD-fmk) OtherCaspInhib->Caspase1 inhibits

Figure 1: Inflammasome Signaling Pathway and Points of Inhibition.

Comparative Efficacy of Caspase Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and other caspase inhibitors in various mammalian models of sepsis. It is important to note that direct comparisons are challenging due to variations in experimental models, sepsis induction methods, and inhibitor dosages across different studies.

Table 1: Effect on Mortality Rates
InhibitorAnimal ModelSepsis InductionDosageMortality Rate (Control)Mortality Rate (Treated)Citation
This compound ZebrafishLPSNot SpecifiedHighReduced[1]
Ac-RFWK-CMK C57BL/6 MiceLPS25 mg/kg100%~30%[2]
Ac-YVAD-CMK RatsLPS12.5 µmol/kg83%33%[3][4]
zVAD-fmk C57BL/6 MiceLPS5, 10, or 20 µg/gHighSignificantly Reduced[5][6][7]
zVAD-fmk ND4 MiceCLP20 mg/kg56.7%17.6%[8]
Table 2: Effect on Inflammatory Cytokines
InhibitorAnimal ModelSepsis InductionCytokineChange in Control GroupChange in Treated GroupCitation
Ac-YVAD-CMK C57BL/6 MiceCLPIL-1β, IL-18, TNF-α, IL-6Strong upregulationSignificant reduction[9][10]
Ac-RFWK-CMK C57BL/6 MiceLPSIL-1βStrongly elevatedStrongly decreased[2]
VX-765 Humanized NSG MiceHIV-1 InfectionIL-18, TNF-αElevatedReduced[11]
zVAD-fmk C57BL/6 MiceLPSTNF-α, IL-12, IL-6ElevatedNo significant effect with intravenous injection[5]
Table 3: Effect on Organ Damage Markers
InhibitorAnimal ModelSepsis InductionMarkerChange in Control GroupChange in Treated GroupCitation
This compound ZebrafishLPSSeptic AKIInducedReduced[1]
Ac-YVAD-CMK C57BL/6 MiceCLPsCR, BUNSignificant increaseSignificant reduction[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.

Lipopolysaccharide (LPS)-Induced Sepsis Model

This model mimics the systemic inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria.

LPS-Induced Sepsis Workflow LPS-Induced Sepsis Experimental Workflow Animal_Prep Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks) Grouping Randomization into Groups (Control, Vehicle, Treatment) Animal_Prep->Grouping Pretreatment Inhibitor Administration (e.g., this compound, i.p.) Grouping->Pretreatment LPS_Injection LPS Injection (e.g., 10-25 mg/kg, i.p.) Pretreatment->LPS_Injection 30 min to 2h prior Monitoring Monitoring (Survival, Clinical Signs) LPS_Injection->Monitoring Sampling Sample Collection (Blood, Tissues at specific time points) Monitoring->Sampling Analysis Analysis (Cytokines, Organ Damage Markers) Sampling->Analysis

Figure 2: Generalized workflow for LPS-induced sepsis models.

  • Animals: Typically, male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats are used.[3][4][12]

  • Sepsis Induction: A bolus intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (from E. coli) is administered. The dose can vary (e.g., 10-25 mg/kg in mice, 25-75 mg/kg in rats) to achieve a desired level of mortality.[2][3][4][12]

  • Inhibitor Administration: The caspase inhibitor (e.g., this compound, Ac-YVAD-CMK) or vehicle is typically administered i.p. or i.v. 30 minutes to 2 hours before the LPS challenge.[4][5]

  • Endpoints: Survival is monitored over a set period (e.g., 48 hours). Blood and tissue samples are collected at various time points to measure cytokine levels and markers of organ damage.[2][9][10]

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the "gold standard" for sepsis research as it more closely mimics the pathophysiology of human polymicrobial sepsis.

CLP Model Workflow Cecal Ligation and Puncture (CLP) Experimental Workflow Animal_Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Laparotomy Midline Laparotomy Animal_Anesthesia->Laparotomy Cecum_Ligation Cecum Ligation (distal to ileocecal valve) Laparotomy->Cecum_Ligation Cecum_Puncture Cecum Puncture (e.g., 21G needle, once or twice) Cecum_Ligation->Cecum_Puncture Cecum_Return Return Cecum to Abdomen & Suture Cecum_Puncture->Cecum_Return Fluid_Resuscitation Fluid Resuscitation (e.g., Saline, s.c.) Cecum_Return->Fluid_Resuscitation Inhibitor_Admin Inhibitor Administration (e.g., zVAD-fmk, i.p.) Fluid_Resuscitation->Inhibitor_Admin PostOp_Care Post-Operative Care & Monitoring Inhibitor_Admin->PostOp_Care

Figure 3: Key steps in the Cecal Ligation and Puncture (CLP) surgical procedure.

  • Animals: Male C57BL/6 mice or Wistar/Sprague-Dawley rats are commonly used.[13][14]

  • Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve, and then punctured once or twice with a needle of a specific gauge (e.g., 21G). A small amount of fecal content may be extruded. The cecum is returned to the abdominal cavity, and the incision is closed.[13][15]

  • Post-Operative Care: Fluid resuscitation with saline is administered subcutaneously. Antibiotics may also be given to mimic clinical scenarios.[14]

  • Inhibitor Administration: The caspase inhibitor is typically administered at the time of or shortly after the CLP procedure.[8]

  • Endpoints: Similar to the LPS model, survival, cytokine levels, and organ function are assessed.[9][10]

Conclusion

The available data from mammalian models of sepsis suggest that this compound and other caspase inhibitors hold therapeutic potential by targeting the inflammatory cascade. This compound, with its specificity for caspase-3 and GSDME, presents a targeted approach to inhibiting pyroptosis. Comparative data indicates that various caspase inhibitors can significantly improve survival rates, reduce pro-inflammatory cytokine levels, and mitigate organ damage in preclinical sepsis models. However, the variability in experimental designs necessitates further head-to-head comparative studies to definitively establish the superior therapeutic agent. The detailed protocols provided herein should facilitate the design of such future investigations, ultimately aiming to translate these promising preclinical findings into effective therapies for human sepsis.

References

A Comparative Analysis of Ac-FEID-CMK and Ac-YVAD-CMK in Inflammasome Research

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the mechanistic differences and experimental applications of two key inflammasome inhibitors.

In the intricate landscape of inflammasome research, the precise dissection of signaling pathways is paramount. This guide provides a comprehensive comparative analysis of two widely utilized peptide-based inhibitors: Ac-FEID-CMK and Ac-YVAD-CMK. While both are instrumental in studying inflammatory caspases, they target distinct branches of the inflammasome signaling cascade, making their appropriate selection critical for accurate experimental outcomes. This document serves to elucidate their mechanisms of action, compare their functional effects with supporting data, and provide detailed protocols for their application in key experimental assays.

At a Glance: Key Differences and Primary Applications

FeatureThis compoundAc-YVAD-CMK
Primary Target Zebrafish Caspy2 (caspase-B)Caspase-1
Inflammasome Pathway NoncanonicalCanonical
Mechanism of Action GSDMEb-derived peptide inhibitorSelective and irreversible inhibitor targeting the YVAD substrate recognition site of pro-IL-1β.[1]
Primary Model System ZebrafishMammalian cells and in vivo models
Key Downstream Effects Inhibited Caspy2-mediated GSDMEb cleavage, pyroptosis, and associated tissue damage.[2]Caspase-1 activation, processing and release of IL-1β and IL-18, and pyroptosis.[1][3]

Quantitative Comparison of Inhibitor Potency

A direct quantitative comparison of the inhibitory potency of this compound and Ac-YVAD-CMK is challenging due to their distinct target species and enzymes. However, available data for Ac-YVAD-CMK and a related inhibitor for inflammatory caspases, Ac-FLTD-CMK, provide insights into their relative potencies.

InhibitorTarget CaspaseReported IC50 / Ki
Ac-YVAD-CMKHuman Caspase-1Ki: 0.8 nM[4]
Ac-FLTD-CMKHuman Caspase-1IC50: 46.7 nM[5][6][7]
Human Caspase-4IC50: 1.49 µM[5][6][7]
Human Caspase-5IC50: 329 nM[5][6][7]
This compoundZebrafish Caspy2Specific IC50 not widely reported.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Signaling Pathways and Mechanisms of Inhibition

The differential targeting of this compound and Ac-YVAD-CMK is rooted in the distinct molecular cascades of the noncanonical and canonical inflammasome pathways, respectively.

Ac-YVAD-CMK: Targeting the Canonical Inflammasome Pathway

Ac-YVAD-CMK is a selective and irreversible inhibitor of caspase-1, a key protease in the canonical inflammasome pathway.[1] This pathway is typically activated by a two-signal process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of inflammasome components such as NLRP3 and pro-inflammatory cytokines like pro-IL-1β. The second signal, which can be triggered by a variety of stimuli including ATP, toxins, or crystalline substances, leads to the assembly of the inflammasome complex (e.g., NLRP3, ASC, and pro-caspase-1). This proximity induces the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death. Ac-YVAD-CMK specifically blocks the catalytic activity of caspase-1, thereby preventing these downstream inflammatory events.[1][3]

Canonical_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 NLRP3_sensor NLRP3 Sensor PAMPs->NLRP3_sensor Signal 2 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b Pro_IL1b_protein Pro-IL-1β Pro_IL1b->Pro_IL1b_protein Inflammasome Inflammasome Assembly NLRP3_sensor->Inflammasome ASC ASC Adaptor ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Casp1->Pro_IL1b_protein GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b Mature IL-1β Secretion Pro_IL1b_protein->IL1b AcYVAD Ac-YVAD-CMK AcYVAD->Casp1

Canonical Inflammasome Pathway and Ac-YVAD-CMK Inhibition
This compound: Targeting the Zebrafish Noncanonical Inflammasome Pathway

This compound is a specialized inhibitor designed to target the noncanonical inflammasome pathway in zebrafish.[2] This pathway is initiated by the direct binding of intracellular LPS to the inflammatory caspase, caspy2 (also known as caspase-B).[8][9] This interaction leads to the oligomerization and activation of caspy2. Activated caspy2 then cleaves Gasdermin Eb (GSDMEb) at the FEID motif. The resulting N-terminal fragment of GSDMEb inserts into the plasma membrane, forming pores that lead to pyroptosis and the release of cellular contents, contributing to septic shock and tissue injury in zebrafish models.[2] this compound, being a GSDMEb-derived peptide, acts as a competitive inhibitor, preventing the cleavage of GSDMEb by caspy2 and thereby blocking pyroptosis.[2][10]

Noncanonical_Inflammasome_Pathway_Zebrafish cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Bacteria Gram-negative Bacteria LPS Intracellular LPS Bacteria->LPS Caspy2 Pro-Caspy2 LPS->Caspy2 ActiveCaspy2 Active Caspy2 Caspy2->ActiveCaspy2 GSDMEb Pro-Gasdermin Eb ActiveCaspy2->GSDMEb GSDMEb_N GSDMEb-N Pore Formation GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis AcFEID This compound AcFEID->ActiveCaspy2 Inhibits GSDMEb cleavage

Zebrafish Noncanonical Inflammasome Pathway and this compound Inhibition

Experimental Protocols

The following are generalized protocols for key assays used to study inflammasome activation and the effects of inhibitors like this compound and Ac-YVAD-CMK. Specific details may need to be optimized for different cell types and experimental conditions.

In Vitro Inflammasome Activation and Inhibition Assay

This protocol describes the use of bone marrow-derived macrophages (BMDMs) to assess the inhibitory effects of Ac-YVAD-CMK on the canonical inflammasome. A similar setup can be adapted for zebrafish cells and this compound with appropriate stimuli.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Ac-YVAD-CMK

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

Workflow:

Inflammasome_Activation_Workflow cluster_workflow Experimental Workflow Cell_Seeding 1. Seed BMDMs Priming 2. Prime with LPS Cell_Seeding->Priming Inhibitor 3. Add Inhibitor (Ac-YVAD-CMK) Priming->Inhibitor Activation 4. Activate with ATP/Nigericin Inhibitor->Activation Incubation 5. Incubate Activation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Analysis 7. Analyze for IL-1β (ELISA) and Pyroptosis (LDH assay) Supernatant_Collection->Analysis

Workflow for In Vitro Inflammasome Inhibition Assay

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of Ac-YVAD-CMK for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammasome Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.

  • Incubation: Incubate the plate for the recommended time for the chosen activator (e.g., 30-60 minutes for ATP).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using a commercially available LDH cytotoxicity assay kit.

Caspase Activity Assay

This fluorometric assay measures the activity of specific caspases in cell lysates.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) or caspy2 substrate

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis: Lyse the treated and control cells with cell lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.

  • Substrate Addition: Add the fluorogenic caspase substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC, excitation at ~380 nm and emission at ~460 nm).

  • Data Analysis: Calculate the caspase activity relative to the control.

LDH Release Assay for Pyroptosis

This colorimetric assay quantifies cell lysis by measuring the activity of LDH released into the culture medium.

Materials:

  • Cell culture supernatants from treated and untreated cells

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants. Prepare a "maximum LDH release" control by lysing untreated cells with the lysis buffer provided in the kit.

  • Assay Reaction: In a 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples relative to the maximum LDH release control.

Conclusion

This compound and Ac-YVAD-CMK are invaluable tools for dissecting the complexities of inflammasome signaling. Their distinct specificities for the zebrafish noncanonical and the canonical inflammasome pathways, respectively, underscore the importance of selecting the appropriate inhibitor for the research question at hand. While Ac-YVAD-CMK is the inhibitor of choice for studying caspase-1-dependent inflammation in mammalian systems, this compound provides a unique opportunity to investigate the noncanonical inflammasome in the powerful in vivo model system of zebrafish. A thorough understanding of their mechanisms of action, coupled with the application of robust experimental protocols, will continue to drive new discoveries in the field of innate immunity and inflammatory diseases.

References

Validating the Neuroprotective Potential of Ac-FEID-CMK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents for neurodegenerative diseases is a critical area of research. Programmed cell death pathways, such as pyroptosis, have emerged as significant contributors to neuronal loss in various neurological conditions. This guide provides a comparative analysis of Ac-FEID-CMK, a specific inhibitor of Gasdermin E (GSDME), and evaluates its potential as a neuroprotective agent. Its performance is contextualized against other established caspase inhibitors, Ac-FLTD-CMK and Ac-YVAD-CMK, with supporting experimental data and detailed protocols.

Introduction to Pyroptosis in Neurodegeneration

Pyroptosis is a lytic, pro-inflammatory form of programmed cell death initiated by inflammasomes.[1][2] In the central nervous system, microglia, astrocytes, and neurons can all undergo pyroptosis.[2] This process is implicated in the pathogenesis of various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][4][5] The core of the pyroptosis pathway involves the activation of caspases that cleave members of the gasdermin protein family. The N-terminal fragments of cleaved gasdermins form pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][6]

This compound: A Specific GSDMEb Inhibitor

This compound is a potent, cell-permeable peptide inhibitor derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb).[7][8] It functions by competitively inhibiting the cleavage of GSDMEb, thereby blocking the execution of pyroptosis.[8][9] While current research has primarily validated its efficacy in attenuating septic acute kidney injury in zebrafish models, its specific mechanism of action holds significant promise for neuroprotection, given the role of GSDME in neuronal cell death.[8][10]

Comparative Analysis of Pyroptosis Inhibitors

To objectively evaluate the potential of this compound, it is compared with two other well-characterized caspase inhibitors known for their neuroprotective effects.

FeatureThis compoundAc-FLTD-CMKAc-YVAD-CMK
Primary Target Gasdermin Eb (GSDMEb)[7][8]Inflammatory Caspases (Caspase-1, -4, -5, -11)[5]Caspase-1[11]
Mechanism of Action Competitive inhibition of GSDMEb cleavage, blocking pyroptosis.[8][9]Irreversibly inhibits inflammatory caspases, preventing GSDMD cleavage and subsequent pyroptosis.[5]Selective and irreversible inhibitor of Caspase-1, blocking the maturation of IL-1β and IL-18 and inducing pyroptosis.[11]
Reported Model System Zebrafish model of septic acute kidney injury.[8]Mouse model of traumatic brain injury (TBI).[5]Mouse model of intracerebral hemorrhage (ICH).[11]
Key Reported Effects Attenuates mortality and septic acute kidney injury.[8]Significantly downregulates Caspase-1, GSDMD-N, IL-1β, and IL-18; reduces neuronal death and improves neurobehavioral function.[5]Reduces Caspase-1 activation, inhibits IL-1β production, and improves neurological function.[11]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

pyroptosis_pathway cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_gsdme GSDME-Mediated Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β / Pro-IL-18 Casp1->Pro_IL1b GSDMD Gasdermin D (GSDMD) Casp1->GSDMD IL1b Mature IL-1β / IL-18 Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Lysis Lysis GSDMD_N->Lysis Cell Lysis & Inflammation Ac_YVAD_CMK Ac-YVAD-CMK Ac_YVAD_CMK->Casp1 Inhibits Ac_FLTD_CMK_can Ac-FLTD-CMK Ac_FLTD_CMK_can->Casp1 Inhibits LPS Intracellular LPS Pro_Casp4_5_11 Pro-Caspase-4/5/11 LPS->Pro_Casp4_5_11 Casp4_5_11 Active Caspase-4/5/11 Pro_Casp4_5_11->Casp4_5_11 GSDMD_nc Gasdermin D (GSDMD) Casp4_5_11->GSDMD_nc GSDMD_N_nc GSDMD-N Pore Formation GSDMD_nc->GSDMD_N_nc Lysis_nc Lysis_nc GSDMD_N_nc->Lysis_nc Cell Lysis & Inflammation Ac_FLTD_CMK_noncan Ac-FLTD-CMK Ac_FLTD_CMK_noncan->Casp4_5_11 Inhibits Apoptotic_Stimuli Apoptotic Stimuli Pro_Casp3 Pro-Caspase-3 Apoptotic_Stimuli->Pro_Casp3 Casp3 Active Caspase-3 Pro_Casp3->Casp3 GSDME Gasdermin E (GSDME) Casp3->GSDME GSDME_N GSDME-N Pore Formation GSDME->GSDME_N Lysis_gsdme Lysis_gsdme GSDME_N->Lysis_gsdme Cell Lysis & Inflammation Ac_FEID_CMK This compound Ac_FEID_CMK->GSDME Inhibits Cleavage

Caption: Pyroptosis signaling pathways and points of inhibitor intervention.

experimental_workflow cluster_invitro In Vitro Validation cluster_assays Outcome Measures cluster_invivo In Vivo Validation cluster_invivo_assays Outcome Measures Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., LPS, MPP+, Aβ oligomers) Cell_Culture->Induce_Toxicity Treatment Treat with this compound (Dose-Response) Induce_Toxicity->Treatment Viability Cell Viability (MTT, LDH Assay) Treatment->Viability Apoptosis Apoptosis/Pyroptosis (TUNEL, Caspase Activity) Treatment->Apoptosis Inflammation Inflammatory Markers (ELISA for IL-1β, IL-18) Treatment->Inflammation Western_Blot Protein Expression (Western Blot for GSDME, Caspases) Treatment->Western_Blot Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Inflammation->Analysis Western_Blot->Analysis Animal_Model Animal Model of Neurodegeneration (e.g., TBI, ICH, PD model) Drug_Administration Administer this compound Animal_Model->Drug_Administration Behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) Drug_Administration->Behavioral Histology Histological Analysis (e.g., Nissl Staining, IHC for Neuronal Markers) Drug_Administration->Histology Biochemical Biochemical Assays (e.g., ELISA, Western Blot on brain tissue) Drug_Administration->Biochemical Behavioral->Analysis Histology->Analysis Biochemical->Analysis

Caption: General experimental workflow for validating neuroprotective effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research.

Cell Viability Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere.

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., lipopolysaccharide [LPS] and nigericin (B1684572) to induce pyroptosis).

  • Sample Collection: After the incubation period (e.g., 24 hours), centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate at room temperature protected from light and measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Detection of Cell Death (TUNEL Staining)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis and pyroptosis.

  • Cell Culture: Grow neuronal cells on coverslips in a multi-well plate.

  • Treatment: Treat the cells with the neurotoxic agent and/or this compound as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific proteins, such as IL-1β and IL-18, in cell culture supernatants or tissue homogenates.

  • Sample Collection: Collect cell culture supernatants or prepare brain tissue homogenates from different treatment groups.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as cleaved GSDME, Caspase-1, and Caspase-3.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound presents a promising avenue for neuroprotective therapies due to its specific inhibition of GSDME-mediated pyroptosis. While direct evidence in mammalian neuronal models is currently lacking, its efficacy in other models of pyroptosis-driven pathology, combined with the established role of GSDME in neurodegeneration, provides a strong rationale for further investigation. The comparative data from related caspase inhibitors, Ac-FLTD-CMK and Ac-YVAD-CMK, highlight the therapeutic potential of targeting pyroptosis in neurological disorders. Future research should focus on validating the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases to fully elucidate its therapeutic utility.

References

Ac-FEID-CMK: A Comparative Guide to Its Efficacy Against Inflammasome Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, understanding the specificity and efficacy of inhibitors is paramount. This guide provides a comprehensive comparison of Ac-FEID-CMK's effectiveness against inflammasome activators, placed in context with other relevant gasdermin- and caspase-inhibiting compounds.

Introduction to this compound and Inflammasome Inhibition

This compound is a potent and specific peptide inhibitor derived from the cleavage site of zebrafish Gasdermin E b (GSDMEb). Its primary target is caspy2, the zebrafish functional homolog of mammalian caspase-4/5/11, which plays a central role in the noncanonical inflammasome pathway. This pathway is typically activated by the direct cytosolic recognition of lipopolysaccharide (LPS) from Gram-negative bacteria, leading to pyroptotic cell death.

This guide will compare this compound with other inhibitors that target different components of the inflammasome and pyroptosis signaling cascades, providing a clear overview of their respective mechanisms and specificities.

Comparative Efficacy of Inflammasome Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of this compound and comparator compounds against their respective caspase targets.

InhibitorTarget Caspase(s)Target GasderminActivating Inflammasome PathwayReported IC50 ValuesSpecies Specificity
This compound caspy2GSDMEbNoncanonical (Zebrafish)Not reportedZebrafish-specific
Ac-FLTD-CMK Caspase-1, Caspase-4, Caspase-5, Caspase-11GSDMDCanonical and NoncanonicalCaspase-1: 46.7 nMCaspase-4: 1.49 µMCaspase-5: 329 nM[1][2][3][4]Mammalian
Ac-DMPD-CMK / Ac-DMLD-CMK Caspase-3GSDMEApoptotic pathway-induced pyroptosisAc-DMPD-CMK (human): 0.5456 µMAc-DMLD-CMK (mouse): 0.7455 µM[5]Mammalian
Ac-YVAD-CMK Caspase-1GSDMDCanonicalVaries by assayMammalian
Z-DEVD-FMK Caspase-3GSDMEApoptotic pathway-induced pyroptosis~1.326 µM[5]Mammalian

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the signaling pathways of different inflammasomes and the points of intervention for this compound and its comparators.

noncanonical_inflammasome LPS Cytosolic LPS caspy2 pro-caspy2 LPS->caspy2 binds active_caspy2 caspy2 (active) caspy2->active_caspy2 oligomerization GSDMEb GSDMEb active_caspy2->GSDMEb cleaves GSDMEb_N GSDMEb-N GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis pore formation Ac_FEID_CMK This compound Ac_FEID_CMK->active_caspy2 inhibits

Fig. 1: Zebrafish Noncanonical Inflammasome Pathway and this compound Inhibition.

canonical_noncanonical_mammalian cluster_canonical Canonical Inflammasome cluster_noncanonical Noncanonical Inflammasome PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 active_caspase1 Caspase-1 (active) pro_caspase1->active_caspase1 GSDMD GSDMD active_caspase1->GSDMD cleaves LPS_cyto Cytosolic LPS pro_caspase11 pro-Caspase-4/5/11 LPS_cyto->pro_caspase11 active_caspase11 Caspase-4/5/11 (active) pro_caspase11->active_caspase11 active_caspase11->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis_mammalian Pyroptosis GSDMD_N->Pyroptosis_mammalian pore formation Ac_FLTD_CMK Ac-FLTD-CMK Ac_FLTD_CMK->active_caspase1 inhibits Ac_FLTD_CMK->active_caspase11 inhibits

Fig. 2: Mammalian Inflammasome Pathways and Ac-FLTD-CMK Inhibition.

apoptosis_pyroptosis_crosstalk Apoptotic_stimuli Apoptotic Stimuli (e.g., Chemotherapeutics) pro_caspase3 pro-Caspase-3 Apoptotic_stimuli->pro_caspase3 active_caspase3 Caspase-3 (active) pro_caspase3->active_caspase3 GSDME GSDME active_caspase3->GSDME cleaves GSDME_N GSDME-N GSDME->GSDME_N Pyroptosis_GSDME Pyroptosis GSDME_N->Pyroptosis_GSDME pore formation Ac_DMLD_CMK Ac-DMPD/DMLD-CMK Ac_DMLD_CMK->active_caspase3 inhibits

Fig. 3: Caspase-3/GSDME-Mediated Pyroptosis and Inhibition by Ac-DMPD/DMLD-CMK.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in inflammasome research.

Protocol 1: In Vitro Inflammasome Activation in Macrophages

This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Inflammasome inhibitor (e.g., Ac-FLTD-CMK)

  • 24-well tissue culture plates

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of the inflammasome inhibitor (or vehicle control) for 1-2 hours.

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to each well and incubate for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30-45 minutes or 10 µM Nigericin for 45-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove any cell debris. The supernatant can be used for IL-1β ELISA and LDH assay.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS and lyse the cells using an appropriate lysis buffer for subsequent Western blot analysis of caspase-1 cleavage and GSDMD cleavage.

Protocol 2: Pyroptosis Inhibition Assay

This protocol outlines a method to assess the inhibition of pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH).

Workflow:

pyroptosis_assay_workflow start Seed Cells pretreat Pre-treat with Inhibitor start->pretreat induce Induce Pyroptosis (e.g., LPS + ATP) pretreat->induce collect Collect Supernatant induce->collect assay Perform LDH Assay collect->assay analyze Analyze Data assay->analyze

Fig. 4: General Workflow for a Pyroptosis Inhibition Assay.

Procedure:

  • Follow steps 1-4 of the In Vitro Inflammasome Activation protocol.

  • After the activation step, collect the supernatant as described.

  • Perform the LDH cytotoxicity assay according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

  • Plot the percentage of LDH release against the inhibitor concentration to determine the dose-dependent inhibitory effect.

Conclusion

This compound is a highly specific tool for studying the noncanonical inflammasome in zebrafish, targeting the caspy2-GSDMEb axis. Its specificity makes it an invaluable reagent for dissecting this pathway in a non-mammalian model system. For researchers working with mammalian systems, other inhibitors such as Ac-FLTD-CMK and Ac-DMPD/DMLD-CMK offer targeted inhibition of different inflammasome and pyroptosis pathways. The choice of inhibitor should be guided by the specific caspase and gasdermin involved in the inflammatory process under investigation. The experimental protocols provided herein offer a starting point for evaluating the efficacy of these and other novel inflammasome inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Ac-FEID-CMK: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Ac-FEID-CMK based on general laboratory safety principles and information available for similar research-grade peptide inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The chemical, physical, and toxicological properties of this compound may not be fully characterized. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This compound is a potent, zebrafish-specific GSDMEb-derived peptide inhibitor used in research to attenuate pyroptosis.[1] As with many novel research chemicals, it should be handled as a potentially hazardous substance. This guide provides essential safety and logistical information for its proper disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (nitrile or butyl rubber) are essential. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of solutes, proper glove selection is critical.[2]

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat or protective gown must be worn.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of a closely related GSDME inhibitor provide a useful reference.

PropertyValueSource
Chemical Name ACE-FEID-CMK[3]
Molecular Formula C27H37ClN4O9[3]
Appearance Typically a solid white or off-white powderN/A
Solubility Often soluble in DMSON/A

Note: This data is for a similar compound and should be used for estimation purposes only.

Step-by-Step Disposal Protocol for this compound

This protocol assumes this compound waste is potentially cytotoxic and requires disposal as hazardous chemical waste. Never dispose of this compound or its solutions down the drain or in regular solid waste.[4][5][6]

Step 1: Waste Characterization and Segregation
  • Identify Waste Streams: Determine the type of waste you are generating:

    • Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes, weighing paper).

    • Liquid Waste: this compound dissolved in solvents (e.g., DMSO, buffers), and rinsate from cleaning contaminated glassware.

  • Segregate Waste: Collect this compound waste separately from other laboratory waste streams to prevent accidental reactions and ensure proper disposal routing.

Step 2: Preparing Waste Containers
  • Select Appropriate Containers:

    • For liquid waste , use a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle) that is compatible with all components of the waste, including the solvent.[5]

    • For solid waste , use a durable, leak-proof container with a secure lid. A dedicated, clearly marked zip-top bag can be used for contaminated disposables before placement in a larger solid waste container.

  • Label Containers Clearly: Before adding any waste, label the container with the words "Hazardous Waste ". The label must include:

    • The full chemical name: "This compound "

    • The solvent used (e.g., "in DMSO")

    • An estimate of the concentration and volume.

    • The date accumulation started.

    • Any known hazard warnings (e.g., "Potentially Cytotoxic," "Handle with Gloves").

Step 3: Waste Accumulation and Storage
  • Solid Waste Collection:

    • Carefully place all contaminated solid items directly into the designated hazardous solid waste container.

    • To minimize aerosolization of powder, gently handle contaminated items.

  • Liquid Waste Collection:

    • Pour liquid waste carefully into the designated hazardous liquid waste container using a funnel to prevent spills.

    • Triple-rinse any emptied glassware that contained this compound with a suitable solvent. Collect the first two rinses as hazardous liquid waste.[4] The final rinse may be disposed of according to institutional policy, but collecting it as waste is the most conservative approach.

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.

    • Store the containers in a designated, secondary containment area away from general lab traffic, such as a Satellite Accumulation Area (SAA), as specified by your EHS department.[5]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or you have completed the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: Arrange for a hazardous waste pickup.[4][5] EHS will ensure the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all regulations.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

G cluster_prep Experimental Preparation cluster_exp Experimentation cluster_waste Waste Generation cluster_disp Disposal Pathway A Weigh this compound Powder (in fume hood) B Reconstitute in Solvent (e.g., DMSO) A->B C Perform Assay (e.g., cell culture treatment) B->C D Contaminated Solids (tips, tubes, etc.) C->D E Used Liquid Media & Unused Stock Solution C->E F Collect in Labeled Hazardous Solid Waste Container D->F G Collect in Labeled Hazardous Liquid Waste Container E->G H Store in Secondary Containment (Satellite Accumulation Area) F->H G->H I Contact EHS for Pickup H->I

Caption: Experimental workflow from preparation to waste generation.

G start Start: Have this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_container Place in designated, labeled 'Hazardous Solid Waste' container. is_solid->solid_container Solid liquid_container Pour into designated, labeled 'Hazardous Liquid Waste' container. is_solid->liquid_container Liquid seal Keep container securely sealed when not in use. solid_container->seal liquid_container->seal store Store in designated Satellite Accumulation Area (SAA) per EHS guidelines. seal->store contact_ehs Contact EHS for waste pickup. store->contact_ehs

References

Essential Safety and Logistics for Handling Ac-FEID-CMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ac-FEID-CMK. The following procedural guidance is based on best practices for handling potent peptide inhibitors and should be supplemented by a thorough risk assessment specific to your laboratory's protocols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is aggregated from data on similar chloromethylketone (CMK) peptide inhibitors. Always consult your institution's safety officer for guidance specific to your protocols.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is crucial to minimize exposure.[1][2] The recommended PPE includes:

  • Hand Protection: Double gloving is recommended to reduce the risk of contamination.[3] Use nitrile gloves as the inner layer and a second pair of nitrile or other appropriate chemical-resistant gloves as the outer layer.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[1]

  • Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of splashing, a fluid-resistant gown should be worn over the lab coat.[1][3]

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is recommended.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

  • Verify that the product name and quantity match the order.

2. Storage:

  • Store the compound in a clearly labeled, sealed container.

  • Follow the recommended storage conditions to ensure stability.

3. Preparation of Stock Solutions:

  • All handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation.

  • Use a calibrated analytical balance to weigh the powder.

  • Prepare solutions using an appropriate solvent, such as DMSO.

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]

4. Use in Experiments:

  • When using this compound in experiments, ensure all procedures are conducted in a designated area.

  • Clearly label all tubes and plates containing the compound.

  • After use, decontaminate all surfaces and equipment.

5. Disposal Plan:

  • All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be considered hazardous chemical waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes storage conditions for similar CMK peptide inhibitors. These are recommended guidelines for this compound in the absence of specific data.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark place.
In Solvent -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.[4][5]
-20°CUp to 1 monthFor shorter-term storage. Protect from light.[4][5]

Example Experimental Protocol: Inhibition of Inflammasomes

The following is an example protocol for a similar compound, Ac-FLTD-CMK, used to inhibit pyroptosis. This should be adapted and validated for your specific experimental setup with this compound.

Objective: To assess the inhibitory effect of a peptide inhibitor on inflammasome activation in bone marrow-derived macrophages (BMDMs).

Methodology:

  • Cell Culture: Plate BMDM cells at a density of 2 x 10^4 cells per well in a 96-well plate and culture overnight.[5]

  • Priming: Prime the cells with 200 ng/ml of lipopolysaccharide (LPS) for 4 hours.[5]

  • Inhibition: Pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10 µM Ac-FLTD-CMK) for 30 minutes.[5]

  • Activation: Stimulate the cells with an inflammasome activator, such as 5 mM ATP or 10 µM nigericin, for 30 minutes.[5]

  • Analysis: Observe and quantify the formation of ASC specks using fluorescence microscopy as a readout for inflammasome activation.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receive & Inspect Compound Storage Store Appropriately (-20°C Powder) Receipt->Storage Weighing Weigh Powder in Fume Hood Storage->Weighing Dissolving Dissolve in Solvent (e.g., DMSO) Weighing->Dissolving Aliquoting Aliquot Stock Solution (-80°C) Dissolving->Aliquoting Planning Plan Experiment & Risk Assessment Aliquoting->Planning PPE Don Appropriate PPE Planning->PPE Execution Execute Experiment PPE->Execution Decontamination Decontaminate Work Area & Equipment Execution->Decontamination Collect_Waste Collect Contaminated Waste Decontamination->Collect_Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Dispose via Institutional Protocol Label_Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.